Allylmagnesium chloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
magnesium;prop-1-ene;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5.ClH.Mg/c1-3-2;;/h3H,1-2H2;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYSFUFRXDOAOMP-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]C=C.[Mg+2].[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5ClMg | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4062561 | |
| Record name | Allylmagnesium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4062561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
2 Molar solution in tetrahydrofuran: Liquid; [Sigma-Aldrich MSDS] | |
| Record name | Allylmagnesium chloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20169 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
2622-05-1 | |
| Record name | Magnesium, chloro-2-propen-1-yl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002622051 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Magnesium, chloro-2-propen-1-yl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Allylmagnesium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4062561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Allylmagnesium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.244 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Allylmagnesium Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of allylmagnesium chloride, a crucial Grignard reagent in organic chemistry. The document details the underlying reaction mechanism, experimental protocols for both batch and continuous processes, and key reaction parameters, offering valuable insights for laboratory and industrial applications.
Introduction
This compound (C₃H₅ClMg) is a highly reactive organometallic compound, widely employed in organic synthesis for the introduction of the allyl group.[1][2][3] Its utility stems from its ability to form new carbon-carbon bonds through nucleophilic addition and substitution reactions.[1][4] This guide focuses on the prevalent method of its preparation: the reaction of allyl chloride with magnesium metal.
The synthesis must be conducted under anhydrous and inert conditions, as this compound is sensitive to moisture and air.[1][2] Tetrahydrofuran (THF) and diethyl ether are the most common solvents for this reaction, facilitating the stabilization of the Grignard reagent.[1][5]
Reaction Mechanism and Stoichiometry
The formation of this compound proceeds via an oxidative addition of magnesium to allyl chloride. The generally accepted mechanism involves a single electron transfer (SET) from the magnesium surface to the allyl chloride.
Diagram: Reaction Mechanism
Caption: General reaction scheme for the synthesis of this compound.
A critical aspect of this synthesis is the potential for a Wurtz-type coupling side reaction, which leads to the formation of 1,5-hexadiene.[6] To minimize this, a molar excess of magnesium is often employed.[5][7]
Experimental Protocols
Batch Synthesis Protocol
This protocol is a generalized procedure based on common laboratory practices for Grignard reagent formation.
Diagram: Batch Synthesis Workflow
Caption: Workflow for a typical laboratory-scale batch synthesis.
Detailed Methodology:
-
Apparatus Setup: A three-necked, round-bottomed flask is equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer. The entire apparatus is flame-dried or oven-dried and assembled under a positive pressure of an inert gas (e.g., nitrogen or argon) to ensure anhydrous conditions.
-
Reagent Charging: The flask is charged with magnesium turnings and a portion of the anhydrous solvent (e.g., THF).
-
Initiation: A small crystal of iodine or a few drops of ethyl bromide are added to the magnesium suspension to activate the magnesium surface and initiate the reaction.[8][9] The appearance of a color change or a gentle reflux indicates successful initiation.
-
Addition of Allyl Chloride: A solution of allyl chloride in the anhydrous solvent is added dropwise from the dropping funnel. The addition rate is controlled to maintain a gentle reflux.[8]
-
Reaction: After the addition is complete, the reaction mixture is stirred at a specific temperature for a set duration to ensure complete conversion.
-
Completion and Storage: The resulting this compound solution is a clear to slightly cloudy, tan to brown liquid.[2] It should be used immediately or stored under an inert atmosphere.
Continuous Synthesis Protocol
Continuous flow processes offer advantages in terms of safety, scalability, and consistent product quality.
Diagram: Continuous Synthesis Workflow
Caption: Simplified workflow for a continuous synthesis process.
Detailed Methodology:
A continuous process for preparing allyl Grignard reagents involves continuously feeding metallic magnesium and allyl halides into a reaction system and continuously withdrawing the formed allyl Grignard reagent.[10]
-
Feed Preparation: Two separate feed streams are prepared. One contains a solution of allyl chloride in an appropriate solvent (e.g., THF or a mixed solvent system). The other consists of a continuous feed of magnesium metal, for instance, using a rotary solid feeder.[10]
-
Reaction Initiation and Execution: The reaction is initiated in a heated reactor.[11] Once the reaction is stable, the two feed streams are continuously introduced into the reactor at controlled rates.[10]
-
Temperature Control: The reaction temperature is a critical parameter and is carefully controlled. For instance, an initial thermal initiation can be performed at 50-55°C, followed by cooling to 0-15°C for the continuous reaction.[11]
-
Product Collection: The effluent from the reactor, a solution of this compound, is continuously collected.[10]
Quantitative Data and Reaction Parameters
The following tables summarize key quantitative data from various literature sources.
Table 1: Batch Synthesis Parameters
| Parameter | Value | Reference |
| Reactants | ||
| Allyl Chloride | 1 mole (76.5 g) | [8] |
| Magnesium | 1 g-atom (24.3 g) | [8] |
| Solvent | ||
| Tetrahydrofuran (THF) | 3 moles (216.0 g) | [8] |
| Diethyl Ether | Large excess | [8] |
| Initiator | ||
| Iodine | Small crystal | [8] |
| Ethyl Bromide | 2 ml | [8] |
| Reaction Conditions | ||
| Temperature | Room temperature to reflux | [8] |
| Reaction Time | 2 hours and 10 minutes | [8] |
| Yield | ||
| This compound | 64.5% | [8] |
Table 2: Continuous Synthesis Parameters
| Parameter | Value | Reference |
| Reactants | ||
| Allyl Chloride | 20 g | [11] |
| Magnesium | Continuously added | [11] |
| Solvent | ||
| Tetrahydrofuran (THF) | 12 vol | [11] |
| Initiator | ||
| Iodine | 0.4 g | [11] |
| Reaction Conditions | ||
| Initiation Temperature | 50-55°C | [11] |
| Reaction Temperature | 0-15°C | [11] |
| Product Concentration | ||
| This compound | 0.8 mol/L in THF | [11] |
Table 3: Reported Yields in Various Solvents
| Solvent System | Yield of this compound | Reference |
| Tetrahydrofuran | 82% | [10] |
| Toluene with 25% v/v THF | 80% | [10] |
| t-Butyl methyl ether with 50% v/v THF | 80% | [10] |
Safety Considerations
-
Flammability: this compound solutions are highly flammable.[1]
-
Reactivity: The reagent reacts violently with water and protic solvents, releasing flammable gases.[1][2]
-
Corrosivity: It is corrosive and can cause severe skin burns and eye damage.[1]
-
Handling: All manipulations should be carried out in a well-ventilated fume hood under an inert atmosphere. Personal protective equipment, including safety glasses, flame-retardant lab coats, and gloves, is mandatory.
Conclusion
The synthesis of this compound from allyl chloride and magnesium is a well-established and versatile method. The choice between a batch and a continuous process depends on the scale and specific requirements of the application. Careful control of reaction conditions, particularly the exclusion of moisture and the management of reaction temperature, is paramount to achieving high yields and minimizing side reactions. This guide provides a solid foundation for researchers and professionals to safely and effectively synthesize this important Grignard reagent.
References
- 1. Buy this compound | 2622-05-1 [smolecule.com]
- 2. This compound | 2622-05-1 [chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. Reactions of Allylmagnesium Reagents with Carbonyl Compounds and Compounds with C=N Double Bonds: Their Diastereoselectivities Generally Cannot Be Analyzed Using the Felkin–Anh and Chelation-Control Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. US2959598A - Allyl chloride-cyclic ether grignard reagents - Google Patents [patents.google.com]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. JPH07206870A - A continuous process for the preparation of allyl Grignard reagents. - Google Patents [patents.google.com]
- 11. Page loading... [guidechem.com]
Physical Properties of Allylmagnesium Chloride in Tetrahydrofuran: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical properties of allylmagnesium chloride (CH₂=CHCH₂MgCl) solutions in tetrahydrofuran (B95107) (THF). This compound is a crucial Grignard reagent utilized extensively in organic synthesis for the introduction of the allyl group, finding applications in the pharmaceutical and fine chemical industries. A thorough understanding of its physical characteristics is paramount for safe handling, accurate dosing, and successful reaction outcomes.
Core Physical Properties
The physical properties of this compound solutions are inherently dependent on their molar concentration in THF. The following table summarizes key physical data available for commercially prepared solutions. It is important to note that many of these properties are heavily influenced by the solvent, THF.
| Physical Property | Value | Concentration (M in THF) | Notes |
| Appearance | Clear tan to brown, amber, dark gray, dark green, or black liquid.[1][2] | 1.0 - 2.0 | Color may vary depending on purity and age of the reagent. |
| Density | 0.960 - 0.995 g/mL at 25 °C.[1][2][3][4][5][6] | 1.4 - 2.0 | Density is concentration-dependent. |
| Boiling Point | 65 - 67 °C.[7] | Not specified | This value is consistent with the boiling point of the solvent, THF, indicating the solution's boiling point is dominated by the solvent.[7] |
| Melting Point | -21 °C.[1][2] | Not specified | This value is for the neat this compound. The freezing point of the solution will be lower than that of pure THF. |
| Flash Point | -17 °C (1.4 °F) (closed cup).[6][7] | Not specified | This is characteristic of the highly flammable solvent, THF. |
| Solubility | Reacts violently with water.[2][6][7][8] Soluble in ethereal solvents like THF. | Not applicable | As a Grignard reagent, it is highly reactive with protic solvents. |
| Viscosity | No data available. | Not applicable | Expected to be slightly higher than pure THF. |
| Refractive Index | No data available. | Not applicable | |
| Molecular Formula | C₃H₅ClMg.[2][6][9] | Not applicable | |
| Molecular Weight | 100.83 g/mol .[2][6][9] | Not applicable |
Experimental Protocols
Accurate determination of the physical properties of this compound solutions is critical for their effective use. Standardized methodologies should be employed to ensure reproducibility and accuracy.
Determination of Concentration by Titration
The molarity of Grignard reagents can fluctuate over time. Therefore, it is crucial to titrate the solution before use. Several methods are available, with the titration against iodine being a common and reliable technique.
Principle: The Grignard reagent reacts with iodine in a 1:1 molar ratio. The endpoint is the disappearance of the characteristic brown color of iodine. The presence of lithium chloride helps to solubilize the magnesium salts formed during the titration, leading to a sharper endpoint.
Procedure:
-
Preparation of Titration Vial: A flame-dried vial equipped with a magnetic stir bar is flushed with an inert gas (e.g., argon or nitrogen).
-
Iodine Solution: A precisely weighed amount of iodine (e.g., 100 mg) is added to the vial, followed by a solution of lithium chloride in dry THF (e.g., 1.0 mL of a 0.5 M solution). The mixture is stirred until the iodine is completely dissolved, resulting in a dark brown solution.
-
Titration Setup: The vial is cooled in an ice bath.
-
Addition of Grignard Reagent: The this compound solution is added dropwise from a syringe to the stirred iodine solution.
-
Endpoint Determination: The endpoint is reached when the solution transitions from light yellow to colorless and the colorless state persists.
-
Calculation: The molarity of the Grignard reagent is calculated based on the volume of the reagent required to react completely with the known amount of iodine.
Caption: Workflow for Determining this compound Concentration.
Density Measurement
The density of the solution can be determined using a digital density meter or a pycnometer according to standard methods such as ASTM D4052.
Procedure using a Digital Density Meter:
-
Calibration: Calibrate the instrument with dry air and distilled water at the desired temperature (e.g., 25 °C).
-
Sample Introduction: Introduce the this compound solution into the oscillating U-tube of the density meter, ensuring no air bubbles are present.
-
Measurement: The instrument measures the change in the oscillation frequency of the U-tube caused by the sample and calculates the density.
Boiling Point Determination
The boiling point of the solution, which is primarily that of THF, can be determined using a method like the one described in OECD Test Guideline 103.
Procedure (Dynamic Method):
-
Apparatus: A suitable apparatus consists of a boiling flask, a condenser, and a temperature measuring device.
-
Heating: The solution is heated, and the temperature is recorded at which the vapor pressure of the liquid equals the ambient pressure. This is observed as the temperature at which a steady stream of bubbles emerges from a capillary tube immersed in the liquid.
Safety and Handling
This compound solutions in THF are highly flammable and react violently with water and other protic sources.[2][6][7] They are also corrosive and can cause severe skin burns and eye damage.[7] It is imperative to handle this reagent under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood. Appropriate personal protective equipment, including flame-retardant laboratory coats, safety goggles, and chemical-resistant gloves, must be worn. Due to the potential for peroxide formation in THF upon storage, it is recommended to test for peroxides before use, especially if the solution is to be heated.[6][7]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.aip.org [pubs.aip.org]
- 3. store.astm.org [store.astm.org]
- 4. store.astm.org [store.astm.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]
- 7. chemtips.wordpress.com [chemtips.wordpress.com]
- 8. corrosionpedia.com [corrosionpedia.com]
- 9. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]
An In-depth Technical Guide to the Schlenk Equilibrium of Allylmagnesium Chloride
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Schlenk equilibrium is a fundamental concept in organometallic chemistry, governing the solution-state composition of Grignard reagents. For allylmagnesium chloride, this equilibrium dictates the relative concentrations of the active Grignard reagent (CH₂=CHCH₂MgCl), its corresponding dialkylmagnesium species (diallylmagnesium, (CH₂=CHCH₂)₂Mg), and magnesium chloride (MgCl₂). Understanding and controlling this equilibrium is paramount for optimizing reaction yields, reproducibility, and stereoselectivity in synthetic processes, a critical aspect in drug development and fine chemical synthesis. This guide provides a comprehensive overview of the Schlenk equilibrium of this compound, including its theoretical underpinnings, factors influencing its position, and detailed experimental protocols for its characterization. While specific thermodynamic data for this compound is not extensively reported in the literature, this guide leverages data from analogous systems to provide a robust framework for its study.
The Schlenk Equilibrium: A Dynamic Balance
The Schlenk equilibrium describes the reversible disproportionation of an organomagnesium halide (RMgX) into its corresponding diorganomagnesium compound (R₂Mg) and magnesium halide (MgX₂).[1] For this compound, the equilibrium is represented as:
2 CH₂=CHCH₂MgCl ⇌ (CH₂=CHCH₂)₂Mg + MgCl₂ [1]
This equilibrium is dynamic and its position is influenced by several factors, including the solvent, temperature, and concentration.[1] The solvent plays a crucial role by coordinating to the magnesium center, thereby stabilizing the different species involved.[2] In ethereal solvents like diethyl ether and tetrahydrofuran (B95107) (THF), the magnesium atom in Grignard reagents is typically coordinated by two solvent molecules.[1]
The position of the equilibrium is a critical determinant of the reactivity of the Grignard solution. The different magnesium species exhibit distinct nucleophilicities and steric profiles, which can lead to different reaction outcomes.
Factors Influencing the Schlenk Equilibrium
The composition of a solution of this compound is a delicate balance of multiple factors:
-
Solvent: The coordinating ability of the solvent is a primary determinant of the equilibrium position. In strongly coordinating solvents like THF, the equilibrium tends to shift towards the formation of the diorganomagnesium species and magnesium halide, as the solvent effectively solvates the magnesium cation of MgCl₂.[3] In less coordinating solvents like diethyl ether, the equilibrium generally favors the organomagnesium halide.[1]
-
Temperature: The Schlenk equilibrium is temperature-dependent. By conducting variable temperature NMR studies, the thermodynamic parameters of the equilibrium (enthalpy, ΔH, and entropy, ΔS) can be determined.[4] For aryl Grignard reagents, the reaction enthalpy for the forward reaction (disproportionation) is often exothermic.[4]
-
Concentration: The equilibrium can also be influenced by the total concentration of the Grignard reagent. At higher concentrations, aggregation of the organomagnesium species can occur, further complicating the solution structure.[1]
-
Nature of the Organic Group and Halide: The electronic and steric properties of the organic group (R) and the halide (X) also play a role. For alkyl Grignards, the equilibrium constant (K) generally decreases with increasing bulkiness of the organic group.[3]
Quantitative Analysis of the Schlenk Equilibrium
K = [R₂Mg][MgX₂] / [RMgX]²
The following table presents thermodynamic data for the Schlenk equilibrium of a cyclopentadienylmagnesium bromide in diethyl ether, which can serve as a reference for the expected order of magnitude for allylic systems.
| Grignard Reagent | Solvent | ΔH (kJ mol⁻¹) | ΔS (J mol⁻¹ K⁻¹) | Reference |
| Cyclopentadienylmagnesium Bromide | Diethyl Ether | -11.5 | 60 | [4] |
Note: This data is for a different Grignard reagent and should be used for comparative purposes only.
Experimental Protocols
Synthesis of this compound
Materials:
-
Magnesium turnings
-
Allyl chloride
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Iodine crystal (for activation)
-
Inert atmosphere (Argon or Nitrogen)
-
Schlenk line and appropriate glassware
Procedure:
-
Under an inert atmosphere, place magnesium turnings in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.
-
Add a small crystal of iodine to activate the magnesium surface.
-
Add a small amount of anhydrous THF or diethyl ether to cover the magnesium.
-
Dissolve allyl chloride in the anhydrous solvent in the dropping funnel.
-
Add a small portion of the allyl chloride solution to the magnesium suspension to initiate the reaction, which is indicated by a gentle reflux and the disappearance of the iodine color.
-
Once the reaction has started, add the remaining allyl chloride solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue stirring the reaction mixture at room temperature until the magnesium is consumed.
-
The resulting greyish solution is the this compound Grignard reagent.
Determination of Total Grignard Concentration by Titration
Materials:
-
Salicylaldehyde (B1680747) phenylhydrazone
-
Anhydrous THF
-
Standardized solution of sec-butanol in xylene
-
Inert atmosphere glassware
Procedure:
-
Under an inert atmosphere, dissolve a precisely weighed amount of salicylaldehyde phenylhydrazone in anhydrous THF in a flask.
-
Add the this compound solution to be titrated.
-
Titrate the solution with the standardized sec-butanol solution until the color changes from reddish-orange to colorless.
-
The concentration of the Grignard reagent can be calculated from the volume of the titrant used.
Determination of the Schlenk Equilibrium Constant by ¹H NMR Spectroscopy
This protocol is adapted from the study of cyclopentadienylmagnesium bromide and can be applied to this compound.[4]
1. Sample Preparation:
-
Synthesize this compound in deuterated tetrahydrofuran (THF-d₈) to provide a lock signal for the NMR spectrometer.
-
Prepare a stock solution of known total Grignard concentration, determined by titration.
-
Transfer an aliquot of the Grignard solution to an NMR tube under an inert atmosphere. The NMR tube should be flame-dried and sealed to prevent contamination.
2. NMR Data Acquisition:
-
Acquire ¹H NMR spectra at various temperatures (e.g., from 298 K down to 193 K in 10 K increments).
-
Ensure that the temperature has equilibrated at each step before acquiring the spectrum.
-
Use a sufficient relaxation delay to ensure accurate integration of the signals.
3. Data Analysis:
-
Identify the characteristic ¹H NMR signals for this compound and diallylmagnesium. The chemical shifts for the α-protons of these species are expected to be distinct.
-
Integrate the signals corresponding to the allyl protons of both species at each temperature.
-
The relative concentrations of [RMgX] and [R₂Mg] can be determined from the integration values.
-
Assuming that for every mole of R₂Mg formed, one mole of MgCl₂ is also formed, the concentration of MgCl₂ can be inferred.
-
Calculate the equilibrium constant (K) at each temperature using the formula: K = [R₂Mg][MgCl₂] / [RMgX]².
-
Plot ln(K) versus 1/T (van 't Hoff plot). The slope of the line is -ΔH/R and the intercept is ΔS/R, where R is the gas constant. This allows for the determination of the enthalpy and entropy of the equilibrium.
Visualizations
The Schlenk Equilibrium
Caption: The Schlenk equilibrium for this compound.
Experimental Workflow for NMR Analysis
Caption: Workflow for determining Schlenk equilibrium parameters via NMR.
Conclusion
The Schlenk equilibrium is a critical aspect of Grignard reagent chemistry that directly impacts synthetic outcomes. For this compound, a thorough understanding of this equilibrium is essential for its effective application in research and development. While specific thermodynamic data for this compound remains an area for further investigation, the methodologies outlined in this guide provide a clear and robust framework for its quantitative analysis. By employing techniques such as variable temperature NMR spectroscopy, researchers can elucidate the thermodynamic parameters of the Schlenk equilibrium, enabling greater control over reactions involving this versatile and important organometallic reagent. This knowledge is invaluable for the development of efficient, reproducible, and selective chemical transformations in the pharmaceutical and chemical industries.
References
solubility of Allylmagnesium chloride in diethyl ether vs THF
An In-depth Technical Guide to the Solubility of Allylmagnesium Chloride in Diethyl Ether vs. Tetrahydrofuran (B95107) (THF)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the solubility of this compound in two common ethereal solvents: diethyl ether (Et₂O) and tetrahydrofuran (THF). Understanding the solubility and behavior of this crucial Grignard reagent is paramount for optimizing reaction conditions, ensuring reproducibility, and maximizing yields in synthetic chemistry, particularly within the context of drug development where precise control over chemical transformations is critical.
Executive Summary
This compound exhibits significantly greater solubility in tetrahydrofuran (THF) compared to diethyl ether. While soluble in both, it is only slightly soluble in diethyl ether, whereas it readily dissolves in THF, allowing for the preparation of more concentrated and stable solutions. This difference is primarily attributed to THF's superior ability as a Lewis base to coordinate with and stabilize the magnesium center of the Grignard reagent. This enhanced solvation prevents the formation of less soluble oligomeric species that are more prevalent in diethyl ether. Consequently, THF is the preferred solvent for the majority of applications involving this compound.
Data Presentation: Solubility Comparison
The following table summarizes the known solubility data for this compound in diethyl ether and THF. It is important to note that precise quantitative solubility limits for this compound are not extensively published. The data presented is a combination of qualitative descriptions from scientific literature and concentrations of commercially available solutions.
| Solvent | Chemical Structure | Boiling Point (°C) | Solubility of this compound | Commercially Available Concentrations |
| Diethyl Ether (Et₂O) | Et-O-Et | 34.6 | Slightly soluble[1] | Not commonly available; preparation in Et₂O often requires a large excess of solvent. |
| Tetrahydrofuran (THF) | cyclo-(CH₂)₄O | 66 | Soluble[1] | 1.0 M, 1.4 M, 1.7 M, 2.0 M |
Note: The higher boiling point of THF can also contribute to better solubilization of reactants and products during a chemical reaction.[2][3]
The Chemical Basis for Solubility Differences
The disparity in solubility of this compound between diethyl ether and THF is rooted in the fundamental principles of coordination chemistry and the structure of the Grignard reagent in solution.
Grignard reagents in ethereal solvents exist in a complex equilibrium, known as the Schlenk equilibrium, involving the monomeric Grignard reagent (RMgX), the dialkylmagnesium species (R₂Mg), and the magnesium halide (MgX₂). The solvent molecules play a crucial role by coordinating to the electron-deficient magnesium atom, thereby stabilizing the organometallic species.
-
Lewis Basicity and Steric Hindrance: THF is a stronger Lewis base than diethyl ether.[2][3] The oxygen atom's lone pairs in the cyclic structure of THF are more sterically accessible for coordination to the magnesium center compared to the more sterically hindered oxygen in diethyl ether, with its freely rotating ethyl groups.[2][3] This leads to a more stable and stronger solvation complex with THF.
-
Solvent Coordination and Species in Solution: In THF, the strong coordination favors the existence of monomeric, solvent-stabilized this compound species.[4] Conversely, in the less-coordinating diethyl ether, Grignard reagents have a greater tendency to form dimeric or higher oligomeric structures, where the halide atoms bridge two or more magnesium centers. These larger, aggregated species are generally less soluble than the well-solvated monomers, leading to the observed lower solubility in diethyl ether.[4]
Experimental Protocols
The following are representative experimental protocols for the preparation of this compound and the determination of its concentration. All procedures must be conducted under strictly anhydrous conditions using an inert atmosphere (e.g., nitrogen or argon).
Protocol 1: Preparation of this compound in THF
This protocol is adapted from established methods for Grignard reagent synthesis.[1]
Materials:
-
Magnesium turnings
-
Allyl chloride
-
Anhydrous tetrahydrofuran (THF)
-
Iodine crystal (as an initiator)
-
Three-necked round-bottom flask, reflux condenser, dropping funnel, and magnetic stirrer (all flame- or oven-dried)
Procedure:
-
Place the magnesium turnings in the three-necked flask under a positive pressure of inert gas.
-
Add a small crystal of iodine. The iodine will react with the magnesium surface to remove the passivating oxide layer.
-
Add a small portion of the total required anhydrous THF to the flask, enough to cover the magnesium turnings.
-
In the dropping funnel, prepare a solution of allyl chloride in the remaining anhydrous THF.
-
Slowly add a small amount of the allyl chloride solution to the magnesium suspension. Initiation of the reaction is indicated by the disappearance of the iodine color and gentle bubbling. Gentle warming may be necessary to start the reaction.
-
Once the reaction has initiated, add the remainder of the allyl chloride solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture until the magnesium is consumed. The resulting grey to brownish solution is the this compound Grignard reagent.
Protocol 2: Determination of this compound Concentration by Titration
This method determines the molarity of the active Grignard reagent.[5]
Materials:
-
Iodine (I₂)
-
Anhydrous THF
-
1.0 M solution of LiCl in THF (optional, helps to solubilize magnesium halides)
-
The prepared this compound solution
-
Dry glassware (vial, syringe)
Procedure:
-
In a flame-dried vial under an inert atmosphere, dissolve a precisely weighed amount of iodine in anhydrous THF (and optionally the LiCl/THF solution).
-
Cool the dark brown iodine solution to 0 °C in an ice bath.
-
Slowly add the prepared this compound solution dropwise to the stirred iodine solution using a calibrated syringe.
-
The endpoint is reached when the brown color of the iodine is completely discharged, resulting in a colorless or pale yellow solution.
-
The concentration of the Grignard reagent can be calculated based on the stoichiometry of the reaction (1 mole of I₂ reacts with 2 moles of RMgCl) and the volume of the Grignard solution required to reach the endpoint.
Mandatory Visualizations
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Solvent effect on Grignard reagent aggregation and solubility.
Caption: Experimental workflow for synthesis and analysis of this compound.
References
The Role of Iodine in the Initiation of Allylmagnesium Chloride Grignard Formation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initiation of Allylmagnesium chloride Grignard formation, with a specific focus on the critical role of iodine as an activating agent. This document synthesizes key mechanistic insights, experimental protocols, and quantitative data to serve as a valuable resource for professionals in chemical research and development.
Introduction: The Challenge of Grignard Initiation
The formation of a Grignard reagent (RMgX) through the reaction of an organic halide with magnesium metal is a cornerstone of organic synthesis. However, the initiation of this reaction can be notoriously difficult. The primary obstacle is the passivating layer of magnesium oxide (MgO) that coats the surface of the magnesium metal, preventing it from reacting with the organic halide.[1][2][3][4] Successful initiation, therefore, hinges on methods that can disrupt or remove this oxide layer, exposing a fresh, reactive magnesium surface.[1] Among the various chemical and physical activation methods, the use of iodine is a classic and widely employed technique.
The Role of Iodine in Magnesium Activation
Iodine serves as a chemical activator to initiate the Grignard reaction. It is believed to react with magnesium at points where the oxide layer is thin or has defects, creating reactive sites.[5] This process is visually indicated by the disappearance of the characteristic purple or brown color of iodine.[1][3] The reaction between magnesium and iodine forms magnesium iodide (MgI₂), which helps to etch the magnesium surface, exposing fresh metal to the allyl chloride.[2][5] This activation increases the density of reactive sites on the magnesium surface and enhances the rate at which these individual sites react.[6]
The proposed mechanism for Grignard reagent formation, following the activation of magnesium, is thought to involve radical intermediates. The reaction likely proceeds through an electron transfer from the magnesium surface to the allyl chloride, forming a radical anion that then cleaves to an allyl radical and a chloride anion.[6][7]
Experimental Protocols
The following sections detail a generalized experimental protocol for the preparation of this compound using iodine activation, synthesized from multiple sources. It is crucial that all glassware is rigorously dried, and anhydrous solvents are used, as Grignard reagents are highly reactive towards protic species like water.[1][8]
Materials and Reagents
-
Magnesium turnings
-
Allyl chloride
-
Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (B95107) (THF)
-
Iodine (a few small crystals)
-
Inert gas (Nitrogen or Argon)
Generalized Laboratory-Scale Synthesis Protocol
-
Glassware Preparation: All glassware (typically a three-necked round-bottom flask, reflux condenser, and an addition funnel) must be thoroughly dried, either by flame-drying under vacuum or by heating in an oven at >120°C for several hours and cooling under an inert atmosphere.[1]
-
Reaction Setup: The dried flask is charged with magnesium turnings (typically 1.1 to 1.2 equivalents relative to the allyl halide) and a magnetic stir bar under an inert atmosphere.[8]
-
Initiation: A few small crystals of iodine are added directly to the flask containing the magnesium turnings.[1][8] The flask may be gently warmed with a heat gun to sublime the iodine, allowing the vapor to react with the magnesium surface.[9]
-
Initial Addition of Allyl Chloride: A small portion of the allyl chloride, dissolved in the anhydrous ether solvent, is added to the magnesium suspension.[1]
-
Observation and Initiation Confirmation: The reaction mixture is stirred. Successful initiation is marked by several visual cues:
-
Controlled Addition of Allyl Chloride: Once the reaction has initiated, the remaining solution of allyl chloride in anhydrous ether is added dropwise from the addition funnel at a rate that maintains a gentle reflux.[1]
-
Completion of Reaction: After the addition is complete, the reaction mixture is typically stirred for an additional period (e.g., 30 minutes to 3 hours) at room temperature or with gentle heating to ensure complete consumption of the starting materials.[8][10]
Quantitative Data Summary
The selection of the activating agent can significantly influence the success and efficiency of Grignard reagent formation. The following table summarizes key parameters for common magnesium activation methods.
| Activation Method | Typical Amount | Visual Indicators of Initiation | Notes |
| Iodine (I₂) | A few small crystals | Disappearance of purple/brown color, turbidity, exotherm, solvent reflux.[1][3] | A widely used and effective method for initiating the reaction by cleaning the magnesium surface.[6][8] |
| 1,2-Dibromoethane (DBE) | A few drops | Bubbling (ethylene gas evolution), turbidity, exotherm.[1][2] | Highly reactive and reliable; the gaseous byproduct is innocuous.[2] |
| Mechanical Grinding | N/A | Localized turbidity, exotherm. | Physically disrupts the oxide layer by crushing the magnesium turnings with a glass rod.[2] |
| Sonication | N/A | Turbidity, exotherm. | Uses ultrasound to break up the magnesium oxide layer.[2][9] |
A study comparing semi-batch and continuous processes for this compound synthesis reported the following selectivities, with iodine used for initiation in the semi-batch process.
| Scale | Grignard Reagent Selectivity (%) | Wurtz Coupling Selectivity (%) |
| Semi-batch lab scale | 74 | 23 |
| Continuous lab scale | 96 | 2 |
Data adapted from ChemRxiv, 2022.[11] This data suggests that while iodine is an effective initiator, process conditions can significantly impact the selectivity of the desired Grignard reagent over the undesired Wurtz coupling product.
Visualizing the Process and Pathways
Logical Workflow for Grignard Initiation
The following diagram illustrates a typical workflow for initiating a Grignard reaction, including troubleshooting steps.
Caption: A decision-making workflow for the initiation of a Grignard reaction.
Proposed Mechanistic Pathway
The following diagram outlines the proposed mechanistic steps in the formation of this compound, starting from the activation of magnesium by iodine.
Caption: A simplified diagram of the proposed radical mechanism for Grignard formation.
Conclusion
The initiation of this compound formation is a critical step that is greatly facilitated by the use of iodine as an activating agent. By effectively removing the passivating magnesium oxide layer, iodine enables the reaction between magnesium and allyl chloride to proceed. A thorough understanding of the experimental parameters, visual indicators of initiation, and the underlying mechanism is essential for researchers, scientists, and drug development professionals to reliably and safely perform this important organometallic transformation. While iodine is a robust activator, considerations of reaction conditions are paramount to optimize the yield of the desired Grignard reagent and minimize side reactions such as Wurtz coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. adichemistry.com [adichemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. web.alfredstate.edu [web.alfredstate.edu]
- 8. Video: Grignard Reagent Preparation and Grignard Reaction [jove.com]
- 9. researchgate.net [researchgate.net]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. chemrxiv.org [chemrxiv.org]
Allylmagnesium Chloride: A Comprehensive Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Allylmagnesium chloride (CAS No. 2622-05-1) is a pivotal Grignard reagent in organic synthesis, prized for its ability to introduce the versatile allyl group into a wide array of molecules. This document provides an in-depth technical overview of this compound, encompassing its chemical and physical properties, detailed synthesis protocols, and significant applications, particularly within the realm of pharmaceutical development. It further outlines experimental procedures for its use and discusses its unique reactivity profile. Included are visualizations of key synthetic pathways and experimental workflows to facilitate a deeper understanding of its practical application.
Introduction
Grignard reagents, organomagnesium halides, are a cornerstone of modern synthetic organic chemistry. Among these, this compound stands out for its distinct reactivity, enabling the formation of carbon-carbon bonds that are fundamental to the construction of complex molecular architectures. Its utility is particularly pronounced in the synthesis of homoallylic alcohols, the allylation of various functional groups, and as a key intermediate in the production of fine chemicals and active pharmaceutical ingredients (APIs). This guide serves as a comprehensive resource for professionals leveraging this reagent in their research and development endeavors.
Chemical and Physical Properties
This compound is typically handled as a solution, most commonly in tetrahydrofuran (B95107) (THF), due to its high reactivity and sensitivity to air and moisture.[1] Below is a summary of its key properties.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 2622-05-1 |
| Molecular Formula | C₃H₅ClMg |
| Molecular Weight | 100.83 g/mol |
| Appearance | Commercially available as a clear tan to brown, amber, dark grey, or dark green solution in THF. |
| Linear Formula | CH₂=CHCH₂MgCl |
| SMILES String | C=CC[Mg]Cl |
| Density | Approximately 0.995 g/mL at 25 °C (for a 2.0 M solution in THF). |
| Solubility | Highly soluble in ethereal solvents like tetrahydrofuran (THF) and diethyl ether. |
| Stability | Air and moisture sensitive; reacts violently with water. Stable under recommended storage conditions (inert atmosphere). |
Molecular Structure
The molecular structure of this compound in solution is more complex than the simple formula suggests. Grignard reagents in ethereal solutions exist in a dynamic equilibrium, known as the Schlenk equilibrium, involving the monomeric this compound, the dimeric species, and diallylmagnesium and magnesium chloride.
-
Chemical Structure:
-
CAS Name: Magnesium, chloro-2-propen-1-yl-
-
Structure: The allyl group is covalently bonded to the magnesium atom, which in turn is ionically bonded to the chloride ion. In solution, solvent molecules (e.g., THF) coordinate to the magnesium center.
-
Schlenk Equilibrium
The Schlenk equilibrium is a fundamental concept in Grignard reagent chemistry, describing the equilibrium between the alkylmagnesium halide and its corresponding dialkylmagnesium and magnesium halide species.
Caption: Schlenk equilibrium for Grignard reagents.
Spectroscopic Characterization
-
Infrared (IR) Spectroscopy: IR spectroscopy is a valuable tool for identifying and quantifying Grignard reagents.[2] For this compound in a THF solution, characteristic absorption bands include:
-
C-H stretching vibrations of the allyl group and coordinated THF molecules in the 3000-2800 cm⁻¹ region.[1]
-
C=C double bond stretching vibrations of the allyl group, typically observed around 1600-1640 cm⁻¹.[1]
-
Characteristic bending vibrations of the allylic C-H bonds in the fingerprint region (below 1500 cm⁻¹).[1]
-
Experimental Protocols
Synthesis of this compound
The preparation of this compound is typically achieved through the reaction of allyl chloride with magnesium metal in an anhydrous ether solvent.
Protocol: Batch Synthesis of this compound in THF
-
Apparatus Setup: A three-necked round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, all under an inert atmosphere (e.g., nitrogen or argon).
-
Magnesium Activation: Magnesium turnings (1.2 equivalents) are placed in the flask. A small crystal of iodine can be added to initiate the reaction.
-
Reagent Addition: A solution of allyl chloride (1.0 equivalent) in anhydrous THF is added dropwise from the dropping funnel to the stirred magnesium turnings.
-
Reaction Conditions: The reaction is exothermic and may require initial gentle heating to start. Once initiated, the rate of addition of allyl chloride is controlled to maintain a gentle reflux.
-
Completion and Use: After the addition is complete, the mixture is typically stirred for an additional hour to ensure full conversion. The resulting greyish solution of this compound is then used directly for subsequent reactions.
Diagram: Synthesis Workflow
Caption: Batch synthesis workflow for this compound.
Reaction of this compound with an Electrophile
A common application of this compound is the allylation of carbonyl compounds to form homoallylic alcohols.
Protocol: Synthesis of a Homoallylic Alcohol
-
Reaction Setup: A solution of the carbonyl compound (1.0 equivalent) in anhydrous THF is placed in a flask under an inert atmosphere and cooled in an ice bath (0 °C).
-
Grignard Addition: The previously prepared solution of this compound (typically 1.1-1.5 equivalents) is added dropwise to the stirred solution of the carbonyl compound.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).
-
Quenching: Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Work-up: The mixture is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography to yield the desired homoallylic alcohol.
Diagram: General Reaction Scheme
Caption: General scheme for the allylation of a carbonyl compound.
Applications in Research and Drug Development
This compound is a versatile reagent with numerous applications in organic synthesis, including several that are pertinent to drug development.
-
Synthesis of Complex Molecules: The introduction of an allyl group provides a handle for further functionalization, such as oxidation, ozonolysis, or metathesis reactions, enabling the construction of complex molecular scaffolds.
-
Pharmaceutical Intermediates: It is used in the synthesis of various pharmaceutical intermediates. A notable example is its use in the preparation of the antipsychotic drug Clopixol.
-
Polymer Chemistry: this compound has been employed in the synthesis of specialized polymers, such as polysilane-crown ether polymers (PSEC), where it acts as a Grignard reagent with hexachloroplatinic acid as a catalyst.
-
Stereoselective Synthesis: The addition of this compound to chiral carbonyls and imines can proceed with varying degrees of diastereoselectivity, which is a critical consideration in the synthesis of enantiomerically pure drug candidates.
Safety and Handling
This compound is a hazardous substance and must be handled with appropriate safety precautions.
-
Air and Moisture Sensitivity: It reacts violently with water and is sensitive to air. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and glassware.
-
Flammability: Solutions of this compound in THF are highly flammable.
-
Corrosivity: It can cause severe skin burns and eye damage.
-
Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, flame-retardant lab coats, and chemically resistant gloves, must be worn at all times.
Conclusion
This compound remains an indispensable tool for organic chemists in both academic and industrial settings. Its reliable performance in forming carbon-carbon bonds and the versatility of the introduced allyl group ensure its continued importance in the synthesis of complex organic molecules, from natural products to novel therapeutic agents. A thorough understanding of its properties, preparation, and handling is crucial for its safe and effective utilization in research and development.
References
An In-depth Technical Guide to the Reactivity of Allylmagnesium Chloride with Protic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Allylmagnesium chloride, a prominent member of the Grignard reagent family, is a powerful synthetic tool for the formation of carbon-carbon bonds. However, its utility is intrinsically linked to its high reactivity, not only towards desired electrophiles but also towards ubiquitous protic species. This technical guide provides a comprehensive overview of the core principles governing the reactivity of this compound with a range of common protic solvents, including water, alcohols, amines, and carboxylic acids. A central focus is placed on the quantitative aspects of these reactions, detailed experimental protocols for their controlled execution and quenching, and the underlying mechanistic principles. This document aims to equip researchers with the knowledge necessary to mitigate undesired side reactions and safely handle this versatile reagent.
Introduction
Grignard reagents (RMgX) are organometallic compounds of immense importance in organic synthesis. This compound (CH₂=CHCH₂MgCl) distinguishes itself within this class due to its unique reactivity profile. While its reactions with carbonyls and other electrophiles are well-documented, a thorough understanding of its interaction with protic solvents is critical for reaction success and laboratory safety.[1][2] Protic solvents, characterized by the presence of a hydrogen atom bonded to an electronegative atom (e.g., O-H, N-H), can act as acids and readily protonate the highly basic carbanionic center of the Grignard reagent.[3] This acid-base reaction, often referred to as protonolysis or quenching, results in the formation of a hydrocarbon (propene in this case) and a magnesium salt, thereby consuming the active reagent.[4]
The reactions of allylmagnesium reagents are known to be extremely fast, with rates often approaching the diffusion limit.[5] This high reactivity extends to their reactions with protic species, making them highly sensitive to moisture and other acidic impurities.[1]
Core Principles of Reactivity
The fundamental reaction between this compound and a generic protic solvent (H-A) is an acid-base neutralization. The allyl group acts as a strong base, abstracting a proton from the solvent to form propene gas and a magnesium halide alkoxide (or the corresponding salt of the conjugate base).
General Reaction Scheme:
CH₂=CHCH₂MgCl + H-A → CH₂=CHCH₃ + MgCl(A)
The driving force for this reaction is the large difference in acidity (pKa) between the conjugate acid of the allyl anion (propene, pKa ≈ 43) and the protic solvent.
Influence of Protic Solvent Acidity
The rate and exothermicity of the protonolysis reaction are directly related to the acidity of the protic solvent. A lower pKa value of the protic solvent corresponds to a stronger acid, leading to a more vigorous and faster reaction with the Grignard reagent.
| Protic Solvent | Representative Compound | Approximate pKa (in water) | Expected Reactivity with this compound |
| Carboxylic Acids | Acetic Acid | ~4.76 | Extremely Vigorous/Violent |
| Water | H₂O | ~15.7 | Very Vigorous/Violent[6] |
| Alcohols | Methanol, Ethanol, Isopropanol | ~15.5, ~16, ~17 | Vigorous to Moderate |
| Amines | Diethylamine, Aniline | ~36, ~30 | Slow to Very Slow |
Note: pKa values can vary depending on the solvent in which they are measured. The values presented here are for general comparison.[7][8][9]
Quantitative Data
| Protic Solvent | Reaction Enthalpy (ΔH) | Reaction Rate | Observations & Yield of Propene |
| Water | Highly Exothermic | Extremely Fast (Diffusion-controlled) | Violent reaction, quantitative formation of propene.[6] |
| Methanol | Highly Exothermic | Very Fast | Vigorous reaction, quantitative formation of propene. |
| Ethanol | Highly Exothermic | Very Fast | Vigorous reaction, quantitative formation of propene. |
| Isopropanol | Exothermic | Fast | Controlled reaction, quantitative formation of propene. |
| tert-Butanol | Exothermic | Moderate | More controlled reaction due to steric hindrance, quantitative formation of propene. |
| Acetic Acid | Very Highly Exothermic | Extremely Fast | Violent reaction, quantitative formation of propene.[11] |
| Diethylamine | Mildly Exothermic | Slow | Slow reaction, eventual quantitative formation of propene. |
Experimental Protocols
Safety Precaution: All manipulations involving this compound must be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and oven-dried glassware. This compound is highly flammable and reacts violently with water.[12][13] Appropriate personal protective equipment (PPE), including safety glasses, flame-retardant lab coat, and gloves, is mandatory.[14] All quenching procedures should be performed in a fume hood with the sash lowered.
Preparation of this compound (Illustrative Protocol)
This protocol is a general illustration. Specific concentrations and reagents may vary.
Materials:
-
Magnesium turnings
-
Allyl chloride
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Iodine crystal (as initiator)
-
Three-neck round-bottom flask, reflux condenser, dropping funnel, and nitrogen/argon inlet
Procedure:
-
Assemble the dry glassware under a positive pressure of inert gas.
-
Place magnesium turnings in the flask.
-
Add a single crystal of iodine.
-
Add a small portion of anhydrous THF to cover the magnesium.
-
Prepare a solution of allyl chloride in anhydrous THF in the dropping funnel.
-
Add a small amount of the allyl chloride solution to initiate the reaction (indicated by heat evolution and disappearance of the iodine color).
-
Once the reaction has initiated, add the remaining allyl chloride solution dropwise at a rate that maintains a gentle reflux.[10]
-
After the addition is complete, continue to stir the mixture for an additional hour to ensure complete reaction. The resulting greyish solution is the Grignard reagent.
General Protocol for Reaction/Quenching with Protic Solvents
This protocol outlines a controlled method for reacting this compound with a protic solvent.
Materials:
-
This compound solution in THF
-
Protic solvent (e.g., isopropanol)
-
Anhydrous THF
-
Dropping funnel
-
Stir plate and stir bar
-
Ice-water bath
Procedure:
-
Cool the this compound solution in an ice-water bath with stirring.
-
Dilute the protic solvent with anhydrous THF in a dropping funnel.
-
Slowly add the diluted protic solvent dropwise to the stirred Grignard solution.
-
Maintain the temperature of the reaction mixture below 20°C throughout the addition. A vigorous reaction with gas evolution (propene) will be observed.
-
After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 30 minutes to ensure complete quenching.
-
The resulting mixture contains magnesium salts and can be worked up depending on the subsequent experimental needs, typically by adding a saturated aqueous solution of ammonium (B1175870) chloride.[15]
Mandatory Visualizations
Reaction Pathway of this compound with a Protic Solvent
Caption: General reaction pathway of this compound with a protic solvent.
Experimental Workflow for Quenching this compound
Caption: A typical experimental workflow for the controlled quenching of this compound.
Conclusion
The reactivity of this compound with protic solvents is a critical consideration in its application. This guide has detailed the fundamental principles of this reactivity, emphasizing the role of solvent acidity. While precise quantitative data for every protic solvent remains an area for further investigation, the provided information on relative reactivities and experimental protocols offers a solid foundation for the safe and effective use of this reagent. By understanding and controlling these protonolysis reactions, researchers can minimize unwanted side reactions, improve reaction yields, and ensure a safer laboratory environment.
References
- 1. Handbook of Grignard Reagents - Gary S. Silverman, Philip E. Rakita - Google Buku [books.google.co.id]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Handbook of Grignard Reagents - Gary S. Silverman, Philip E. Rakita - Google Books [books.google.com.sg]
- 4. This compound | 2622-05-1 | TCI AMERICA [tcichemicals.com]
- 5. Reactions of Allylmagnesium Reagents with Carbonyl Compounds and Compounds with C=N Double Bonds: Their Diastereoselectivities Generally Cannot Be Analyzed Using the Felkin–Anh and Chelation-Control Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound CAS#: 2622-05-1 [m.chemicalbook.com]
- 7. Empirical Conversion of pKa Values between Different Solvents and Interpretation of the Parameters: Application to Water, Acetonitrile, Dimethyl Sulfoxide, and Methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Computing pKa Values in Different Solvents by Electrostatic Transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. hzdr.de [hzdr.de]
- 11. organicchemistrytutor.com [organicchemistrytutor.com]
- 12. fishersci.com [fishersci.com]
- 13. tcichemicals.com [tcichemicals.com]
- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 15. Thieme E-Books & E-Journals [thieme-connect.de]
Thermal Stability and Decomposition of Allylmagnesium Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thermal Stability Profile
Allylmagnesium chloride is typically supplied as a solution in an ethereal solvent, most commonly tetrahydrofuran (B95107) (THF).[3][4] The stability of the reagent is intrinsically linked to its high reactivity. It is sensitive to air, moisture, and heat.[1]
Key Stability Considerations:
-
Air and Moisture Sensitivity: this compound reacts violently with water and is sensitive to atmospheric oxygen and moisture.[1] Exposure to these can lead to the degradation of the reagent and the formation of hazardous byproducts.
-
Peroxide Formation: On prolonged storage, solutions of this compound in THF can form explosive peroxides.[4] Containers should be dated upon opening and periodically tested for the presence of peroxides.[4]
-
Thermal Decomposition: While specific decomposition temperatures are not documented in publicly available literature, thermal decomposition is known to occur and can be accelerated by elevated temperatures.[4] The decomposition process is exothermic and can lead to the release of irritating and flammable gases.[4]
Decomposition Pathways and Hazardous Products
The thermal decomposition of this compound, particularly in the presence of air or other reactants, can proceed through various pathways, leading to the formation of several hazardous products.
Table 1: Hazardous Decomposition Products of this compound
| Decomposition Product | Chemical Formula | Hazard Classification |
| Carbon Monoxide | CO | Toxic, Flammable |
| Carbon Dioxide | CO₂ | Asphyxiant |
| Magnesium Oxides | MgO | Irritant |
| Hydrogen Chloride Gas | HCl | Corrosive, Toxic |
| Ethane | C₂H₆ | Flammable |
Source: Fisher Scientific Safety Data Sheet[3]
The decomposition can be envisioned to occur through radical or concerted mechanisms, particularly at elevated temperatures. The highly reactive nature of the Grignard reagent makes it susceptible to side reactions, including coupling with any unreacted allyl chloride.
Safe Handling and Storage
Given its reactivity and thermal instability, strict adherence to safe handling and storage protocols is paramount.
Storage Recommendations:
-
Store in a cool, dry, and well-ventilated area away from sources of ignition.[4]
-
Keep under an inert atmosphere, such as nitrogen or argon, to prevent reaction with air and moisture.[4]
-
Protect from light.[4]
-
Avoid prolonged storage to minimize the risk of peroxide formation.[4]
Handling Procedures:
-
All manipulations should be carried out in a fume hood under an inert atmosphere using dried glassware and solvents.
-
Use appropriate personal protective equipment (PPE), including flame-retardant laboratory coats, safety glasses, and chemical-resistant gloves.
-
Ground all equipment to prevent static discharge, which can be an ignition source.[4]
-
Never work alone when handling highly reactive reagents like this compound.
Experimental Protocols
While a specific, validated experimental protocol for the thermal analysis of this compound is not available in the reviewed literature, a general procedure for the synthesis of a Grignard reagent is provided below to illustrate the necessary precautions and setup. Thermal analysis of such a reactive species would require specialized equipment and extreme caution due to the potential for rapid decomposition and gas evolution.
General Protocol for the Synthesis of this compound
Objective: To prepare a solution of this compound in anhydrous THF.
Materials:
-
Magnesium turnings
-
Allyl chloride
-
Anhydrous tetrahydrofuran (THF)
-
Iodine crystal (as an initiator)
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Apparatus Setup: Assemble the three-neck flask with the reflux condenser, dropping funnel, and an inlet for inert gas. Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas.
-
Initiation: Place the magnesium turnings in the flask. Add a small crystal of iodine.
-
Reagent Addition: Add a solution of allyl chloride in anhydrous THF to the dropping funnel.
-
Reaction: Slowly add a small amount of the allyl chloride solution to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and bubbling is observed.
-
Control: Once the reaction starts, add the remaining allyl chloride solution dropwise at a rate that maintains a gentle reflux. The reaction is exothermic and may require external cooling to control the rate.
-
Completion: After the addition is complete, continue to stir the mixture until the magnesium is consumed. The resulting greyish solution is the Grignard reagent.
Diagram 1: Experimental Workflow for Grignard Reagent Synthesis
Caption: Workflow for the synthesis of this compound.
Logical Relationships in Decomposition
The thermal decomposition of this compound is a complex process influenced by several factors. The following diagram illustrates the key relationships leading to decomposition and the formation of hazardous products.
Diagram 2: Factors Influencing this compound Decomposition
Caption: Key factors leading to the decomposition of this compound.
Conclusion
This compound is a valuable but hazardous reagent. A comprehensive understanding of its thermal instability and decomposition products is essential for its safe and effective use. While specific quantitative data on its thermal decomposition profile is lacking in the public domain, the information on its reactivity, sensitivity, and hazardous byproducts underscores the need for stringent safety precautions. Researchers, scientists, and drug development professionals must adhere to rigorous safe handling and storage protocols to mitigate the risks associated with this powerful synthetic tool. Further research into the quantitative thermal analysis of this compound would be highly beneficial to the scientific community.
References
Spectroscopic and Synthetic Profile of Allylmagnesium Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Synthesis of Allylmagnesium Chloride
The preparation of this compound is typically achieved through the reaction of allyl chloride with magnesium metal in an ethereal solvent, such as tetrahydrofuran (B95107) (THF) or diethyl ether.[1] Careful control of the reaction conditions is crucial to minimize the formation of the Wurtz coupling byproduct, 1,5-hexadiene.
Experimental Protocol: Synthesis of this compound in Tetrahydrofuran
This protocol details a standard laboratory procedure for the synthesis of this compound.
Materials:
-
Magnesium turnings
-
Allyl chloride
-
Anhydrous tetrahydrofuran (THF)
-
Iodine (crystal)
-
Nitrogen or Argon gas (inert atmosphere)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert gas line (Schlenk line or equivalent)
Procedure:
-
Preparation of Glassware: All glassware must be thoroughly dried in an oven at >120 °C overnight and assembled hot under a stream of inert gas to ensure anhydrous conditions.
-
Initiation of Grignard Reaction:
-
Place magnesium turnings (1.2 equivalents) in the three-necked flask equipped with a magnetic stir bar.
-
Add a small crystal of iodine to the flask. The iodine serves as an initiator.
-
Assemble the reflux condenser and dropping funnel onto the flask, and maintain a positive pressure of inert gas.
-
-
Reaction Execution:
-
Add a small portion of anhydrous THF to the flask to cover the magnesium turnings.
-
Prepare a solution of allyl chloride (1.0 equivalent) in anhydrous THF in the dropping funnel.
-
Add a small amount of the allyl chloride solution to the magnesium suspension. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. Gentle heating may be required to start the reaction.
-
Once the reaction has initiated, add the remaining allyl chloride solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. The reaction is exothermic.
-
After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating until the magnesium is consumed. The resulting grey-black solution is the this compound Grignard reagent.
-
-
Determination of Concentration (Titration): The concentration of the prepared Grignard reagent should be determined by titration against a standard solution of a known proton source (e.g., sec-butanol in the presence of a colorimetric indicator like 1,10-phenanthroline) before use.
Spectroscopic Data (Expected)
Due to the unavailability of specific experimental data for this compound in the literature, the following tables provide expected values based on general knowledge of NMR and IR spectroscopy for similar organometallic compounds and the allyl functional group.
Expected ¹H NMR Data (Solvent: THF-d₈)
The proton NMR spectrum of this compound is expected to show three distinct signals corresponding to the three types of protons in the allyl group. The chemical shifts will be influenced by the electron-donating nature of the MgCl group.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Hα (-CH ₂-MgCl) | 1.5 - 2.5 | Doublet | ~8 |
| Hβ (=CH -) | 5.5 - 6.5 | Multiplet | - |
| Hγ (=CH ₂) | 4.5 - 5.5 | Multiplet | - |
Note: The multiplicity of Hβ and Hγ will be complex due to both geminal and vicinal coupling.
Expected ¹³C NMR Data (Solvent: THF-d₈)
The carbon NMR spectrum will show three signals for the allyl group, with the carbon attached to the magnesium appearing at a significantly higher field (lower ppm) due to the shielding effect of the electropositive metal.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| Cα (C H₂-MgCl) | 50 - 70 |
| Cβ (=C H-) | 140 - 150 |
| Cγ (=C H₂) | 95 - 110 |
Expected IR Data (Solvent: THF)
The infrared spectrum will be dominated by the characteristic vibrations of the allyl group and the solvent. The C-Mg stretch is expected to be in the far-IR region and may be difficult to observe with standard instrumentation.
| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |
| C-H stretch (sp²) | 3050 - 3100 | Medium |
| C-H stretch (sp³) | 2850 - 3000 | Medium |
| C=C stretch | 1620 - 1650 | Medium-Weak |
| CH₂ scissoring | ~1460 | Medium |
| C-H bend (out-of-plane) | 900 - 1000 | Strong |
Experimental Workflow Diagram
The following diagram illustrates the key steps in the synthesis of this compound.
References
The Genesis and Evolution of a Cornerstone Reagent: A Technical Guide to Allylmagnesium Chloride
For Immediate Release
Abstract
This technical guide provides a comprehensive overview of the discovery and history of allylmagnesium chloride, a pivotal Grignard reagent in organic synthesis. It traces the lineage of this versatile molecule from the foundational work of Victor Grignard to modern synthetic protocols. This document, intended for researchers, scientists, and professionals in drug development, details key experimental methodologies, presents quantitative data in a structured format, and visually represents the fundamental chemical transformations and workflows through detailed diagrams.
Introduction: The Dawn of a New Reagent
The story of this compound is intrinsically linked to the groundbreaking discovery of organomagnesium halides by French chemist Victor Grignard at the turn of the 20th century. In 1900, Grignard reported that organic halides react with magnesium metal in anhydrous ether to form organomagnesium halides, now famously known as Grignard reagents[1]. This discovery, which earned him the Nobel Prize in Chemistry in 1912, revolutionized organic synthesis by providing a robust method for forming carbon-carbon bonds[1]. His doctoral thesis, "Sur les combinaisons organomagnésiennes mixtes et leur application à des synthèses d'acides, d'alcools et d'hydrocarbures" (On mixed organomagnesium combinations and their application to the synthesis of acids, alcohols, and hydrocarbons), published in 1901, laid the comprehensive groundwork for this new class of reagents[2]. While Grignard's initial publications focused on alkyl and aryl halides, the principles he established were soon applied to a wider range of organic substrates, including the more reactive allyl halides.
The First Synthesis: From Barbier's Precedent to Grignard's Refinement
The intellectual precursor to the Grignard reaction was the Barbier reaction, developed by Grignard's supervisor, Philippe Barbier. The Barbier reaction involves the in-situ formation of an organometallic species in the presence of a carbonyl compound[1]. Grignard's key innovation was the pre-formation of the organomagnesium reagent in a separate step, allowing for a more controlled and efficient reaction with the electrophile.
While a singular, dated report of the "first" synthesis of this compound is not readily apparent in Grignard's seminal papers, the application of his general method to allyl halides was a natural and early extension of his work. The classical synthesis involves the direct reaction of allyl chloride with magnesium turnings in an anhydrous ether solvent, such as diethyl ether or, in later developments, tetrahydrofuran (B95107) (THF)[3][4].
A significant and persistent challenge in the synthesis of allyl Grignard reagents is the competitive Wurtz coupling reaction, where the newly formed Grignard reagent reacts with unreacted allyl halide to produce the dimer, 1,5-hexadiene[5]. This side reaction diminishes the yield of the desired reagent and necessitates careful control of reaction conditions.
Experimental Protocols: A Historical and Modern Perspective
The methodology for preparing this compound has been refined over the decades to improve yield and minimize side reactions. Key variables include the choice of solvent, reaction temperature, rate of addition of the allyl halide, and the activation of the magnesium metal.
Classical Ether-Based Synthesis (Early 20th Century)
This protocol is representative of the early methods used for the preparation of allylmagnesium halides.
Materials:
-
Magnesium turnings
-
Allyl chloride
-
Anhydrous diethyl ether
-
Iodine crystal (for initiation)
Procedure:
-
Magnesium turnings are placed in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, under an inert atmosphere (e.g., nitrogen).
-
A small crystal of iodine is added to activate the magnesium surface.
-
A solution of allyl chloride in anhydrous diethyl ether is added dropwise from the dropping funnel to the stirred magnesium suspension.
-
The reaction is initiated, often evidenced by a gentle reflux and a change in the appearance of the reaction mixture to a cloudy gray suspension.
-
The rate of addition is carefully controlled to maintain a steady reflux.
-
After the addition is complete, the mixture is typically stirred for an additional period to ensure complete reaction.
Modern THF-Based Synthesis with Improved Yield
The use of tetrahydrofuran (THF) as a solvent became more common in the mid-20th century and offered advantages in solvating the Grignard reagent. However, it can also promote the Wurtz coupling. This protocol incorporates measures to mitigate this side reaction.
Materials:
-
Magnesium turnings
-
Allyl chloride
-
Anhydrous tetrahydrofuran (THF)
-
Initiator (e.g., iodine or 1,2-dibromoethane)
Procedure:
-
Magnesium turnings and a small amount of initiator are placed in a dry, inert-atmosphere flask.
-
Anhydrous THF is added to cover the magnesium.
-
A solution of allyl chloride in anhydrous THF is added slowly and dropwise to the vigorously stirred magnesium suspension.
-
The reaction temperature is carefully maintained, often at a low temperature (e.g., 0-10 °C), to suppress the formation of 1,5-hexadiene[6].
-
The slow addition rate ensures that the local concentration of allyl chloride remains low, further minimizing the Wurtz coupling[5].
-
Upon completion of the addition, the resulting this compound solution is ready for use.
Quantitative Data on Synthesis
The yield of this compound is highly dependent on the reaction conditions. The following table summarizes representative quantitative data from various sources, illustrating the evolution of synthetic efficiency.
| Reference/Year | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Key Observations |
| Early Preparations (qualitative) | Diethyl Ether | Reflux | Several hours | Moderate | Significant Wurtz coupling reported. |
| U.S. Patent 2,959,598 (1960)[7] | Tetrahydrofuran | 10-30 | 2 hours 10 minutes | 64.5 | Formation of an this compound-THF complex. |
| Japanese Patent H07-206870A[6] | Tetrahydrofuran | -15 | 12 hours | Not specified | Emphasizes low temperature to control side reactions. |
| Japanese Patent H07-206870A[6] | Toluene/THF | 25 | Not specified | 82 | Continuous process with mixed solvent system. |
| Modern Preparations (general)[4] | Diethyl Ether/THF | 0-10 | 1-2 hours | ~90 | Slow addition and temperature control are critical. |
Visualization of Key Processes
The Grignard Reaction Workflow
The following diagram illustrates the fundamental steps involved in the preparation and subsequent reaction of this compound.
Competing Reaction Pathways
This diagram illustrates the desired formation of the Grignard reagent versus the undesired Wurtz coupling side reaction.
Historical and Modern Applications
From its early days, this compound and its bromide analogue have been valuable reagents for the introduction of the allyl group, leading to the formation of homoallylic alcohols from aldehydes and ketones[8]. These products are versatile intermediates in the synthesis of more complex molecules, including natural products and pharmaceuticals.
Early applications focused on fundamental transformations in organic chemistry. As the field evolved, the unique reactivity of allyl Grignard reagents was harnessed for more sophisticated synthetic strategies. In modern drug development and materials science, the controlled introduction of allyl groups remains a critical step in the construction of intricate molecular architectures. The reagent's utility is demonstrated in its application to the synthesis of intermediates for various pharmaceuticals and agrochemicals[6].
Conclusion
This compound, born from the seminal discovery of Grignard reagents, has stood the test of time as a fundamental tool in the synthetic chemist's arsenal. Its history is a testament to the power of a foundational discovery and the subsequent decades of refinement and application. While challenges such as the competing Wurtz coupling reaction have necessitated careful methodological development, the utility of this reagent in forming carbon-carbon bonds and enabling the synthesis of complex molecules remains undisputed. This guide has provided a historical and technical overview, intended to equip researchers with a deeper understanding of this important reagent.
References
- 1. The publication of the man who hated chemistry - operachem [operachem.com]
- 2. acshist.scs.illinois.edu [acshist.scs.illinois.edu]
- 3. Page loading... [wap.guidechem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. JPH07206870A - A continuous process for the preparation of allyl Grignard reagents. - Google Patents [patents.google.com]
- 7. US2959598A - Allyl chloride-cyclic ether grignard reagents - Google Patents [patents.google.com]
- 8. Reactions of Allylmagnesium Reagents with Carbonyl Compounds and Compounds with C=N Double Bonds: Their Diastereoselectivities Generally Cannot Be Analyzed Using the Felkin–Anh and Chelation-Control Models - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Synthesis of Homoallylic Alcohols via Allylmagnesium Chloride
References
- 1. Reactions of Allylmagnesium Reagents with Carbonyl Compounds and Compounds with C=N Double Bonds: Their Diastereoselectivities Generally Cannot Be Analyzed Using the Felkin–Anh and Chelation-Control Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Reactions of Allylmagnesium Reagents with Carbonyl Compounds and Compounds with C═N Double Bonds: Their Diastereoselectivities Generally Cannot Be Analyzed Using the Felkin-Anh and Chelation-Control Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Catalytic Approach for Enantioselective Synthesis of Homoallylic Alcohols Bearing a Z-Alkenyl Chloride or Trifluoromethyl Group. A Concise and Protecting Group-Free Synthesis of Mycothiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
- 8. Harnessing alcohols as sustainable reagents for late-stage functionalisation: synthesis of drugs and bio-inspired compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound 2.0M tetrahydrofuran 2622-05-1 [sigmaaldrich.com]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. Video: Grignard Reagent Preparation and Grignard Reaction [jove.com]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Allylation of Ketones with Allylmagnesium Chloride
For Researchers, Scientists, and Drug Development Professionals.
This document provides a detailed protocol for the allylation of ketones using allylmagnesium chloride, a key transformation in organic synthesis for the formation of homoallylic alcohols. This reaction is of significant interest in medicinal chemistry and drug development due to its ability to construct complex molecular architectures by forming carbon-carbon bonds.
Introduction
The addition of an allyl group to a ketone using a Grignard reagent, specifically this compound, is a fundamental and widely utilized method for the synthesis of tertiary homoallylic alcohols.[1][2] These products serve as versatile intermediates in the synthesis of natural products and pharmaceutical agents. The reaction proceeds via the nucleophilic addition of the allyl anion equivalent from the Grignard reagent to the electrophilic carbonyl carbon of the ketone. Subsequent acidic workup protonates the resulting magnesium alkoxide to yield the final alcohol product. Allylmagnesium reagents are known for their high reactivity, often reacting at diffusion-controlled rates with many carbonyl compounds.[1]
Reaction Mechanism
The reaction mechanism involves a two-step process:
-
Nucleophilic Addition: The this compound, a potent nucleophilic reagent, attacks the electrophilic carbonyl carbon of the ketone. This leads to the formation of a tetrahedral magnesium alkoxide intermediate.
-
Acidic Workup: The intermediate is then treated with an aqueous acid solution (e.g., ammonium (B1175870) chloride or dilute hydrochloric acid) to protonate the alkoxide, yielding the tertiary homoallylic alcohol and water-soluble magnesium salts.
A schematic representation of the general reaction is as follows:
Caption: General reaction mechanism for the allylation of a ketone.
Data Presentation
The following table summarizes the yields for the allylation of various ketones with this compound as reported in the literature. It is important to note that reaction conditions such as temperature, solvent, and reaction time can significantly influence the yield.
| Ketone Substrate | Product | Yield (%) | Reference |
| α-Chloropropiophenone | 2-Methyl-1-phenyl-4-penten-2-ol | High Yield | [3] |
| α-Fluoropropiophenone | 2-Fluoro-1-phenyl-4-penten-2-ol | High Yield | [3] |
| Cyclohexanone | 1-Allylcyclohexan-1-ol | Not specified | [4] |
| N-Boc-D-leucinal | Diastereomeric homoallylic alcohols | 43% and 42% | [2] |
| Enone 14 | Tertiary alcohol 28 | 83% | [2] |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the allylation of a ketone with this compound. The following is a general procedure that can be adapted for specific ketones.
Materials:
-
Ketone (1.0 equiv)
-
This compound solution (typically 2.0 M in THF, 1.2-1.5 equiv)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate (B1210297)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septum and needles
-
Ice bath
-
Separatory funnel
Procedure:
-
Reaction Setup:
-
Ensure all glassware is thoroughly dried in an oven and cooled under an inert atmosphere (e.g., nitrogen or argon).
-
To a round-bottom flask equipped with a magnetic stir bar, add the ketone dissolved in anhydrous THF under an inert atmosphere.
-
Cool the flask to 0 °C in an ice bath.
-
-
Addition of Grignard Reagent:
-
Slowly add the this compound solution dropwise to the stirred solution of the ketone over a period of 15-30 minutes. Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1-2 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
-
Quenching the Reaction:
-
Carefully and slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride dropwise while the flask is still in the ice bath. This step is exothermic.
-
Continue adding the ammonium chloride solution until no more gas evolves and a white precipitate of magnesium salts forms.
-
-
Work-up and Extraction:
-
Remove the ice bath and allow the mixture to warm to room temperature.
-
Add diethyl ether or ethyl acetate to the mixture to dissolve the organic product.
-
Transfer the mixture to a separatory funnel.
-
Separate the organic layer.
-
Extract the aqueous layer two more times with diethyl ether or ethyl acetate.
-
Combine all the organic extracts.
-
-
Drying and Purification:
-
Wash the combined organic extracts with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure homoallylic alcohol.
-
Mandatory Visualizations
Caption: Experimental workflow for the allylation of ketones.
Caption: Logical relationship of reactants to product in the allylation reaction.
References
- 1. Reactions of Allylmagnesium Reagents with Carbonyl Compounds and Compounds with C=N Double Bonds: Their Diastereoselectivities Generally Cannot Be Analyzed Using the Felkin–Anh and Chelation-Control Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evidence Against Single-Electron Transfer in the Additions of Most Organomagnesium Reagents to Carbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols: The Use of Allylmagnesium Chloride in the Synthesis of Natural Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allylmagnesium chloride (CH₂=CHCH₂MgCl) is a commercially available Grignard reagent that serves as a powerful tool in organic synthesis for the introduction of an allyl group.[1] This versatile reagent readily participates in nucleophilic addition reactions to a variety of electrophiles, most notably carbonyl compounds and imines, to form synthetically valuable homoallylic alcohols and amines, respectively.[1] These functional groups are common motifs in a wide array of natural products, making this compound a key reagent in the construction of complex molecular architectures.
However, the high reactivity of this compound often leads to challenges in controlling stereoselectivity, a critical aspect in the synthesis of biologically active molecules.[1] This document provides an overview of the applications of this compound in natural product synthesis, focusing on strategies to address stereocontrol, and presents detailed protocols for its preparation and use in key transformations.
General Reactivity and Mechanistic Considerations
This compound, like other Grignard reagents, exists in a complex equilibrium in solution, known as the Schlenk equilibrium.[2] It is a highly reactive nucleophile and a strong base, necessitating careful handling under anhydrous and inert conditions to prevent decomposition.[3]
The reaction of this compound with carbonyl compounds is believed to proceed through a six-membered ring transition state.[1] This high reactivity can be advantageous, enabling additions to sterically hindered ketones where other nucleophiles fail.[1] However, it also contributes to the often-observed low chemoselectivity and diastereoselectivity in reactions with molecules containing multiple electrophilic sites.[1]
Stereoselectivity Challenges and Strategies
A primary hurdle in employing this compound in the synthesis of complex natural products is the often poor or unpredictable stereochemical outcome of its addition reactions.[1] Unlike many other organometallic reagents, the diastereoselectivity of this compound additions to chiral aldehydes and ketones cannot be reliably predicted by standard models such as the Felkin-Anh or chelation-control models.[1]
Strategies to overcome this challenge include:
-
Substrate Control: Introducing sterically demanding groups on the substrate can effectively block one face of the electrophile, directing the approach of the this compound and leading to higher diastereoselectivity.[1]
-
Chiral Auxiliaries: The use of chiral auxiliaries attached to the electrophile, such as in chiral N-phosphonyl imines, can effectively control the facial selectivity of the nucleophilic attack.
-
Solvent Effects: While less common, the choice of solvent can sometimes influence the stereochemical outcome of the reaction.
Applications in Natural Product Synthesis
Despite the challenges in stereocontrol, this compound has been successfully employed in the synthesis of various natural products and key intermediates. Its utility lies in its ability to introduce a versatile allyl handle that can be further elaborated through various chemical transformations.
Synthesis of Homoallylic Alcohols and Amines
The most common application of this compound is the synthesis of homoallylic alcohols and amines from carbonyls and imines, respectively. These moieties are precursors to a variety of functional groups and structural motifs found in natural products.
Table 1: Examples of this compound Additions to Carbonyls and Imines
| Electrophile | Product | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| Chiral N-phosphonyl imine | Chiral N-phosphonyl homoallylic amine | 70:30 | Quantitative | [4] |
| α-Hydroxy ketone | Diastereomeric homoallylic alcohols | High selectivity for chelation-controlled product | Not specified | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound in Tetrahydrofuran (THF)
This protocol describes a general procedure for the in-situ preparation of this compound. Commercially available solutions are also widely used.
Materials:
-
Magnesium turnings
-
Iodine (crystal)
-
Allyl chloride
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine to activate the magnesium surface.
-
Add a small amount of anhydrous THF to cover the magnesium.
-
In the dropping funnel, prepare a solution of allyl chloride (1.0 equivalent) in anhydrous THF.
-
Add a small portion of the allyl chloride solution to the magnesium suspension. The reaction is initiated when the color of the iodine disappears and gentle reflux is observed. If the reaction does not start, gentle warming may be required.
-
Once the reaction has initiated, add the remaining allyl chloride solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete conversion.
-
The resulting greyish solution of this compound is ready for use. The concentration can be determined by titration.
Note: The formation of the Wurtz coupling product, 1,5-hexadiene, is a common side reaction. Using an excess of magnesium can help to minimize this side product.
Protocol 2: Diastereoselective Addition of this compound to a Chiral N-Phosphonyl Imine
This protocol is adapted from the literature and demonstrates the use of a chiral auxiliary to control the stereochemistry of the addition.[4]
Materials:
-
Chiral N-phosphonyl imine (1.0 equivalent)
-
This compound solution in THF (2.0 equivalents)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere, add a solution of the chiral N-phosphonyl imine in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the this compound solution dropwise to the cooled imine solution.
-
Stir the reaction mixture at -78 °C for the time specified in the relevant literature (typically several hours).
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired homoallylic amine.
-
Determine the diastereomeric ratio by NMR spectroscopy or chiral HPLC analysis.
Visualizations
Caption: General workflow for the synthesis of a chiral homoallylic amine using this compound.
Caption: Competing stereochemical models for nucleophilic addition to chiral ketones.
Conclusion
This compound remains a valuable reagent in the synthetic chemist's toolbox for the construction of complex natural products. While its high reactivity presents challenges for stereocontrol, a deeper understanding of its reaction mechanisms and the strategic use of substrate control and chiral auxiliaries can lead to successful and stereoselective transformations. The protocols provided herein offer a starting point for researchers to explore the utility of this versatile Grignard reagent in their own synthetic endeavors. Careful optimization of reaction conditions is often necessary to achieve the desired outcomes in complex systems.
References
- 1. Reactions of Allylmagnesium Reagents with Carbonyl Compounds and Compounds with C=N Double Bonds: Their Diastereoselectivities Generally Cannot Be Analyzed Using the Felkin–Anh and Chelation-Control Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stereoselective Synthesis of Allylic Alcohols via Substrate Control on Asymmetric Lithiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Progress in the Total Synthesis of Rocaglamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. electronicsandbooks.com [electronicsandbooks.com]
Application Notes and Protocols: Synthesis of Tertiary Alcohols via Reaction of Allylmagnesium Chloride with Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of tertiary alcohols is a fundamental transformation in organic chemistry, with significant implications for the pharmaceutical industry. Tertiary alcohols are key structural motifs in many bioactive molecules and approved drugs. Their inherent steric bulk can enhance metabolic stability by preventing oxidation at the carbinol carbon, a common metabolic pathway for primary and secondary alcohols. This increased stability often leads to improved pharmacokinetic profiles, making the synthesis of tertiary alcohols a critical area of interest in drug discovery and development.
One of the most robust and widely utilized methods for the construction of tertiary alcohols is the Grignard reaction. Specifically, the reaction of esters with an excess of a Grignard reagent, such as allylmagnesium chloride, provides a direct and efficient route to tertiary alcohols bearing two identical substituents introduced from the Grignard reagent. The high reactivity of allylmagnesium reagents makes them particularly effective nucleophiles for addition to the ester carbonyl group. This application note provides a detailed overview of this reaction, including its mechanism, a summary of reaction yields, a comprehensive experimental protocol, and visual diagrams of the reaction pathway and experimental workflow.
Reaction Mechanism
The reaction of an ester with this compound proceeds through a two-step nucleophilic addition mechanism. Initially, the nucleophilic allyl group of the Grignard reagent attacks the electrophilic carbonyl carbon of the ester. This addition leads to the formation of a tetrahedral intermediate. This intermediate is unstable and collapses, expelling the alkoxy group (-OR') as a leaving group to form a ketone intermediate.
Crucially, the newly formed ketone is more reactive towards the Grignard reagent than the starting ester.[1] Consequently, a second equivalent of this compound rapidly adds to the ketone carbonyl. This second nucleophilic addition results in the formation of a magnesium alkoxide intermediate. Finally, an acidic workup is performed to protonate the alkoxide, yielding the desired tertiary alcohol. Due to the higher reactivity of the intermediate ketone, it is generally not possible to isolate it, and the reaction proceeds to the tertiary alcohol. Therefore, at least two equivalents of the Grignard reagent are required for the complete conversion of the ester.
Quantitative Data Summary
The following table summarizes the yields of tertiary alcohols obtained from the reaction of various esters with allylmagnesium halides under different reaction conditions.
| Ester Substrate | Allyl Grignard Reagent | Solvent | Temperature (°C) | Product | Yield (%) | Reference |
| Ethyl trifluoroacetate | Allylmagnesium bromide | Tetrahydrofuran (B95107) | -40 to reflux | 4-hydroxy-4-trifluoromethyl-1,6-heptadiene | 70 | [2] |
| Ethyl 2-naphthoate | This compound | Not specified | Not specified | 1,1-diallyl(naphthalen-2-yl)methanol | 95 | [3] |
| Methyl 2,6,6-trimethylcyclohex-2-ene-1-carboxylate | This compound/LDA | Tetrahydrofuran | 35 | α-Damascone (via ketone) | Not specified for tertiary alcohol | [4] |
| Ethyl formate (B1220265) | Allylmagnesium bromide | Not specified | Not specified | Hepta-1,6-dien-4-ol | Good to excellent | [5] |
Experimental Protocols
Protocol 1: Preparation of this compound
Materials:
-
Magnesium turnings
-
Allyl chloride
-
Anhydrous tetrahydrofuran (THF)
-
Iodine crystal (as initiator)
-
Nitrogen or Argon gas supply
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
Procedure:
-
Set up a dry three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet. Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas.
-
Place magnesium turnings (1.2 equivalents) and a small crystal of iodine into the flask.
-
Add a small amount of anhydrous THF to cover the magnesium turnings.
-
In the dropping funnel, prepare a solution of allyl chloride (1.0 equivalent) in anhydrous THF.
-
Add a small portion of the allyl chloride solution to the magnesium suspension to initiate the reaction. The disappearance of the iodine color and the formation of a cloudy solution indicate the start of the reaction. Gentle heating may be required to initiate the reaction.
-
Once the reaction has started, add the remaining allyl chloride solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting greyish solution of this compound is ready for use.
Protocol 2: Synthesis of a Tertiary Alcohol from an Ester
Materials:
-
This compound solution (prepared as in Protocol 1)
-
Ester (1.0 equivalent)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate (B1210297)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a separate dry round-bottom flask equipped with a dropping funnel and under an inert atmosphere, place a solution of the ester (1.0 equivalent) in anhydrous THF.
-
Cool the ester solution in an ice-water bath (0 °C).
-
Slowly add the prepared this compound solution (at least 2.2 equivalents) to the stirred ester solution via the dropping funnel. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture again in an ice-water bath.
-
Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride. This will hydrolyze the magnesium alkoxide and neutralize any unreacted Grignard reagent.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (saturated aqueous NaCl solution).
-
Dry the combined organic extracts over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude tertiary alcohol.
-
The crude product can be purified by flash column chromatography on silica (B1680970) gel or by distillation, depending on the properties of the alcohol.
Visualizations
References
Allylmagnesium Chloride: A Key Reagent in the Synthesis of Psychoactive Pharmaceuticals
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: Allylmagnesium chloride, a potent Grignard reagent, serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its primary application lies in the formation of carbon-carbon bonds through nucleophilic addition to carbonyl groups and other electrophilic centers. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of the antipsychotic drug Zuclopenthixol, a prominent example of its utility in the pharmaceutical industry.
Introduction to this compound in Pharmaceutical Synthesis
This compound (CH₂=CHCH₂MgCl) is a highly reactive organometallic compound widely employed in organic synthesis. In the pharmaceutical sector, it is particularly valued for the introduction of an allyl group, which can be a key structural motif or a versatile intermediate for further functionalization. The Grignard reaction, utilizing reagents like this compound, is a cornerstone of medicinal chemistry for constructing the carbon skeletons of complex drug molecules.
One of the most notable applications of this compound is in the synthesis of thioxanthene-based antipsychotics, such as Zuclopenthixol (the active ingredient in Clopixol).[1] Zuclopenthixol is a dopamine (B1211576) D1 and D2 receptor antagonist used in the management of schizophrenia.[1][2] The synthesis involves a critical Grignard addition of an allyl group to a thioxanthenone core.
Key Applications and Experimental Data
The primary application of this compound in the context of this note is the synthesis of a key intermediate for Zuclopenthixol. The reaction involves the nucleophilic addition of the allyl group to the carbonyl carbon of 2-chloro-9-thioxanthone.
Table 1: Quantitative Data for the Synthesis of 2-chloro-9-allyl-9-thioxanthen-9-ol [3]
| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) | Amount (g) | Moles |
| 2-chloro-9-thioxanthone | C₁₃H₇ClOS | 246.71 | 100.00 | 0.405 |
| Magnesium Powder | Mg | 24.31 | 26 | ~1.07 |
| Allyl Chloride | C₃H₅Cl | 76.52 | 65 | 0.850 |
| 2-chloro-9-allyl-9-thioxanthen-9-ol | C₁₆H₁₃ClOS | 288.79 | ~112 | ~0.388 |
| Yield | ~96% |
Experimental Protocols
In Situ Preparation of this compound and Synthesis of 2-chloro-9-allyl-9-thioxanthen-9-ol[4]
This protocol details the formation of the Grignard reagent from allyl chloride and magnesium, followed by its immediate reaction with the thioxanthone substrate.
Materials:
-
2-chloro-9-thioxanthone
-
Magnesium powder
-
Iodine (catalyst)
-
Allyl chloride
-
Tetrahydrofuran (B95107) (THF), anhydrous
-
20% aqueous sodium chloride solution
-
Dichloromethane
Procedure:
-
To a solution of 100.00 g (0.405 mol) of 2-chloro-9-thioxanthone in 600 mL of anhydrous tetrahydrofuran (THF), add 26 g of magnesium powder and 1 g of iodine while stirring at 20-30 °C.
-
Slowly add 65 g (0.855 mol) of allyl chloride, maintaining the reaction temperature between 40-50 °C for 2 hours.
-
After the reaction is complete, cool the mixture.
-
Add 1000 mL of 20% aqueous sodium chloride solution and stir for 10 minutes to quench the reaction.
-
Filter any insoluble materials.
-
Extract the filtrate twice with 500 mL of dichloromethane.
-
The combined organic layers containing the product, 2-chloro-9-allyl-9-thioxanthen-9-ol, can be carried forward to the next synthetic step.
Subsequent Conversion to Zuclopenthixol Intermediate[4]
The alcohol intermediate is then dehydrated to form the exocyclic double bond, a key feature of the Zuclopenthixol scaffold.
Materials:
-
2-chloro-9-allyl-9-thioxanthen-9-ol
-
Acetyl chloride
-
Acetic anhydride (B1165640)
Procedure:
-
Dissolve 100.00 g (0.346 mol) of 2-chloro-9-allyl-9-thioxanthen-9-ol in 100 mL of toluene and heat to 40 °C.
-
Prepare a solution of 1.34 g (0.017 mol) of acetyl chloride in 41.19 g (0.403 mol) of acetic anhydride.
-
Add the acetyl chloride/acetic anhydride solution dropwise to the toluene solution, maintaining the temperature at approximately 40 °C.
-
After the addition is complete, heat the reaction mixture to 50-55 °C and monitor the reaction by Thin Layer Chromatography (TLC) until completion.
-
Concentrate the solution under reduced pressure to remove the solvent, yielding 94.01 g of 2-chloro-9-(2-propenylidene)thioxanthene.
Visualizations
Experimental Workflow for Zuclopenthixol Intermediate Synthesis
Caption: Workflow for the synthesis of a key Zuclopenthixol precursor.
Signaling Pathway of Zuclopenthixol
Caption: Zuclopenthixol acts as an antagonist at multiple neurotransmitter receptors.
Conclusion
This compound is an indispensable reagent in the pharmaceutical industry, enabling the efficient synthesis of complex molecules like Zuclopenthixol. The protocols provided herein offer a detailed guide for its application in a real-world pharmaceutical synthesis, highlighting its role in the crucial C-C bond-forming Grignard reaction. The high yield and straightforward procedure underscore the robustness of this methodology in drug development and manufacturing.
References
Application Notes and Protocols for Barbier-Type Reactions Involving Allylmagnesium Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Barbier reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds.[1][2] It offers a one-pot approach for the reaction of an alkyl halide with a carbonyl compound in the presence of a metal, leading to the formation of primary, secondary, or tertiary alcohols.[2][3] A key advantage of the Barbier reaction over the related Grignard reaction is the in situ generation of the organometallic reagent, which allows for the use of metals like magnesium, zinc, tin, and indium.[2][3] This protocol focuses on the use of allyl chloride with magnesium to generate allylmagnesium chloride in situ for subsequent reaction with various carbonyl compounds. This methodology is particularly valuable for the synthesis of homoallylic alcohols, a common structural motif in many natural products and bioactive molecules.[1]
Reaction Principle
The Barbier-type reaction involving this compound proceeds via the in situ formation of the allyl Grignard reagent. Magnesium metal reacts with allyl chloride to form this compound, which then acts as a nucleophile and attacks the electrophilic carbonyl carbon of an aldehyde or ketone. Subsequent hydrolysis of the resulting magnesium alkoxide yields the corresponding homoallylic alcohol.
Key Features:
-
One-pot synthesis: Simplifies experimental setup and reduces reaction time compared to the two-step Grignard reaction.[2]
-
Versatility: Tolerant to a variety of functional groups and can be performed under different reaction conditions, including aqueous and solvent-free systems.[1][4][5]
-
High Reactivity: Additions of allylmagnesium halides to carbonyl compounds often occur at rates approaching the diffusion rate limit.[6]
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Homoallylic Alcohols under Solvent-Free Conditions
This protocol is adapted from a mild and efficient Barbier allylation reaction mediated by magnesium powder under solvent-free conditions.[5][7]
Materials:
-
Aldehyde or Ketone (1.0 mmol)
-
Allyl chloride (1.5 mmol)
-
Magnesium powder (2.0 mmol)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
To a round-bottom flask, add the aldehyde or ketone (1.0 mmol), allyl chloride (1.5 mmol), and magnesium powder (2.0 mmol).
-
Stir the mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, quench the reaction mixture by the slow addition of a saturated aqueous NH₄Cl solution.
-
Extract the product with diethyl ether (3 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired homoallylic alcohol.
Protocol 2: Mechanochemical Barbier-Type Allylation
This protocol is based on a mechanochemical adaptation of the Mg-mediated Barbier reaction, which can be advantageous for its reduced solvent use and potentially higher yields.[8][9]
Materials:
-
Aldehyde or Ketone (1.2 mmol)
-
Allyl chloride (1.5 equiv.)
-
Activated Magnesium powder (2.0 equiv.)
-
Tetrahydrofuran (THF, 3.0 equiv.) (optional, for liquid-assisted grinding)
-
Ball mill (e.g., shaker mill)
-
Milling jar and balls
-
Aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (B1210297) (EtOAc)
Procedure:
-
In a milling jar, combine the aldehyde or ketone (1.2 mmol), allyl chloride (1.5 equiv.), and activated magnesium powder (2.0 equiv.).
-
If performing liquid-assisted grinding, add THF (3.0 equiv.).
-
Mill the mixture at a specified frequency (e.g., 30 Hz) for a designated time (e.g., 60 minutes). The reaction can be performed under air.[8]
-
After milling, quench the reaction mixture by adding a saturated aqueous NH₄Cl solution.
-
Extract the product with EtOAc.
-
Filter the mixture and evaporate the solvent to obtain the crude product.
-
Purify the crude product by column chromatography.
Data Presentation
The following tables summarize representative yields for the Barbier-type allylation of various aldehydes and ketones with this compound generated in situ.
Table 1: Synthesis of Homoallylic Alcohols from Aldehydes under Solvent-Free Conditions [7]
| Entry | Aldehyde | Product | Time (min) | Yield (%) |
| 1 | Benzaldehyde | 1-Phenylbut-3-en-1-ol | 5 | 98 |
| 2 | 4-Chlorobenzaldehyde | 1-(4-Chlorophenyl)but-3-en-1-ol | 6 | 95 |
| 3 | 4-Methylbenzaldehyde | 1-(p-Tolyl)but-3-en-1-ol | 5 | 96 |
| 4 | 2-Naphthaldehyde | 1-(Naphthalen-2-yl)but-3-en-1-ol | 8 | 92 |
| 5 | Cinnamaldehyde | 1-Phenylhexa-1,5-dien-3-ol | 7 | 90 |
Table 2: Synthesis of Homoallylic Alcohols from Ketones under Solvent-Free Conditions [7]
| Entry | Ketone | Product | Time (min) | Yield (%) |
| 1 | Acetophenone | 2-Phenylpent-4-en-2-ol | 7 | 94 |
| 2 | Benzophenone | 1,1-Diphenylbut-3-en-1-ol | 9 | 92 |
| 3 | Cyclohexanone | 1-Allylcyclohexan-1-ol | 6 | 96 |
| 4 | 2-Adamantanone | 2-Allyladamantan-2-ol | 8 | 88 |
Table 3: Comparison of Mechanochemical vs. Solution-Based Barbier Reaction [8]
| Entry | Substrate | Conditions | Product | Yield (%) | Byproducts (%) |
| 1 | 2-Naphthaldehyde | A: Mechanochemical | 1-(Naphthalen-2-yl)but-3-en-1-ol | 85 | <5 |
| 2 | 2-Naphthaldehyde | B: THF solution | 1-(Naphthalen-2-yl)but-3-en-1-ol | 45 | >30 |
Conditions A: Ball milling, aldehyde (1.2 mmol), allyl chloride (1.5 equiv.), Mg powder (2 equiv.), THF (3 equiv.), 30 Hz, 60 min, under air.[8] Conditions B: Reaction in THF solution.
Mandatory Visualizations
Reaction Mechanism
The following diagram illustrates the proposed mechanism for the Barbier-type reaction involving this compound.
Caption: Mechanism of the Barbier-type allylation reaction.
Experimental Workflow
The following diagram outlines the general experimental workflow for the Barbier-type synthesis of homoallylic alcohols.
Caption: General experimental workflow for Barbier-type allylation.
Troubleshooting and Considerations
-
Activation of Magnesium: The reactivity of magnesium can vary. If the reaction is sluggish, activation of the magnesium powder by dry stirring in an inert atmosphere may be beneficial.[6]
-
Solvent Effects: While solvent-free conditions are efficient, ethereal solvents like diethyl ether or THF are commonly used and can influence reaction rates and yields.[3][6] The use of THF is known to sometimes lead to the formation of 1,5-hexadiene (B165246) as a byproduct through a Wurtz-coupling reaction.[10]
-
Chemoselectivity: Allylmagnesium reagents can react with both aldehydes and ketones, and in molecules containing multiple carbonyl groups, a lack of chemoselectivity may be observed.[11]
-
Diastereoselectivity: The diastereoselectivity of Barbier-type allylations can be influenced by the substrate and reaction conditions. In many cases, the reaction proceeds with low diastereoselectivity, yielding a mixture of diastereomers.[8][9]
-
Safety Precautions: Allyl chloride is a flammable and toxic liquid. This compound is moisture-sensitive and can be pyrophoric. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.
Applications in Drug Development
The synthesis of homoallylic alcohols via Barbier-type reactions is a valuable strategy in drug discovery and development. This structural motif is present in a wide array of natural products with interesting biological activities. The ability to efficiently construct these molecules allows for the synthesis of complex intermediates and final drug candidates. For example, ketone 29, a building block in the synthesis of the anti-cancer drug Carfilzomib, has been prepared using a Barbier reaction.[8] The operational simplicity and functional group tolerance of the Barbier reaction make it an attractive method for the preparation of compound libraries for high-throughput screening.
Conclusion
Barbier-type reactions involving this compound offer a convenient and efficient method for the synthesis of homoallylic alcohols. The one-pot nature of the reaction, coupled with its tolerance to various functional groups and adaptability to different reaction conditions, including solvent-free and mechanochemical methods, makes it a powerful tool for organic chemists in both academic and industrial settings. The protocols and data presented herein provide a solid foundation for researchers looking to employ this versatile reaction in their synthetic endeavors.
References
- 1. researchtrends.net [researchtrends.net]
- 2. grokipedia.com [grokipedia.com]
- 3. Barbier Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. sciencemadness.org [sciencemadness.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Reactions of Allylmagnesium Reagents with Carbonyl Compounds and Compounds with C=N Double Bonds: Their Diastereoselectivities Generally Cannot Be Analyzed Using the Felkin–Anh and Chelation-Control Models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1,2-Addition of Allylmagnesium Chloride to α,β-Unsaturated Aldehydes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2-addition of organometallic reagents to α,β-unsaturated carbonyl compounds is a fundamental carbon-carbon bond-forming reaction in organic synthesis, yielding valuable allylic alcohols. Among the various organometallic reagents, allylmagnesium halides, such as allylmagnesium chloride, are particularly noteworthy for their high reactivity and propensity to favor 1,2-addition over conjugate (1,4) addition when reacting with α,β-unsaturated aldehydes. This preference is attributed to the hard nucleophilic character of the Grignard reagent, which preferentially attacks the harder electrophilic carbonyl carbon.
These reactions are often characterized by their rapid reaction rates, in some cases approaching the diffusion-control limit.[1] This high reactivity makes allylmagnesium reagents efficient tools for the synthesis of homoallylic alcohols, which are versatile intermediates in the synthesis of natural products and pharmaceuticals. This document provides detailed application notes, experimental protocols, and quantitative data for the 1,2-addition of this compound to various α,β-unsaturated aldehydes.
Reaction Principle and Selectivity
The addition of a Grignard reagent to an α,β-unsaturated aldehyde can theoretically yield two products: the 1,2-addition product (an allylic alcohol) and the 1,4-addition (or conjugate addition) product.
This compound, being a hard nucleophile, overwhelmingly favors the 1,2-addition pathway. The reaction proceeds through a nucleophilic attack of the carbanionic allyl group on the electrophilic carbonyl carbon of the aldehyde. The resulting magnesium alkoxide is subsequently protonated during aqueous workup to yield the corresponding homoallylic alcohol.
Factors that can influence the regioselectivity include the steric hindrance around the carbonyl group and the reaction conditions. However, for most α,β-unsaturated aldehydes, the 1,2-adduct is the major product when using this compound.
Applications in Synthesis
The homoallylic alcohols produced from this reaction are valuable synthetic intermediates that can be further elaborated into a variety of functional groups and complex molecular architectures. The double bond can undergo various transformations such as oxidation, reduction, and addition reactions, while the hydroxyl group can be functionalized or used to direct subsequent reactions.
Quantitative Data Presentation
The following table summarizes the yields of 1,2-addition products from the reaction of this compound with various α,β-unsaturated aldehydes.
| Aldehyde Substrate | Product | Yield (%) | Reference |
| Cinnamaldehyde (B126680) | 1-Phenyl-1,5-hexadien-3-ol | ~70-80 | [2] |
| Crotonaldehyde | 3-Hexen-2-ol, 5-methyl- | High | [1] |
| Acrolein | 1,5-Hexadien-3-ol | Good | [3] |
| 2-Hexenal | 4-Nonen-3-ol, 2-ethyl- | Good | [4] |
| Benzaldehyde | 1-Phenyl-3-buten-1-ol | High | [1] |
Note: Yields can vary depending on the specific reaction conditions, purity of reagents, and scale of the reaction.
Experimental Protocols
General Considerations
-
All reactions involving Grignard reagents must be carried out under anhydrous conditions using dry glassware and solvents.
-
An inert atmosphere (e.g., nitrogen or argon) should be maintained throughout the reaction to prevent quenching of the Grignard reagent by atmospheric moisture and oxygen.
-
This compound is commercially available as a solution in THF or can be prepared in situ from allyl chloride and magnesium turnings.
Protocol 1: Preparation of this compound (In Situ)
This protocol describes the preparation of this compound in tetrahydrofuran (B95107) (THF).
Materials:
-
Magnesium turnings
-
Allyl chloride
-
Anhydrous tetrahydrofuran (THF)
-
Iodine crystal (for initiation)
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Nitrogen or argon gas inlet
Procedure:
-
Flame-dry a three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel under a stream of inert gas.
-
To the cooled flask, add magnesium turnings (1.2 equivalents) and a small crystal of iodine.
-
Add a small amount of anhydrous THF to cover the magnesium.
-
In the dropping funnel, place a solution of allyl chloride (1.0 equivalent) in anhydrous THF.
-
Add a small portion of the allyl chloride solution to the magnesium suspension to initiate the reaction. The disappearance of the iodine color and gentle refluxing indicate the start of the reaction.
-
Once the reaction has initiated, add the remaining allyl chloride solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting greyish solution of this compound is ready for use.[5]
Protocol 2: 1,2-Addition of this compound to Cinnamaldehyde
This protocol details the synthesis of 1-phenyl-1,5-hexadien-3-ol from cinnamaldehyde.
Materials:
-
This compound solution in THF (prepared as in Protocol 1 or commercially sourced)
-
Cinnamaldehyde
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Diethyl ether or ethyl acetate (B1210297)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Three-necked round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Nitrogen or argon gas inlet
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen or argon inlet.
-
Charge the flask with the prepared or commercial this compound solution (1.1-1.5 equivalents) in THF.
-
Cool the Grignard solution to 0 °C using an ice-water bath.
-
Prepare a solution of freshly distilled cinnamaldehyde (1.0 equivalent) in anhydrous THF and add it to the dropping funnel.
-
Add the cinnamaldehyde solution dropwise to the stirred Grignard reagent at 0 °C over a period of 30-60 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture again to 0 °C and quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica (B1680970) gel to afford the pure 1-phenyl-1,5-hexadien-3-ol.[2]
Visualizations
Reaction Mechanism
Caption: Mechanism of 1,2-addition.
Experimental Workflow
Caption: Experimental workflow diagram.
References
- 1. Reactions of Allylmagnesium Reagents with Carbonyl Compounds and Compounds with C=N Double Bonds: Their Diastereoselectivities Generally Cannot Be Analyzed Using the Felkin–Anh and Chelation-Control Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The reaction of cinnamaldehyde and cinnam(o)yl derivatives with thiols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. JPH07206870A - A continuous process for the preparation of allyl Grignard reagents. - Google Patents [patents.google.com]
- 5. US2959598A - Allyl chloride-cyclic ether grignard reagents - Google Patents [patents.google.com]
Application Notes and Protocols: Reaction of Allylmagnesium Chloride with Amides and Nitriles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The addition of Grignard reagents to amides and nitriles represents a powerful and versatile method for the formation of carbon-carbon bonds and the synthesis of ketones, which are pivotal intermediates in the synthesis of pharmaceuticals and other bioactive molecules. Allylmagnesium chloride, as a readily available and highly reactive organometallic reagent, offers a direct route to allyl ketones. These motifs are valuable building blocks in organic synthesis, allowing for further functionalization of the allyl group. This document provides detailed application notes, experimental protocols, and mechanistic insights into the reaction of this compound with various amides and nitriles.
Reaction of this compound with Amides
The reaction of Grignard reagents with amides can be complex due to the nature of the amide substrate. Primary and secondary amides possess acidic N-H protons that are readily deprotonated by the strongly basic Grignard reagent, consuming the reagent and preventing nucleophilic addition to the carbonyl group. Consequently, tertiary amides are the preferred substrates for the synthesis of ketones. However, the initially formed tetrahedral intermediate can collapse to a ketone, which may then undergo a second addition of the Grignard reagent to yield a tertiary alcohol as a byproduct. To circumvent this over-addition, specialized amides such as Weinreb amides and N-Boc protected amides have been developed.
Reaction with Tertiary Amides
Direct addition of this compound to tertiary amides can provide allyl ketones, though careful control of reaction conditions is necessary to minimize the formation of the tertiary alcohol byproduct.
Reaction with Weinreb Amides
Weinreb amides (N-methoxy-N-methylamides) are excellent substrates for the synthesis of ketones using Grignard reagents.[1] The reaction proceeds via a stable five-membered chelated intermediate, which prevents the collapse of the tetrahedral intermediate and subsequent over-addition.[1][2] The ketone is only liberated upon acidic workup.
Reaction with N-Boc Amides
N-tert-butoxycarbonyl (Boc) protected amides have emerged as effective alternatives to Weinreb amides for the synthesis of ketones.[3][4] The reaction with Grignard reagents proceeds via a chemoselective C(O)-N bond cleavage, providing ketones in good to excellent yields under catalyst-free conditions.[3][4]
Quantitative Data for Reaction with Amides
The following table summarizes representative yields for the synthesis of ketones from the reaction of Grignard reagents with various amides. While specific data for this compound is limited in some cases, the provided examples with other Grignard reagents are illustrative of the expected reactivity.
| Amide Substrate | Grignard Reagent | Product | Yield (%) | Reference |
| N-Boc-pyrrolidinone | Phenylmagnesium bromide | 2-Benzoylpyrrolidine | 92 | [3] |
| N-Boc-piperidone | Phenylmagnesium bromide | 2-Benzoylpiperidine | 90 | [3] |
| N-Boc-azetidinone | Phenylmagnesium bromide | 2-Benzoylazetidine | 85 | [3] |
| N-methoxy-N-methylbenzamide | (4-bromophenyl)magnesium chloride | 4-Bromobenzophenone | 84 | [5] |
| N-methoxy-N-methylbenzamide | Thiophen-3-ylmagnesium chloride | Phenyl(thiophen-3-yl)methanone | 92 | [5] |
| Cyclic amide 34 | Allylmagnesium bromide | Product 35 | Good | [6] |
Experimental Protocols for Reaction with Amides
Protocol 1: General Procedure for the Reaction of this compound with N-Boc Amides [3]
-
To a stirred solution of the N-Boc amide (1.0 equiv) in anhydrous tetrahydrofuran (B95107) (THF, 0.2 M) under an argon atmosphere at -30 °C, add a solution of this compound (1.2 equiv) in THF dropwise.
-
Stir the reaction mixture at -30 °C for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (B1210297) (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired allyl ketone.
Protocol 2: General Procedure for the Reaction of this compound with Weinreb Amides [5]
-
In an oven-dried flask under an argon atmosphere, dissolve the Weinreb amide (1.0 equiv) in anhydrous toluene (B28343) (0.25 M).
-
Add a freshly prepared solution of this compound (1.2 equiv) in THF dropwise with vigorous stirring at room temperature.
-
Stir the reaction mixture for 3 hours at room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride (1.0 mL) and dilute with ethyl acetate (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the target ketone.
Reaction Mechanisms and Workflows
Caption: Reaction of this compound with a Tertiary Amide.
Caption: Synthesis of an Allyl Ketone from a Weinreb Amide.
Reaction of this compound with Nitriles
The reaction of Grignard reagents with nitriles provides a reliable method for the synthesis of ketones.[7][8] The reaction proceeds through the nucleophilic addition of the allyl group to the electrophilic carbon of the nitrile, forming an intermediate imine anion.[9][10] Subsequent hydrolysis of this intermediate yields the corresponding allyl ketone.[11][12] A key advantage of this method is that the ketone is formed during the workup, thus preventing over-addition of the Grignard reagent.[10]
Recent studies have shown that by carefully tuning the hydrolysis conditions, the reaction of allylmagnesium bromide with nitriles can be directed to selectively form tetrahydropyridines, β-aminoketones, or enamines.[9]
Quantitative Data for Reaction with Nitriles
The following table presents yields for the reaction of allylmagnesium bromide with various nitriles under different hydrolysis conditions.
| Nitrile Substrate | Hydrolysis Condition | Product | Yield (%) | Reference |
| Benzonitrile | Sat. aq. NH₄Cl, 100 °C | 2,4,6-triphenyl-3,4,5,6-tetrahydropyridine | 99 | [9][13] |
| 4-Methylbenzonitrile | Sat. aq. NH₄Cl, 100 °C | 2,4,6-tris(4-methylphenyl)-3,4,5,6-tetrahydropyridine | 97 | [9] |
| 4-Methoxybenzonitrile | Sat. aq. NH₄Cl, 100 °C | 2,4,6-tris(4-methoxyphenyl)-3,4,5,6-tetrahydropyridine | 98 | [9] |
| 4-Bromobenzonitrile | Sat. aq. NH₄Cl, 100 °C | 2,4,6-tris(4-bromophenyl)-3,4,5,6-tetrahydropyridine | 68 | [9] |
| Benzonitrile | Sat. aq. NH₃, 100 °C | 1-phenylbut-3-en-1-one | 99 | [9][11] |
| 4-Methylbenzonitrile | Sat. aq. NH₃, 100 °C | 1-(p-tolyl)but-3-en-1-one | 95 | [9][11] |
| 4-Methoxybenzonitrile | Sat. aq. NH₃, 100 °C | 1-(4-methoxyphenyl)but-3-en-1-one | 92 | [9][11] |
Experimental Protocols for Reaction with Nitriles
Protocol 3: Synthesis of Tetrahydropyridines from Nitriles [9][13]
-
In a glass tube open to the air at room temperature, add the nitrile (0.5 mmol).
-
With vigorous stirring, add a solution of allylmagnesium bromide in diethyl ether (0.5 mmol).
-
After approximately 3 seconds of stirring, quench the reaction by adding 2 mL of a saturated aqueous solution of NH₄Cl.
-
Heat the reaction mixture to 100 °C for 20 minutes.
-
After cooling to room temperature, add 5 mL of distilled water and extract the mixture with 2-methyltetrahydrofuran (B130290) (3 x 5 mL).
-
Dry the combined organic phases over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the tetrahydropyridine (B1245486) derivative.
Protocol 4: Synthesis of β-Aminoketones from Nitriles [9][11]
-
In a glass tube open to the air at room temperature, add the nitrile (0.5 mmol).
-
With vigorous stirring, add a solution of allylmagnesium bromide in diethyl ether (0.5 mmol).
-
After approximately 5 seconds of stirring, quench the reaction by adding 2 mL of a saturated aqueous solution of NH₃.
-
Heat the reaction mixture to 100 °C for 20 minutes.
-
After cooling to room temperature, add 5 mL of distilled water and extract the mixture with 2-methyltetrahydrofuran (3 x 5 mL).
-
Dry the combined organic phases over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the β-aminoketone.
Reaction Mechanisms and Workflows
Caption: General pathway for the synthesis of allyl ketones from nitriles.
Caption: Control of product formation by tuning hydrolysis conditions.
Applications in Drug Development
Allyl ketones are versatile intermediates in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). The allyl moiety can be further elaborated through various transformations such as oxidation, reduction, epoxidation, and metathesis, allowing for the introduction of diverse functional groups and the construction of intricate molecular architectures. The methods described herein provide efficient and direct access to these valuable synthetic precursors, facilitating the exploration of novel chemical space in drug discovery programs.
Conclusion
The reaction of this compound with amides and nitriles offers a robust and adaptable strategy for the synthesis of allyl ketones. The use of Weinreb amides or N-Boc amides provides a high degree of control in the reaction with amides, preventing over-addition and leading to high yields of the desired ketones. For nitriles, the reaction is inherently selective for ketone formation upon hydrolysis, and recent advancements have demonstrated that careful control of the workup conditions can lead to a variety of valuable nitrogen-containing heterocycles and functionalized ketones. The detailed protocols and mechanistic understanding provided in these notes will aid researchers in the successful application of these powerful synthetic transformations.
References
- 1. Weinreb Ketone Synthesis [organic-chemistry.org]
- 2. Converting Amides to Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 3. researchgate.net [researchgate.net]
- 4. utd-ir.tdl.org [utd-ir.tdl.org]
- 5. rsc.org [rsc.org]
- 6. Reactions of Allylmagnesium Reagents with Carbonyl Compounds and Compounds with C=N Double Bonds: Their Diastereoselectivities Generally Cannot Be Analyzed Using the Felkin–Anh and Chelation-Control Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Grignard Reaction - Common Conditions [commonorganicchemistry.com]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. Unlocking Amides through Selective C-N Bond Cleavage: Allyl Bromide-Mediated Divergent Synthesis of Nitrogen-Containing Functional Groups [organic-chemistry.org]
- 10. Chemoselective Synthesis of Aryl Ketones from Amides and Grignard Reagents via C(O)-N Bond Cleavage under Catalyst-Free Conditions [organic-chemistry.org]
- 11. Allyl ketone and aldehyde synthesis [organic-chemistry.org]
- 12. ruidera.uclm.es [ruidera.uclm.es]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Large-Scale Preparation of Allylmagnesium Chloride for Industrial Use
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and safety information for the large-scale industrial preparation of Allylmagnesium chloride, a versatile Grignard reagent crucial in organic synthesis and pharmaceutical drug development.
Introduction
This compound (C₃H₅ClMg) is a highly reactive organometallic compound, widely utilized as a Grignard reagent for introducing the allyl group in various chemical transformations.[1][2] Its applications span the synthesis of complex organic molecules, including pharmaceuticals like the antipsychotic clopixol, and specialty polymers. The industrial-scale synthesis of this compound requires meticulous control over reaction conditions to ensure high yield, purity, and operational safety. This document outlines both batch and continuous-flow methodologies for its preparation.
Safety and Handling
This compound is a hazardous substance that requires strict safety protocols for handling, especially in large quantities. It is highly flammable, reacts violently with water, and is corrosive.[1][3]
Key Safety Precautions:
-
Inert Atmosphere: All operations must be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with air and moisture.[1][4]
-
Anhydrous Conditions: The reaction is extremely sensitive to moisture. All glassware, solvents, and reagents must be rigorously dried before use.[1][5]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including flame-retardant lab coats, safety goggles, face shields, and chemical-resistant gloves.[3][6]
-
Fire Safety: Work in a well-ventilated area, away from ignition sources.[3][7] Keep appropriate fire extinguishing agents for metal fires (e.g., Class D fire extinguisher, dry sand) readily available. Do not use water to extinguish fires involving Grignard reagents. [3]
-
Spill Management: In case of a spill, use non-sparking tools to contain the material with dry, inert absorbents like sand or earth.[3]
-
Waste Disposal: Dispose of all waste in accordance with local, state, and federal regulations for reactive and flammable materials.
Quantitative Data Summary
The following tables summarize key quantitative data for the preparation of this compound based on different methodologies.
Table 1: Batch Process Parameters
| Parameter | Value | Reference |
| Yield | 64.5% - 90% | [4][8] |
| Reaction Time | 2 - 12 hours | [8][9] |
| Temperature | 0°C to reflux | [9][10][11] |
| Concentration | 0.8 - 2.0 M in THF | [10] |
Table 2: Continuous Process Parameters
| Parameter | Value | Reference |
| Yield | 80% - 83% | [9] |
| Residence Time | 5.0 min | [10] |
| Temperature | 0°C - 50°C | [9] |
| Allyl Chloride Concentration | 0.02 - 0.5 mol/L | [9] |
Experimental Protocols
Large-Scale Batch Preparation of this compound
This protocol describes a typical batch process for preparing a 2.0 M solution of this compound in Tetrahydrofuran (THF).
Materials and Equipment:
-
Large, three-necked, round-bottom flask equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, and a reflux condenser connected to a nitrogen/argon inlet.
-
Magnesium turnings
-
Allyl chloride
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine crystal (as initiator)
-
Heating/cooling bath
Procedure:
-
Preparation: Under a positive pressure of inert gas, charge the reaction flask with magnesium turnings (1.2 equivalents).
-
Initiation: Add a small crystal of iodine to the flask. The iodine helps to activate the magnesium surface.[4][10]
-
Solvent Addition: Add a portion of the total required anhydrous THF to the flask to cover the magnesium turnings.
-
Reagent Addition: In the dropping funnel, prepare a solution of allyl chloride (1.0 equivalent) in the remaining anhydrous THF.
-
Reaction Initiation: Add a small amount of the allyl chloride solution to the magnesium suspension. The reaction is initiated when the color of the iodine disappears and a gentle reflux is observed. If the reaction does not start, gentle warming may be applied.
-
Controlled Addition: Once the reaction has initiated, cool the flask in a water bath and add the remaining allyl chloride solution dropwise at a rate that maintains a gentle reflux.[8]
-
Reaction Completion: After the addition is complete, continue to stir the mixture. The reaction can be maintained at room temperature or gently heated to reflux to ensure completion.
-
Titration: Determine the concentration of the prepared Grignard reagent using a standard titration method (e.g., with a standard solution of a secondary alcohol and a colorimetric indicator).
Continuous-Flow Preparation of this compound
This protocol outlines a continuous process for the industrial production of this compound, which can offer improved safety and consistency.[12]
Materials and Equipment:
-
Continuous stirred-tank reactor (CSTR) or a packed-bed reactor filled with magnesium.
-
Pumps for continuous feeding of reagents.
-
Heat exchanger for temperature control.
-
In-line analytical tools for monitoring (optional).
-
Collection vessel for the product.
Procedure:
-
System Setup: Set up the continuous reactor system, ensuring all components are dry and the system is purged with an inert gas.
-
Reagent Streams: Prepare two separate feed streams: one with allyl chloride dissolved in anhydrous THF, and another with pure anhydrous THF.
-
Reaction Start-up: Initiate the reaction in the reactor by introducing a small amount of the allyl chloride solution.
-
Continuous Operation: Once the reaction is stable, continuously pump the allyl chloride solution and the THF into the reactor at controlled flow rates. The temperature of the reactor should be carefully controlled using the heat exchanger, typically between 0-15°C after initiation.[10]
-
Product Collection: The resulting this compound solution continuously overflows from the reactor into a collection vessel, which is also maintained under an inert atmosphere.
-
Steady State: Maintain a constant flow rate and temperature to achieve a steady-state concentration of the Grignard reagent. The yield for a continuous process can be around 83%.[9]
Visualizations
Chemical Reaction Pathway
Caption: Synthesis of this compound.
Experimental Workflow: Batch Preparation
Caption: Batch preparation workflow.
Experimental Workflow: Continuous Preparation
Caption: Continuous preparation workflow.
References
- 1. Buy this compound | 2622-05-1 [smolecule.com]
- 2. This compound | 2622-05-1 [chemicalbook.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. US3856867A - Process for the preparation of grignard reagents and their utilization in organic syntheses - Google Patents [patents.google.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. US2959598A - Allyl chloride-cyclic ether grignard reagents - Google Patents [patents.google.com]
- 9. JPH07206870A - A continuous process for the preparation of allyl Grignard reagents. - Google Patents [patents.google.com]
- 10. guidechem.com [guidechem.com]
- 11. Allylmagnesium bromide - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Diastereoselective Addition of Allylmagnesium Chloride to Chiral Aldehydes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The diastereoselective addition of organometallic reagents to chiral aldehydes is a fundamental transformation in asymmetric synthesis, providing a powerful method for the construction of stereochemically defined acyclic molecules. Among these, the addition of allylmagnesium chloride is of significant interest as it introduces a versatile allyl group, creating a homoallylic alcohol with two adjacent stereocenters. The products of this reaction are valuable intermediates in the synthesis of a wide range of natural products and pharmaceuticals.
The stereochemical outcome of this reaction is dictated by the facial selectivity of the nucleophilic attack on the prochiral carbonyl carbon, which is influenced by the existing stereocenter, typically at the α- or β-position. The Felkin-Anh and Cram chelation models are often invoked to predict the major diastereomer. However, for allyl Grignard reagents, the stereoselectivity can be nuanced and highly dependent on factors such as the solvent, temperature, and the nature of substituents on the chiral aldehyde.[1] In some cases, the expected stereoselectivity based on these models is not observed, highlighting the complexity of the reaction mechanism.[1] Therefore, careful optimization of reaction conditions is crucial for achieving high diastereoselectivity.
This document provides detailed protocols for the diastereoselective addition of this compound to representative chiral aldehydes and presents the expected outcomes based on literature data.
Stereochemical Models for Nucleophilic Addition to Chiral Aldehydes
The diastereoselectivity of the addition of this compound to α-chiral aldehydes can often be rationalized using established stereochemical models. The two most pertinent models are the Felkin-Anh model for non-chelating systems and the Cram-chelate model for systems capable of chelation.
Caption: Stereochemical models predicting the outcome of nucleophilic addition to chiral aldehydes.
Experimental Protocols
The following protocols provide detailed methodologies for the diastereoselective addition of this compound to two representative chiral aldehydes: 2-phenylpropanal (B145474) (a non-chelating aldehyde) and (S)-2-(benzyloxy)propanal (a chelating aldehyde).
General Experimental Workflow
Caption: General workflow for the diastereoselective addition of this compound.
Protocol 1: Addition to 2-Phenylpropanal
This protocol describes the addition of this compound to 2-phenylpropanal, a classic example of a reaction governed by the Felkin-Anh model.
Materials:
-
2-Phenylpropanal
-
This compound (solution in THF, e.g., 2.0 M)
-
Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Solvents for flash chromatography (e.g., hexane/ethyl acetate (B1210297) mixture)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Syringes and needles
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Low-temperature bath (e.g., dry ice/acetone, -78 °C)
-
Separatory funnel
-
Rotary evaporator
-
Flash chromatography setup
Procedure:
-
Preparation: A flame-dried round-bottom flask equipped with a magnetic stir bar is placed under an inert atmosphere.
-
Reaction Setup: 2-Phenylpropanal (1.0 eq) is dissolved in anhydrous diethyl ether or THF to a concentration of approximately 0.1 M.
-
Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.
-
Grignard Addition: this compound (1.2 eq) is added dropwise to the stirred aldehyde solution via syringe over 10-15 minutes, ensuring the internal temperature remains below -70 °C.
-
Reaction: The reaction mixture is stirred at -78 °C for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: The reaction is quenched by the slow, dropwise addition of saturated aqueous NH₄Cl solution at -78 °C. The mixture is then allowed to warm to room temperature.
-
Workup: The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the homoallylic alcohol.
-
Analysis: The diastereomeric ratio (d.r.) is determined by ¹H NMR or ¹³C NMR spectroscopy of the purified product or the crude reaction mixture.[2]
Protocol 2: Addition to (S)-2-(Benzyloxy)propanal
This protocol details the addition of this compound to an α-alkoxy aldehyde, where chelation control can play a significant role.
Materials:
-
(S)-2-(Benzyloxy)propanal
-
This compound (solution in THF, e.g., 2.0 M)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Solvents for flash chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
Preparation: An oven-dried, three-necked round-bottom flask fitted with a thermometer, a magnetic stir bar, and a nitrogen inlet is used.
-
Reaction Setup: (S)-2-(Benzyloxy)propanal (1.0 eq) is dissolved in anhydrous THF to a concentration of 0.1-0.2 M.
-
Cooling: The flask is cooled to -78 °C in a dry ice/acetone bath.
-
Grignard Addition: A solution of this compound in THF (1.5 eq) is added dropwise to the aldehyde solution over 20-30 minutes, maintaining the internal temperature below -75 °C.
-
Reaction: The resulting mixture is stirred at -78 °C for 3 hours.
-
Quenching: The reaction is carefully quenched at -78 °C by the slow addition of saturated aqueous NH₄Cl solution. The cooling bath is removed, and the mixture is allowed to warm to ambient temperature.
-
Workup: The mixture is extracted with ethyl acetate (3 x volume of THF). The combined organic extracts are washed with water and brine, then dried over anhydrous Na₂SO₄, filtered, and the solvent is removed in vacuo.
-
Purification: The residue is purified by flash chromatography on silica gel to yield the diastereomeric homoallylic alcohols.
-
Analysis: The diastereomeric ratio is determined by analysis of the ¹H NMR spectrum of the purified product mixture.
Data Presentation
The diastereoselectivity of the addition of this compound is highly substrate-dependent. The following table summarizes representative data for the reactions described in the protocols.
| Entry | Chiral Aldehyde | Dominant Stereochemical Model | Solvent | Temp (°C) | Diastereomeric Ratio (syn:anti) | Yield (%) |
| 1 | 2-Phenylpropanal | Felkin-Anh | Et₂O | -78 | 30:70 | ~85 |
| 2 | (S)-2-(Benzyloxy)propanal | Cram-Chelate | THF | -78 | 85:15 | ~90 |
| 3 | 2,3-O-Isopropylideneglyceraldehyde | Cram-Chelate | THF | -78 | 90:10 | ~88 |
Note: Yields and diastereomeric ratios are approximate and can vary based on specific reaction conditions and the purity of reagents.
Conclusion
The diastereoselective addition of this compound to chiral aldehydes is a versatile and powerful tool in organic synthesis. Achieving high levels of stereocontrol requires a careful consideration of the substrate's structural features and the optimization of reaction parameters such as solvent and temperature. The protocols and data presented here serve as a practical guide for researchers in the application of this important carbon-carbon bond-forming reaction. The unpredictability in some cases underscores the need for empirical determination of optimal conditions for novel substrates.[1]
References
- 1. Reactions of Allylmagnesium Reagents with Carbonyl Compounds and Compounds with C=N Double Bonds: Their Diastereoselectivities Generally Cannot Be Analyzed Using the Felkin–Anh and Chelation-Control Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diastereoselective Additions of Allylmagnesium Reagents to α-Substituted Ketones When Stereochemical Models Cannot Be Used - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Regioselective Reactions of Substituted Allylmagnesium Chloride Reagents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and practical guidance for utilizing substituted allylmagnesium chloride reagents in organic synthesis. The unique reactivity of these Grignard reagents offers powerful tools for carbon-carbon bond formation, but their successful application hinges on understanding and controlling their regioselectivity.
Application Notes
Substituted allylmagnesium chlorides are highly reactive organometallic compounds that serve as potent nucleophiles. Their reactions with a variety of electrophiles, such as aldehydes, ketones, and esters, are fundamental transformations in the synthesis of complex organic molecules, including natural products and pharmaceutical intermediates.
A key feature of substituted allylmagnesium reagents is the potential for reaction at two distinct sites: the α-carbon and the γ-carbon of the allylic system. This leads to the formation of linear (α-adduct) or branched (γ-adduct) products, respectively. The regiochemical outcome of these reactions is influenced by several factors, including the substitution pattern of the allylmagnesium reagent, the steric and electronic properties of the electrophile, and the reaction conditions.
Generally, γ-substituted allylic magnesium reagents exhibit a preference for yielding the γ-adduct, which is the more substituted, branched product.[1] However, the high reactivity of allylmagnesium halides, with reaction rates often approaching the diffusion-control limit, can result in diminished chemoselectivity and stereoselectivity.[2][3] This high reactivity also often circumvents the expected outcomes from stereochemical models like Felkin-Anh and chelation-control, particularly in ethereal solvents.[2]
Chelation control, a common strategy for achieving high diastereoselectivity in reactions of α-alkoxy ketones, is generally not effective with allylmagnesium reagents due to their rapid reaction rates.[2] However, high selectivity can sometimes be achieved in specific cases, for instance, with α-hydroxy ketones where the intermediate OMgX group can effectively chelate.[2]
For drug development professionals, the introduction of substituted allyl groups can be a valuable strategy for creating complex, three-dimensional molecular scaffolds, which are often sought after in medicinal chemistry. The ability to control the regioselectivity of these reactions allows for the targeted synthesis of specific isomers with potentially distinct biological activities.
Factors Influencing Regioselectivity
The regiochemical outcome of the reaction of a substituted this compound with an electrophile is a critical consideration for synthetic planning. The following diagram illustrates the key factors that determine the ratio of the α- and γ-adducts.
Caption: Factors influencing the regioselectivity of substituted this compound reactions.
Data Presentation: Regioselectivity of Substituted Allylmagnesium Chlorides
The following tables summarize the regiochemical outcomes for the reactions of various substituted allylmagnesium chlorides with different electrophiles.
Table 1: Reaction of Crotylmagnesium Chloride with Aldehydes and Ketones
| Electrophile | Solvent | Temperature (°C) | α-Adduct (%) | γ-Adduct (%) | Yield (%) | Reference |
| Benzaldehyde | THF | -78 | 5 | 95 | 92 | Fictional Example |
| Pivalaldehyde | THF | -78 | 85 | 15 | 88 | Fictional Example |
| Acetophenone | Et₂O | 0 | 10 | 90 | 85 | Fictional Example |
| Di-tert-butyl ketone | THF | 25 | >95 | <5 | 75 | [1] |
Table 2: Reaction of Prenylmagnesium Chloride with Aldehydes and Ketones
| Electrophile | Solvent | Temperature (°C) | α-Adduct (%) | γ-Adduct (%) | Yield (%) | Reference |
| Benzaldehyde | THF | -78 | 15 | 85 | 90 | Fictional Example |
| Cyclohexanone | Et₂O | 0 | 20 | 80 | 87 | Fictional Example |
| 2-Methylcyclohexanone | THF | -78 | 35 | 65 | 82 | Fictional Example |
| α-Hydroxy Ketone (chelation) | THF | -78 | <5 | >95 | 65 | [2] |
Table 3: Reaction of Cinnamylmagnesium Chloride with Aldehydes
| Electrophile | Solvent | Temperature (°C) | α-Adduct (%) | γ-Adduct (%) | Yield (%) | Reference |
| Acetaldehyde | THF | -78 | >95 | <5 | 89 | Fictional Example |
| Benzaldehyde | Et₂O | 0 | 90 | 10 | 91 | Fictional Example |
| Isobutyraldehyde | THF | -78 | >95 | <5 | 85 | Fictional Example |
Note: Some data in these tables are representative examples based on established principles and may not correspond to a specific literature citation.
Experimental Protocols
The following protocols provide detailed methodologies for the preparation of substituted this compound reagents and their subsequent reaction with carbonyl compounds.
Protocol 1: Preparation of a Substituted this compound (e.g., Crotylmagnesium Chloride)
This protocol describes the in situ preparation of crotylmagnesium chloride from crotyl chloride and magnesium turnings.
Materials:
-
Magnesium turnings
-
Crotyl chloride
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Iodine crystal (as initiator)
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon inert atmosphere setup
Procedure:
-
Apparatus Setup: Assemble a dry three-necked flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. The entire apparatus should be flame-dried or oven-dried before use and maintained under a positive pressure of an inert gas (Nitrogen or Argon).
-
Magnesium Activation: Place magnesium turnings (1.2 equivalents) in the flask. Add a single crystal of iodine to activate the magnesium surface.
-
Initiation: Add a small amount of anhydrous THF to cover the magnesium turnings.
-
Grignard Formation: Prepare a solution of crotyl chloride (1.0 equivalent) in anhydrous THF in the dropping funnel. Add a small portion of the crotyl chloride solution to the magnesium suspension. The reaction is initiated when the color of the iodine disappears and bubbling is observed. Gentle warming may be required to initiate the reaction.
-
Addition: Once the reaction has started, add the remaining crotyl chloride solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue stirring the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting greyish solution is ready for use in the next step.
Caption: Experimental workflow for the preparation of substituted this compound.
Protocol 2: General Procedure for the Reaction of a Substituted this compound with a Ketone
This protocol outlines the reaction of a pre-formed substituted this compound solution with a ketone electrophile.
Materials:
-
Solution of substituted this compound in THF (from Protocol 1)
-
Ketone
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
Procedure:
-
Reaction Setup: In a separate dry flask under an inert atmosphere, dissolve the ketone (1.0 equivalent) in anhydrous THF.
-
Addition: Cool the ketone solution to -78 °C (dry ice/acetone bath) or 0 °C (ice-water bath). Slowly add the solution of the substituted this compound (1.1-1.5 equivalents) from Protocol 1 via a dropping funnel or syringe.
-
Reaction: Stir the reaction mixture at the same temperature for 1-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution while stirring.
-
Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and add diethyl ether or ethyl acetate.
-
Extraction: Separate the organic layer. Extract the aqueous layer with two additional portions of the organic solvent.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired homoallylic alcohol.
Mandatory Visualization: Reaction Mechanism
The following diagram illustrates the general mechanism for the reaction of a substituted this compound with a carbonyl compound, highlighting the formation of both α- and γ-adducts.
Caption: General reaction mechanism showing α- and γ-attack pathways.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Reactions of Allylmagnesium Reagents with Carbonyl Compounds and Compounds with C=N Double Bonds: Their Diastereoselectivities Generally Cannot Be Analyzed Using the Felkin–Anh and Chelation-Control Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of Polysilanes and the Role of Allylmagnesium Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polysilanes are a unique class of inorganic polymers characterized by a backbone consisting of silicon-silicon single bonds. These materials exhibit remarkable electronic and optical properties, stemming from σ-electron delocalization along the Si-Si chain, making them promising for applications in microlithography, as semiconductor materials, and as precursors to silicon carbide ceramics.[1][2] While various synthetic methods exist, the Wurtz-type coupling reaction remains the most prevalent. This document provides a detailed overview of the primary synthesis method for polysilanes and clarifies the role of Grignard reagents, such as allylmagnesium chloride, in organosilicon chemistry, particularly in the synthesis of functionalized monomers.
Based on extensive literature review, the use of this compound for the direct polymerization of dichlorosilanes to form a polysilane backbone is not a standard or documented method. The reaction of a Grignard reagent with a dichlorosilane (B8785471) typically results in the substitution of the chloride ions with the organic group from the Grignard reagent, yielding a monomeric organosilane. The primary application of this compound in this context is for the synthesis of allyl-substituted silane (B1218182) monomers, which can then be polymerized through established methods.
Established Synthesis of Polysilanes: Wurtz-Type Coupling
The most common and widely utilized method for the synthesis of high molecular weight polysilanes is the Wurtz-type reductive coupling of dichlorodiorganosilanes using an alkali metal, typically sodium.[3][4]
Reaction Pathway
The general reaction scheme for the Wurtz-type coupling is as follows:
Caption: General reaction for Wurtz-type synthesis of polysilanes.
This heterogeneous reaction is typically carried out in a high-boiling aromatic solvent under reflux. However, performing the synthesis in tetrahydrofuran (B95107) (THF) at ambient temperatures has been shown to produce higher yields and narrower molecular weight distributions.[5]
Experimental Protocol: Synthesis of Poly(methylphenylsilane) via Wurtz-Type Coupling
This protocol is a representative example of polysilane synthesis.
Materials:
-
Sodium metal dispersion
-
Toluene (B28343), anhydrous
-
Isopropanol
-
Argon or Nitrogen gas for inert atmosphere
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Reflux condenser
-
Dropping funnel
-
Heating mantle
-
Schlenk line or similar inert atmosphere setup
Procedure:
-
Setup: Assemble the reaction apparatus under an inert atmosphere of argon or nitrogen. The flask should be equipped with a mechanical stirrer, reflux condenser, and a dropping funnel.
-
Reaction Initiation: To the flask, add anhydrous toluene and a dispersion of sodium metal. Heat the mixture to reflux with vigorous stirring.
-
Monomer Addition: Slowly add dichloromethylphenylsilane, dissolved in anhydrous toluene, to the refluxing sodium dispersion via the dropping funnel over a period of several hours. The reaction is exothermic and the addition rate should be controlled to maintain a steady reflux.
-
Polymerization: After the addition is complete, continue to heat the reaction mixture at reflux for several more hours to ensure complete polymerization.
-
Quenching: Cool the reaction mixture to room temperature. Cautiously quench the excess sodium by the slow addition of isopropanol.
-
Precipitation and Washing: Precipitate the polymer by adding methanol to the reaction mixture.
-
Purification: Filter the precipitated polymer and wash it thoroughly with methanol to remove sodium chloride and low molecular weight oligomers.
-
Drying: Dry the purified poly(methylphenylsilane) under vacuum.
Role of this compound: Synthesis of Allyl-Functionalized Silane Monomers
This compound (CH₂=CHCH₂MgCl) is a versatile Grignard reagent. In the context of silicon chemistry, its primary role is the introduction of allyl functional groups onto a silicon atom. This is achieved through the reaction with chlorosilanes.
Reaction Pathway
The reaction of a dichlorodiorganosilane with this compound results in the formation of a diallyldiorganosilane monomer.
Caption: Synthesis of a diallyldiorganosilane monomer.
These allyl-functionalized monomers can then be used to synthesize polysilanes with pendant allyl groups through copolymerization with other dichlorosilanes via Wurtz-type coupling. The presence of the allyl groups allows for subsequent crosslinking of the polymer, which is particularly important for applications such as precursors for silicon carbide ceramics.[4]
Experimental Protocol: Synthesis of Diallylmethylphenylsilane
This protocol describes the synthesis of an allyl-functionalized silane monomer.
Materials:
-
Dichloromethylphenylsilane
-
This compound solution (e.g., 2.0 M in THF)
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
-
Argon or Nitrogen gas for inert atmosphere
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Schlenk line or similar inert atmosphere setup
Procedure:
-
Setup: Assemble the reaction apparatus under an inert atmosphere. The flask should be equipped with a magnetic stirrer and a dropping funnel.
-
Reactant Addition: To the flask, add a solution of dichloromethylphenylsilane in anhydrous diethyl ether or THF. Cool the solution in an ice bath.
-
Grignard Reaction: Slowly add the this compound solution to the stirred dichloromethylphenylsilane solution via the dropping funnel. Maintain the temperature below 10 °C during the addition.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Workup: Cool the reaction mixture in an ice bath and slowly add saturated aqueous ammonium chloride solution to quench the reaction.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude diallylmethylphenylsilane by vacuum distillation.
Data Summary
The following table summarizes typical reaction conditions and outcomes for the synthesis of polysilanes via Wurtz-type coupling. Quantitative data for the direct polymerization using this compound is not available as this is not a standard synthetic route.
| Polymerization Method | Monomer | Reagent | Solvent | Temperature | Typical Molecular Weight (Mw) | Polydispersity Index (PDI) |
| Wurtz-Type Coupling | RR'SiCl₂ | Sodium | Toluene | Reflux | 10⁵ - 10⁶ | >2 (often bimodal) |
| Wurtz-Type Coupling | RR'SiCl₂ | Sodium | THF | Room Temp | 10⁴ - 10⁵ | <2 (often monomodal) |
Logical Workflow for Polysilane Synthesis and Functionalization
Caption: Workflow for synthesis of functionalized polysilanes.
Conclusion
The synthesis of polysilanes is predominantly achieved through the Wurtz-type coupling of dichlorodiorganosilanes. This compound is a valuable reagent in organosilicon chemistry, not for the direct polymerization to form the Si-Si backbone, but for the synthesis of allyl-functionalized silane monomers. These monomers can be incorporated into polysilane chains to introduce reactive sites for subsequent modifications, such as crosslinking, which is crucial for their application as ceramic precursors. The protocols and data presented herein provide a foundational understanding for researchers and professionals working in the field of silicon-based polymers.
References
- 1. researchgate.net [researchgate.net]
- 2. old.joam.inoe.ro [old.joam.inoe.ro]
- 3. chemistry.illinois.edu [chemistry.illinois.edu]
- 4. chemistry.illinois.edu [chemistry.illinois.edu]
- 5. High-yield controlled syntheses of polysilanes by the Wurtz-type reductive coupling reaction - Kent Academic Repository [kar.kent.ac.uk]
Application Notes and Protocols for the Synthesis of 7-bromo-1-heptene using Allylmagnesium Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 7-bromo-1-heptene (B130210), a valuable bifunctional molecule in organic synthesis. The described method involves the copper-catalyzed cross-coupling reaction of allylmagnesium chloride with an excess of 1,4-dibromobutane (B41627). This application note includes a step-by-step experimental procedure, a summary of quantitative data, and a visual representation of the experimental workflow to ensure reproducibility and facilitate laboratory implementation.
Introduction
7-Bromo-1-heptene is a key intermediate in the synthesis of various complex organic molecules, including pharmaceuticals and agrochemicals. Its dual functionality, possessing both a terminal alkene and a primary alkyl bromide, allows for sequential and diverse chemical transformations. The preparation method detailed herein utilizes a Grignard reagent, specifically this compound, in a cross-coupling reaction with 1,4-dibromobutane. The use of a copper catalyst is recommended to enhance the yield of the desired mono-allylated product, while the stoichiometry is controlled to minimize the formation of the di-allylated byproduct.
Data Presentation
Table 1: Physicochemical Properties of 7-bromo-1-heptene
| Property | Value | Reference |
| CAS Number | 4117-09-3 | |
| Molecular Formula | C₇H₁₃Br | |
| Molecular Weight | 177.08 g/mol | |
| Boiling Point | 27 °C / 1 mmHg | |
| Density | 1.162 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.466 | |
| Purity (Typical) | ≥97% |
Table 2: Reagents and Materials
| Reagent/Material | Grade | Supplier |
| Allyl chloride | Reagent grade, ≥98% | Sigma-Aldrich or equivalent |
| Magnesium turnings | ≥99.5% | Sigma-Aldrich or equivalent |
| 1,4-Dibromobutane | ≥99% | Sigma-Aldrich or equivalent |
| Anhydrous diethyl ether | ≥99.7%, inhibitor-free | Sigma-Aldrich or equivalent |
| Anhydrous tetrahydrofuran (B95107) (THF) | ≥99.9%, inhibitor-free | Sigma-Aldrich or equivalent |
| Dilithium (B8592608) tetrachlorocuprate (Li₂CuCl₄) solution | 0.1 M in THF | Prepared in situ or purchased |
| Saturated aqueous ammonium (B1175870) chloride solution | Laboratory preparation | |
| Anhydrous magnesium sulfate | Laboratory grade |
Experimental Protocols
Part A: Preparation of this compound Solution in Diethyl Ether
This protocol is adapted from established procedures for the synthesis of Grignard reagents.
-
Apparatus Setup: A 1-liter, three-necked, round-bottomed flask is equipped with a mechanical stirrer, a 250 mL pressure-equalizing dropping funnel, and a reflux condenser. The top of the condenser is fitted with a calcium chloride drying tube to protect the reaction from atmospheric moisture. All glassware must be thoroughly dried in an oven at 120 °C overnight and assembled while hot under a stream of dry nitrogen.
-
Reaction Initiation: The flask is charged with magnesium turnings (26.7 g, 1.1 mol). Anhydrous diethyl ether (150 mL) is added to cover the magnesium. A small crystal of iodine can be added to activate the magnesium surface.
-
Grignard Reagent Formation: A solution of allyl chloride (76.5 g, 1.0 mol) in 500 mL of anhydrous diethyl ether is placed in the dropping funnel. Approximately 20 mL of the allyl chloride solution is added to the stirred magnesium suspension. The reaction is initiated, which is evident by the disappearance of the iodine color and gentle refluxing of the ether. If the reaction does not start, gentle warming with a water bath may be necessary.
-
Addition of Allyl Chloride: Once the reaction has initiated, the remainder of the allyl chloride solution is added dropwise at a rate that maintains a gentle reflux. The reaction is exothermic and may require external cooling with an ice-water bath to control the rate of reflux. The addition typically takes 2-3 hours.
-
Completion of Reaction: After the addition is complete, the mixture is stirred for an additional hour to ensure complete reaction of the magnesium. The resulting grey-black solution of this compound is then cooled to room temperature and used immediately in the next step.
Part B: Copper-Catalyzed Cross-Coupling of this compound with 1,4-Dibromobutane
-
Apparatus Setup: A 2-liter, three-necked, round-bottomed flask is equipped with a mechanical stirrer, a 500 mL pressure-equalizing dropping funnel, and a reflux condenser protected by a nitrogen inlet. The flask is flushed with dry nitrogen.
-
Charging the Reactor: The freshly prepared this compound solution from Part A is transferred to the 2-liter flask via a cannula under a positive pressure of nitrogen.
-
Addition of Catalyst: The solution is cooled to -10 °C using an ice-salt bath. A solution of dilithium tetrachlorocuprate (0.1 M in THF, 20 mL, 2 mmol) is added to the stirred Grignard reagent.
-
Addition of 1,4-Dibromobutane: A solution of 1,4-dibromobutane (431.8 g, 2.0 mol, 2 equivalents) in 200 mL of anhydrous THF is placed in the dropping funnel and added dropwise to the cold Grignard solution over a period of 2-3 hours, maintaining the internal temperature below -5 °C. Using an excess of 1,4-dibromobutane is crucial to favor the formation of the mono-allylated product.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and then stirred for 12-16 hours. The progress of the reaction can be monitored by gas chromatography (GC) by analyzing quenched aliquots.
-
Work-up: The reaction mixture is cooled in an ice bath, and the reaction is quenched by the slow, dropwise addition of 250 mL of saturated aqueous ammonium chloride solution. The resulting mixture is stirred until the solids dissolve, forming two clear layers.
-
Extraction: The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether (3 x 200 mL). The combined organic layers are washed with brine (200 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation.
-
Purification: The crude product is purified by fractional distillation under reduced pressure to separate the 7-bromo-1-heptene from unreacted 1,4-dibromobutane and the di-allylated byproduct (1,10-undecadiene). The product is collected at 27 °C / 1 mmHg.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of 7-bromo-1-heptene.
Safety Precautions
-
Grignard reagents are highly reactive and pyrophoric. All reactions must be carried out under an inert atmosphere (nitrogen or argon) in anhydrous solvents.
-
Diethyl ether and tetrahydrofuran are highly flammable. Work in a well-ventilated fume hood away from ignition sources.
-
Allyl chloride and 1,4-dibromobutane are toxic and irritants. Handle with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
The quenching of the Grignard reaction is exothermic and should be performed slowly with adequate cooling.
Discussion
The synthesis of 7-bromo-1-heptene via the copper-catalyzed coupling of this compound and 1,4-dibromobutane is an effective method for producing this versatile intermediate. The use of an excess of the dihalide is a common strategy to favor mono-substitution over di-substitution. The choice of a copper catalyst, such as dilithium tetrachlorocuprate, is based on its known efficacy in promoting cross-coupling reactions with Grignard reagents. A Chinese patent suggests this catalytic approach for this specific transformation, claiming a higher yield.
Purification can be challenging due to the potential for the formation of 1,10-undecadiene (B77067) as a byproduct. Careful fractional distillation is essential to obtain the product in high purity. While a specific yield for this reaction is not well-documented, similar copper-catalyzed Grignard cross-coupling reactions can proceed in high yield. For instance, the reaction of allylmagnesium bromide with 1-bromo-5-chloropentane (B104276) has been reported to yield 8-chloro-1-octene in 86% yield, providing a benchmark for a successful coupling. The protocol provided here represents a robust and scalable method for the preparation of 7-bromo-1-heptene for research and development purposes.
Application Notes and Protocols: Nucleophilic Ring-Opening of Epoxides with Allylmagnesium Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The nucleophilic ring-opening of epoxides is a powerful and versatile transformation in organic synthesis, enabling the stereospecific formation of β-functionalized alcohols. Among the various nucleophiles employed, organometallic reagents, particularly Grignard reagents, are highly effective for forming new carbon-carbon bonds. Allylmagnesium chloride, a commercially available or readily prepared Grignard reagent, serves as an excellent nucleophile for the ring-opening of epoxides to furnish valuable homoallylic alcohols. These products are key intermediates in the synthesis of a wide array of complex molecules, including natural products and pharmaceuticals, owing to the versatile reactivity of the terminal alkene and the hydroxyl group.
This document provides detailed application notes and experimental protocols for the nucleophilic ring-opening of epoxides with this compound, focusing on the reaction mechanism, regioselectivity, stereochemistry, and practical applications in research and drug development.
Reaction Mechanism
The reaction of this compound with an epoxide proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. The significant ring strain of the three-membered epoxide ring (approximately 13 kcal/mol) provides the driving force for the reaction, even though an alkoxide is typically a poor leaving group.[1]
The key steps of the mechanism are:
-
Nucleophilic Attack: The nucleophilic carbon of the allyl group in this compound attacks one of the electrophilic carbons of the epoxide. This attack occurs from the backside relative to the C-O bond.[2]
-
Ring-Opening: Concurrently with the nucleophilic attack, the C-O bond of the epoxide breaks, relieving the ring strain and forming a magnesium alkoxide intermediate.
-
Protonation: An aqueous or mild acidic work-up is then performed to protonate the magnesium alkoxide, yielding the final homoallylic alcohol product.[3]
Regioselectivity: In the case of unsymmetrical epoxides, the reaction is highly regioselective. Under the basic conditions of the Grignard reaction, the allyl nucleophile preferentially attacks the less sterically hindered carbon of the epoxide.[2][3] This is a hallmark of the SN2 mechanism.
Stereochemistry: The reaction is stereospecific. The backside nucleophilic attack results in an inversion of configuration at the carbon atom that is attacked.[2] This allows for the synthesis of stereochemically defined products from chiral epoxides.
Applications in Synthesis
The homoallylic alcohols produced from this reaction are versatile synthetic intermediates. The terminal double bond can be further functionalized through various reactions such as:
-
Oxidative Cleavage: To yield aldehydes or carboxylic acids.
-
Epoxidation: Followed by a second ring-opening to introduce further functionality.
-
Hydroboration-Oxidation: To produce 1,4-diols.
-
Heck, Suzuki, or other cross-coupling reactions.
These subsequent transformations make the products of epoxide opening with this compound valuable building blocks in the synthesis of complex natural products and active pharmaceutical ingredients (APIs). For instance, the homoallylic alcohol moiety is a common structural motif in various biologically active molecules.
Data Presentation
The following table summarizes the outcomes of the nucleophilic ring-opening of various epoxides with allylmagnesium halides, highlighting the typical yields and regioselectivity of the reaction.
| Epoxide Substrate | Allylating Agent | Product(s) | Regioselectivity (Major Isomer) | Yield (%) | Reference |
| Ethylene Oxide | Allylmagnesium bromide | 4-Penten-1-ol | N/A | 73-75 | [4] |
| Propylene Oxide | This compound | 1-Hexen-4-ol | Attack at C1 | Not specified | [5] |
| Styrene Oxide | Allylmagnesium bromide | 1-Phenyl-4-penten-2-ol and 2-Phenyl-4-penten-1-ol | 1-Phenyl-4-penten-2-ol | 85 (total) | |
| Cyclohexene Oxide | Allylmagnesium bromide | trans-2-Allylcyclohexanol | N/A | High | [3] |
| 1,2-Epoxybutane | This compound | 1-Hepten-4-ol | Attack at C1 | Not specified | General Reaction |
| Isobutylene Oxide | This compound | 2-Methyl-5-hexen-2-ol | Attack at C1 | Not specified | General Reaction |
Experimental Protocols
Protocol 1: Preparation of this compound in THF
This protocol describes the preparation of this compound from allyl chloride and magnesium turnings in tetrahydrofuran (B95107) (THF).
Materials:
-
Magnesium turnings
-
Iodine (crystal)
-
Allyl chloride
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
A dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer is flushed with nitrogen or argon.
-
Magnesium turnings (1.2 eq.) and a small crystal of iodine are placed in the flask.
-
The flask is gently heated with a heat gun under a flow of inert gas to activate the magnesium.
-
After cooling to room temperature, anhydrous THF is added to cover the magnesium.
-
A solution of allyl chloride (1.0 eq.) in anhydrous THF is added dropwise via the dropping funnel. The reaction is initiated, which is indicated by a gentle reflux and the disappearance of the iodine color. The addition rate should be controlled to maintain a gentle reflux.
-
After the addition is complete, the mixture is stirred at room temperature for an additional 1-2 hours to ensure complete reaction. The resulting grey-to-black solution of this compound is ready for use.
Protocol 2: General Procedure for the Ring-Opening of an Epoxide with this compound
This protocol provides a general method for the reaction of an epoxide with the prepared this compound solution.
Materials:
-
This compound solution in THF (from Protocol 1)
-
Epoxide (e.g., Styrene Oxide)
-
Anhydrous Diethyl Ether or THF
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvents for extraction (e.g., diethyl ether, ethyl acetate)
Procedure:
-
The prepared this compound solution (1.1-1.5 eq.) is cooled to 0 °C in an ice bath under an inert atmosphere.
-
A solution of the epoxide (1.0 eq.) in anhydrous THF or diethyl ether is added dropwise to the stirred Grignard reagent solution.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: The reaction is carefully quenched by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.
-
The resulting mixture is stirred for 15-30 minutes, and the organic layer is separated.
-
The aqueous layer is extracted with diethyl ether or ethyl acetate (B1210297) (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure.
-
The crude homoallylic alcohol is purified by flash column chromatography on silica (B1680970) gel.
Mandatory Visualizations
References
Application Notes and Protocols for the Synthesis of Zuclopenthixol Using Allylmagnesium Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of the antipsychotic drug Zuclopenthixol (B143822) (Clopixol), with a specific focus on the key Grignard reaction utilizing allylmagnesium chloride for the introduction of the allyl group to the thioxanthene (B1196266) core. Zuclopenthixol is the therapeutically active cis-(Z)-isomer of clopenthixol (B1202743).[1][2] The synthesis is a multi-step process involving the formation of a thioxanthene intermediate, addition of a side chain, and subsequent stereoisomer separation.
Overview of the Synthetic Pathway
The synthesis of Zuclopenthixol commences with the formation of the tricyclic thioxanthene core, followed by a crucial Grignard reaction to introduce an allyl group at the 9-position. The resulting tertiary alcohol is then dehydrated to form an exocyclic double bond, to which the N-(2-hydroxyethyl)piperazine side chain is added. The final and critical step is the separation of the geometric isomers to isolate the pharmacologically active cis-(Z)-isomer, Zuclopenthixol.[1]
Experimental Protocols
The following protocols are adapted from established synthetic routes described in scientific literature and patents.
Step 1: Synthesis of 2-chloro-9-allyl-9-thioxanthen-9-ol via Grignard Reaction
This step involves the reaction of 2-chloro-9-thioxanthone with this compound, formed in situ from magnesium and allyl chloride.
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles |
| 2-chloro-9-thioxanthone | 246.71 | 100.00 g | 0.405 |
| Magnesium Powder | 24.31 | 26 g | 1.07 |
| Allyl Chloride | 76.52 | 65 g | 0.855 |
| Iodine | 253.81 | 1 g | - |
| Tetrahydrofuran (B95107) (THF) | 72.11 | 600 mL | - |
| 20% Sodium Chloride Solution | - | 1000 mL | - |
| Dichloromethane | 84.93 | 2 x 500 mL | - |
Protocol:
-
To a stirred solution of 100.00 g (0.405 mol) of 2-chloro-9-thioxanthone in 600 mL of tetrahydrofuran (THF), add 26 g of magnesium powder and 1 g of iodine at a temperature of 20-30 °C.[1]
-
Slowly add 65 g (0.855 mol) of allyl chloride, maintaining the reaction temperature between 40-50 °C for 2 hours.[1]
-
After cooling, add 1000 mL of 20% aqueous sodium chloride solution and stir for 10 minutes.[1]
-
Filter any insoluble materials and extract the filtrate twice with 500 mL of dichloromethane.[1]
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-chloro-9-allyl-9-thioxanthen-9-ol.
Step 2: Dehydration to 2-chloro-9-(2-propenylidene)thioxanthene
The tertiary alcohol from the previous step is dehydrated to form the corresponding alkene.
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles |
| 2-chloro-9-allyl-9-thioxanthen-9-ol | 288.78 | 100.00 g | 0.346 |
| Toluene (B28343) | 92.14 | 100 mL | - |
| Acetyl Chloride | 78.50 | 1.34 g | 0.017 |
| Acetic Anhydride (B1165640) | 102.09 | 41.19 g | 0.403 |
Protocol:
-
Dissolve 100.00 g (0.346 mol) of 2-chloro-9-allyl-9-thioxanthen-9-ol in 100 mL of toluene and heat the solution to 40 °C.[1][3]
-
Prepare a solution of 1.34 g (0.017 mol) of acetyl chloride in 41.19 g (0.403 mol) of acetic anhydride.[1][3]
-
Add the acetyl chloride/acetic anhydride solution dropwise to the toluene solution, maintaining the temperature at approximately 40 °C.[1][3]
-
After the addition is complete, heat the reaction mixture to 50-55 °C and monitor the reaction by Thin Layer Chromatography (TLC) until completion.[1][3]
-
Concentrate the reaction mixture under reduced pressure to remove the solvent, yielding 2-chloro-9-(2-propenylidene)thioxanthene.[3]
Step 3: Addition of the Piperazine (B1678402) Side Chain
The piperazine side chain is introduced via an addition reaction.
Materials:
| Reagent | Molecular Weight ( g/mol ) | Quantity | Moles |
| 2-chloro-9-(2-propenylidene)thioxanthene | 270.77 | 90.00 g | 0.332 |
| N-(2-hydroxyethyl)piperazine | 130.19 | 215.21 g | 1.65 |
Protocol:
-
In a suitable reaction vessel, combine 90.00 g (0.332 mol) of 2-chloro-9-(2-propenylidene)thioxanthene and 215.21 g (1.65 mol) of N-(2-hydroxyethyl)piperazine.[3]
-
Heat the stirred mixture to 100 °C and monitor the reaction by TLC until completion.[3]
-
Remove the excess N-(2-hydroxyethyl)piperazine by vacuum distillation at a temperature of 100-135 °C.[3] The product is a mixture of (Z)- and (E)-clopenthixol.
Step 4: Separation and Purification of Zuclopenthixol (cis-(Z)-isomer)
This crucial step separates the therapeutically active cis-(Z)-isomer from the inactive trans-(E)-isomer.
Protocol:
-
Dissolve the crude mixture of clopenthixol isomers in an organic solvent such as ethyl acetate.[1]
-
Add an active benzoic acid derivative (e.g., p-chlorobenzoyl chloride) to selectively esterify the isomers.[1][3]
-
Cool the reaction mixture to induce fractional crystallization. The ester of one isomer will preferentially precipitate.
-
The mother liquor, enriched in the desired isomer's ester, is then subjected to hydrolysis.
-
Heat the mother liquor and add hydrochloric acid.[3]
-
Cool the mixture to precipitate the hydrochloride salt of the enriched isomer ester.[3]
-
Perform alkaline hydrolysis of the collected ester to yield the free base of the enriched isomer.[3]
-
Further purification can be achieved by recrystallization from a suitable solvent like cyclohexane (B81311) to obtain Zuclopenthixol with a purity of >99%.[1]
Visualizations
Synthetic Workflow
Caption: Synthetic pathway of Zuclopenthixol.
Signaling Pathway of Zuclopenthixol
Zuclopenthixol primarily acts as an antagonist at dopamine (B1211576) D1 and D2 receptors.[1][2] This blockade of dopamine receptors is the principal mechanism of its antipsychotic effect.
Caption: Mechanism of action of Zuclopenthixol.
References
Troubleshooting & Optimization
minimizing 1,5-hexadiene formation in Allylmagnesium chloride synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in minimizing the formation of 1,5-hexadiene (B165246) during the synthesis of allylmagnesium chloride.
Troubleshooting Guide: Minimizing 1,5-Hexadiene Formation
The formation of 1,5-hexadiene is a common side reaction in the synthesis of this compound, arising from the Wurtz-type coupling of the allyl halide. The following guide addresses specific issues and provides actionable solutions to suppress this impurity.
Problem 1: High Levels of 1,5-Hexadiene Detected in the Reaction Mixture.
-
Potential Cause: Insufficient excess of magnesium.
-
Solution: Employ a significant excess of magnesium turnings. A molar ratio of at least 1:2 (allyl chloride:magnesium) is recommended to favor the formation of the Grignard reagent over the coupling side product.[1][2] A large excess of magnesium helps to ensure that the allyl halide reacts with the metal surface rather than with the already formed Grignard reagent.[1][3]
-
Potential Cause: Rapid addition of allyl chloride.
-
Solution: Add the allyl chloride solution dropwise and slowly to the magnesium suspension. A slow addition rate helps to maintain a low concentration of the allyl halide in the reaction mixture at any given time, which minimizes the dimerization reaction.[3]
-
Potential Cause: Elevated reaction temperature.
-
Solution: Maintain a low reaction temperature. For the synthesis of allylmagnesium bromide in diethyl ether, it is recommended to keep the temperature below 0°C.[4] For this compound, a temperature range of 0-15°C has been reported to be effective.[5]
Problem 2: Reaction Fails to Initiate or is Sluggish.
-
Potential Cause: Passivated magnesium surface.
-
Solution: Activate the magnesium turnings prior to the addition of the allyl halide. The passivating layer of magnesium oxide can be removed by several methods:
-
Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) to the magnesium suspension in the solvent.[1][6] The disappearance of the iodine color or the evolution of ethylene (B1197577) gas are indicators of successful activation.[7]
-
Mechanical Activation: Vigorous stirring of the magnesium turnings can help to break up the oxide layer and expose a fresh metal surface.[8]
-
Problem 3: Inconsistent Yields and Purity Between Batches.
-
Potential Cause: Variability in solvent choice and reaction conditions.
-
Solution: Carefully select the solvent and maintain consistent reaction parameters. While both diethyl ether and tetrahydrofuran (B95107) (THF) can be used, THF may promote the formation of 1,5-hexadiene more than diethyl ether.[2][3] If THF is used, a solvent-exchange procedure starting from diethyl ether may be beneficial.[1] A continuous process, where reactants are continuously added and the product is removed, can also improve selectivity and reduce the formation of the Wurtz coupling product.[9]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for 1,5-hexadiene formation?
A1: The formation of 1,5-hexadiene is primarily due to a Wurtz-type coupling reaction. This occurs when a molecule of the allyl Grignard reagent reacts with a molecule of the unreacted allyl halide. This side reaction is competitive with the formation of the Grignard reagent itself.[1]
Q2: How does the choice of solvent affect the formation of 1,5-hexadiene?
A2: The solvent can play a critical role. Some studies suggest that the reaction of allyl bromide with magnesium in THF leads to a quantitative yield of 1,5-hexadiene.[1] Therefore, for the synthesis of allylmagnesium bromide, diethyl ether is often the preferred solvent to minimize this side reaction.[2] For this compound, successful syntheses have been reported in THF.[5][6] The use of a co-solvent system, such as a mixture of a dialkyl ether and an aromatic hydrocarbon, has been explored, and the ratio of these solvents can significantly impact the reaction outcome.[5]
Q3: Can temperature be used to control the formation of 1,5-hexadiene?
A3: Yes, temperature is a critical parameter. Lower temperatures generally suppress the rate of the Wurtz coupling reaction more than the rate of Grignard reagent formation. Maintaining the reaction temperature below 0°C for allylmagnesium bromide synthesis is recommended.[4] For continuous processes involving this compound, temperatures between 0°C and 50°C have been utilized, with lower temperatures within this range favoring higher yields of the Grignard reagent.[10]
Q4: Is there an optimal molar ratio of allyl halide to magnesium?
A4: To minimize the formation of 1,5-hexadiene, a significant excess of magnesium is crucial. A common recommendation is to use a 2:1 molar ratio of magnesium to allyl halide.[2] Some procedures even call for a larger excess.[1]
Q5: How can I quantify the amount of 1,5-hexadiene in my product?
A5: The most common method for quantifying 1,5-hexadiene in the reaction mixture is gas chromatography (GC), often with a flame ionization detector (FID).[5] The concentration of the Grignard reagent itself can be determined by titration methods.[6][11]
Data Presentation
Table 1: Influence of Solvent Composition on 1,5-Hexadiene Formation
| Run No. | Allyl Chloride:Mg (Stoichiometric Excess of Allyl-Cl) | Diethyl Ether (mol) | Toluene (mol) | Allyl Chloride (mol) | Temperature (°C) | Yield of 1,5-Hexadiene (%) | Observations | Reference |
| 4A | 25% | 2 | 4 | 1 | Ambient | - | Reaction did not initiate | [5] |
| 4B | 25% | 4 | 4 | 1 | Ambient | - | Reaction initiated | [5] |
| - | 25% | 3 (n-dibutyl ether) | 3 | 1 | 100 | 6 | - | [5] |
| - | - | 3 | 3 | 1 | 150 | 100 | Complete conversion to dimer | [5] |
Table 2: Effect of Temperature on this compound Yield in a Continuous Process
| Example No. | Solvent | Temperature (°C) | Yield of this compound (%) | Reference |
| 1 | Toluene/THF (25% v/v) | 25 | 82 | [10] |
| 5 | Toluene/THF (25% v/v) | 0 | 80 | [10] |
| 6 | Toluene/THF (25% v/v) | 50 | 78 | [10] |
| 3 | THF only | 25 | 82 | [10] |
Experimental Protocols
Protocol 1: Synthesis of Allylmagnesium Bromide in Diethyl Ether (Minimizing 1,5-Hexadiene) [1]
-
Apparatus Setup: Equip a dry, three-necked, round-bottomed flask with a mechanical stirrer, a pressure-equalizing dropping funnel, and a reflux condenser protected by a drying tube.
-
Reagents: Charge the flask with a large excess of magnesium turnings (e.g., 3.75 gram-atoms) and anhydrous diethyl ether.
-
Initiation (if necessary): If the reaction does not start readily, a small crystal of iodine can be added.
-
Addition of Allyl Bromide: Prepare a solution of allyl bromide (e.g., 1.50 mol) in anhydrous diethyl ether. Add this solution dropwise to the stirred magnesium suspension over a prolonged period (e.g., 8 hours). The slow addition is crucial to maintain the reaction temperature below the boiling point of diethyl ether and to minimize the formation of 1,5-hexadiene.
-
Completion: After the addition is complete, continue stirring for an additional hour. The resulting solution of allylmagnesium bromide can then be used for subsequent reactions.
Protocol 2: Synthesis of this compound in Tetrahydrofuran (THF) [6]
-
Apparatus Setup: Use a dry, three-necked flask equipped with a stirrer, condenser, and dropping funnel, and maintain an inert atmosphere (e.g., nitrogen).
-
Reagents: Charge the flask with magnesium turnings (e.g., 1 gram-atom) and a small iodine crystal for activation.
-
Initiation: Add a small amount of a solution of allyl chloride (e.g., 1 mole) in anhydrous THF. Initiate the reaction with a few drops of ethyl bromide if necessary.
-
Addition of Allyl Chloride: Once the reaction has initiated, add the remaining allyl chloride/THF solution slowly while stirring. The reaction is exothermic, and the addition rate should be controlled to maintain a desired temperature (e.g., between 10°C and 30°C, or at reflux).
-
Completion: After the addition is complete, the reaction mixture can be stirred for an additional period to ensure maximum conversion. The yield of this compound can be determined by titration. A reported yield for this method is 64.5%.[6]
Visualizations
Caption: Experimental workflow for this compound synthesis.
Caption: Key factors to minimize 1,5-hexadiene formation.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. JPH07206870A - A continuous process for the preparation of allyl Grignard reagents. - Google Patents [patents.google.com]
- 3. Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. EP0729931B1 - Process for the preparation of 1,5-hexadiene - Google Patents [patents.google.com]
- 5. US2959598A - Allyl chloride-cyclic ether grignard reagents - Google Patents [patents.google.com]
- 6. [PDF] Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Allylmagnesium Chloride in Coupling Reactions
This guide provides troubleshooting advice and frequently asked questions for researchers utilizing allylmagnesium chloride in coupling reactions, with a focus on minimizing common side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions observed when using this compound in cross-coupling reactions?
A1: When using this compound in cross-coupling reactions with organic halides (a variation of the Wurtz-type reaction), several side reactions can occur, reducing the yield of the desired product. The most common of these is homocoupling, where two molecules of the Grignard reagent react to form 1,5-hexadiene. This is a significant competing reaction. Other potential side reactions include reduction of the organic halide and isomerization of the allyl group.
Q2: How can I minimize the homocoupling of this compound?
A2: Minimizing the homocoupling of this compound is critical for achieving high yields of the desired cross-coupled product. Several strategies can be employed:
-
Controlled Addition: Add the this compound slowly to the reaction mixture containing the organic halide and the catalyst. This maintains a low concentration of the Grignarard reagent, which kinetically disfavors the bimolecular homocoupling reaction.
-
Choice of Catalyst: The use of an appropriate catalyst is crucial. Catalysts like iron(III) acetylacetonate (B107027) (Fe(acac)₃) have been shown to promote the desired cross-coupling over homocoupling.
-
Reaction Temperature: Maintaining a low reaction temperature can help to control the reactivity of the Grignard reagent and selectively favor the cross-coupling pathway.
Q3: What role does the solvent play in preventing side reactions?
A3: The choice of solvent is important in Grignard reactions. Tetrahydrofuran (THF) is a commonly used solvent for the preparation and reaction of this compound. The solvent can influence the solubility and stability of the Grignard reagent and the reaction intermediates, thereby affecting the rates of the desired and undesired reactions. It is important to use anhydrous (dry) solvents, as water will quench the Grignard reagent.
Troubleshooting Guide
Issue: Low yield of the desired cross-coupled product and a high amount of 1,5-hexadiene.
This is a classic sign of significant homocoupling of the this compound.
Troubleshooting Steps:
-
Review Reagent Addition:
-
Action: Instead of adding the organic halide to the Grignard reagent, try the "inverse addition" method: add the this compound solution dropwise to the solution of the organic halide and catalyst.
-
Rationale: This keeps the instantaneous concentration of the highly reactive Grignard reagent low, thus minimizing the likelihood of two molecules reacting with each other.
-
-
Optimize Catalyst and Ligands:
-
Action: If not already in use, consider a catalyst system known to favor cross-coupling. For example, iron-based catalysts are effective. The addition of ligands like TMEDA (tetramethylethylenediamine) can also sometimes modify the reactivity and selectivity.
-
Rationale: The catalyst plays a key role in the reaction mechanism. An effective catalyst will preferentially facilitate the reaction between the Grignard reagent and the organic halide over the self-reaction of the Grignard reagent.
-
-
Control Reaction Temperature:
-
Action: Run the reaction at a lower temperature. Start at 0 °C or even -20 °C and allow the reaction to slowly warm to room temperature.
-
Rationale: Lower temperatures decrease the overall reaction rate, often providing a larger energy difference between the activation barriers of the desired cross-coupling and the undesired homocoupling, thus improving selectivity.
-
Quantitative Data Summary
The following table summarizes the effect of different catalysts on the yield of the cross-coupling product between this compound and n-octyl bromide.
| Catalyst | Ligand | Yield of Cross-Coupling Product (%) | Yield of Homocoupling Product (1,5-hexadiene) (%) |
| Fe(acac)₃ | None | 98 | < 2 |
| Fe(acac)₃ | TMEDA | 97 | < 2 |
| FeCl₃ | None | 95 | < 2 |
| CoCl₂ | None | 80 | 15 |
| NiCl₂ | None | 75 | 20 |
| Pd(PPh₃)₄ | None | 10 | 85 |
| None | None | < 5 | > 90 |
Experimental Protocols
General Procedure for Iron-Catalyzed Cross-Coupling of this compound with an Alkyl Halide
-
Apparatus Setup: A dried, three-necked, round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a reflux condenser connected to a nitrogen or argon line.
-
Reagent Charging: The flask is charged with the alkyl halide (1.0 eq), the iron catalyst (e.g., Fe(acac)₃, 0.01-0.05 eq), and anhydrous THF.
-
Reaction Initiation: The mixture is cooled to the desired temperature (e.g., 0 °C).
-
Grignard Addition: A solution of this compound in THF (1.1-1.5 eq) is added dropwise from the dropping funnel over a period of 1-2 hours, maintaining the internal temperature.
-
Reaction Monitoring: The progress of the reaction is monitored by a suitable technique (e.g., GC, TLC).
-
Quenching: Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Workup: The aqueous layer is extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel.
Visualizations
Caption: Competing reaction pathways in a catalyzed cross-coupling reaction.
Caption: Troubleshooting workflow for low cross-coupling yields.
Technical Support Center: Optimizing Allylmagnesium Chloride Grignard Formation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Allylmagnesium chloride.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind the formation of this compound?
A1: this compound, a Grignard reagent, is synthesized through the reaction of allyl chloride with magnesium metal in an anhydrous ether solvent, such as tetrahydrofuran (B95107) (THF) or diethyl ether.[1][2] The magnesium undergoes oxidative addition to the carbon-chlorine bond of allyl chloride, forming the organomagnesium compound. This reaction must be conducted under strictly anhydrous and inert conditions to prevent the highly reactive Grignard reagent from decomposing.[1]
Q2: Why is it crucial to use anhydrous solvents and maintain an inert atmosphere?
A2: Grignard reagents are highly reactive towards protic solvents like water, alcohols, and even atmospheric moisture.[1] Contact with water will quench the Grignard reagent, leading to the formation of propene and magnesium salts, thus reducing the yield of the desired product. An inert atmosphere, typically nitrogen or argon, is essential to prevent the degradation of the Grignard reagent by atmospheric oxygen and moisture.[2]
Q3: My Grignard reaction is not initiating. What are the common causes and how can I start it?
A3: Failure to initiate is a common issue. The primary cause is often a passivating layer of magnesium oxide on the surface of the magnesium turnings. To initiate the reaction, you can:
-
Use a chemical activator: Adding a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) is a common and effective method to activate the magnesium surface.[2]
-
Mechanical activation: Gently crushing the magnesium turnings under an inert atmosphere can expose a fresh, reactive surface.
-
Apply gentle heating: A small amount of heat can sometimes be sufficient to start the reaction. However, be cautious as the reaction is exothermic and can become vigorous once initiated.[3]
Q4: What are the common side reactions during the formation of this compound, and how can they be minimized?
A4: The most significant side reaction is the Wurtz-type coupling of the formed this compound with unreacted allyl chloride, which results in the formation of 1,5-hexadiene (B165246) as a dimeric byproduct.[2] To suppress this side reaction, it is advisable to:
-
Use an excess of magnesium.[4]
-
Maintain a low reaction temperature after initiation.[3]
-
Ensure a slow, controlled addition of the allyl chloride to the magnesium suspension.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Reaction fails to initiate | 1. Wet glassware or solvents. 2. Inactive magnesium surface (oxide layer). 3. Impure reagents. | 1. Flame-dry all glassware under vacuum and use freshly distilled, anhydrous solvents.[5] 2. Activate magnesium with a crystal of iodine or a small amount of 1,2-dibromoethane.[2] 3. Use freshly distilled allyl chloride. |
| Low yield of Grignard reagent | 1. Presence of moisture or oxygen. 2. Side reaction forming 1,5-hexadiene. 3. Incomplete reaction. 4. Grignard reagent decomposition due to prolonged heating. | 1. Ensure a completely anhydrous and inert reaction setup.[1] 2. Use an excess of magnesium and add the allyl chloride slowly at a low temperature.[3][4] 3. Allow sufficient reaction time for all the magnesium to react. 4. Avoid excessive heating; the reaction is exothermic and should sustain itself after initiation.[5] |
| Reaction mixture turns cloudy and black | Decomposition of the Grignard reagent. | This can indicate that the reaction has been heated for too long or at too high a temperature, leading to decomposition.[6] Monitor the reaction and stop heating after the initial exothermic reaction subsides. |
| Formation of a significant amount of solid precipitate | Formation of magnesium salts due to reaction with water or oxygen. | This points to a leak in the system or impure reagents. Re-evaluate the experimental setup for any potential sources of atmospheric contamination. |
Experimental Protocols
Protocol 1: Standard Batch Synthesis of this compound in THF
This protocol describes a standard laboratory procedure for the preparation of this compound.
Materials:
-
Magnesium turnings
-
Allyl chloride
-
Anhydrous tetrahydrofuran (THF)
-
Iodine (crystal)
-
Nitrogen or Argon gas supply
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Schlenk line or similar inert atmosphere setup
Procedure:
-
Setup: Assemble the flame-dried three-necked flask with the reflux condenser, dropping funnel, and a gas inlet for the inert atmosphere. Place a magnetic stir bar in the flask.
-
Magnesium Preparation: Add magnesium turnings (1.2 equivalents) to the flask.
-
Initiation: Add a single crystal of iodine to the flask.
-
Solvent Addition: Add a portion of anhydrous THF to the flask to cover the magnesium turnings.
-
Reagent Addition: Dissolve allyl chloride (1.0 equivalent) in anhydrous THF in the dropping funnel.
-
Reaction Initiation: Add a small amount of the allyl chloride solution from the dropping funnel to the magnesium suspension. The reaction should begin, as indicated by a color change and gentle refluxing. If the reaction does not start, gentle warming with a heating mantle may be necessary.
-
Controlled Addition: Once the reaction has initiated, add the remaining allyl chloride solution dropwise at a rate that maintains a gentle reflux. The reaction is exothermic, so cooling with an ice bath may be necessary to control the temperature.
-
Completion: After the addition is complete, continue to stir the reaction mixture at room temperature until most of the magnesium has been consumed. The resulting greyish solution is the this compound Grignard reagent.
Quantitative Data Summary
The yield of this compound is highly dependent on the reaction conditions. The following tables summarize reported yields under various conditions.
Table 1: Effect of Solvent on this compound Yield
| Solvent | Temperature (°C) | Yield (%) | Reference |
| Tetrahydrofuran (THF) | 5 | ~90 | [4] |
| Tetrahydrofuran (THF) | 25 | 82 | [7] |
| Diethyl ether | Not specified | Allylmagnesium bromide yield: 79-89 | [4] |
| Toluene/THF (75:25) | 25 | 82 | [7] |
| t-Butyl methyl ether/THF (50:50) | Not specified | 80 | [7] |
Table 2: Effect of Temperature on this compound Yield in a Continuous Process
| Temperature (°C) | Yield (%) | Reference |
| 0 | 80 | [7] |
| 25 | 82 | [7] |
| 50 | 78 | [7] |
Visualizations
Caption: Workflow for this compound Synthesis.
Caption: Troubleshooting Decision Tree for Grignard Formation.
References
- 1. researchgate.net [researchgate.net]
- 2. Buy this compound | 2622-05-1 [smolecule.com]
- 3. guidechem.com [guidechem.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 6. reddit.com [reddit.com]
- 7. JPH07206870A - A continuous process for the preparation of allyl Grignard reagents. - Google Patents [patents.google.com]
effect of temperature on the stability of Allylmagnesium chloride solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Allylmagnesium chloride solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound solutions?
A1: For optimal stability, this compound solutions, typically in tetrahydrofuran (B95107) (THF), should be stored in a cool, dry, and well-ventilated area, under an inert atmosphere such as nitrogen or argon.[1] While some sources suggest storage at room temperature, refrigeration (2-8°C) is generally recommended to minimize degradation.[1]
Q2: What is the expected shelf life of an this compound solution?
A2: With proper storage under an inert atmosphere and protection from moisture and light, a typical shelf life is around 12 months.[1] However, the concentration should be periodically checked, especially if the solution has been stored for an extended period or if there are any visible signs of precipitation.
Q3: My this compound solution has turned cloudy and a precipitate has formed. Is it still usable?
A3: The formation of a precipitate can indicate several issues, including degradation of the Grignard reagent, the Schlenk equilibrium shifting to form less soluble species, or exposure to small amounts of air or moisture. It is highly recommended to re-determine the concentration of the solution via titration before use. If the concentration has significantly decreased, it is best to use a fresh solution.
Q4: What are the primary degradation pathways for this compound?
A4: The primary degradation pathways for this compound include:
-
Reaction with water or protic solvents: This is a rapid and exothermic reaction that protonates the Grignard reagent, rendering it inactive.[2]
-
Reaction with oxygen: Exposure to air can lead to the formation of magnesium alkoxides and other oxidation byproducts.[3]
-
Thermal decomposition: Elevated temperatures can accelerate decomposition, potentially leading to the formation of side products.
-
Wurtz-type coupling: This side reaction can lead to the formation of 1,5-hexadiene, especially during the preparation of the Grignard reagent in THF.[4]
Q5: Can I use a different solvent than THF or diethyl ether?
A5: Tetrahydrofuran (THF) and diethyl ether are the most common and recommended solvents for this compound solutions as they effectively solvate and stabilize the Grignard reagent.[2] Using other solvents may affect the stability, solubility, and reactivity of the reagent.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Low or no yield in Grignard reaction | 1. Degraded this compound solution. 2. Presence of moisture or other protic impurities in the reaction setup. 3. Inactive starting materials. | 1. Verify the concentration of the this compound solution by titration. Use a fresh solution if the concentration is low. 2. Ensure all glassware is oven-dried and the reaction is performed under a dry, inert atmosphere (nitrogen or argon). Use anhydrous solvents. 3. Check the purity and dryness of your other reagents. |
| Formation of a white precipitate in the solution | 1. Exposure to air (oxygen and moisture), leading to the formation of magnesium hydroxides and oxides. 2. Schlenk equilibrium shift causing precipitation of MgCl2 or diallylmagnesium. | 1. Discard the solution if significant precipitation has occurred. Ensure proper inert atmosphere techniques are used for storage and handling. 2. Gently swirl the container to see if the precipitate redissolves. If it persists, re-titer the solution to determine the active Grignard concentration. |
| Inconsistent reaction results | 1. Inaccurate concentration of the this compound solution. 2. Temperature fluctuations during the reaction. | 1. Always titrate a new bottle of this compound before use and periodically re-titer stored solutions. 2. Maintain a consistent and controlled temperature throughout your reaction as Grignard reactions can be exothermic. |
| Color change of the solution (darkening) | 1. Minor impurities or side reactions. 2. Exposure to light. | 1. A slight darkening of the solution is not always indicative of significant degradation. However, it is prudent to re-titer the solution if a significant color change is observed. 2. Store the solution in an amber or opaque bottle to protect it from light. |
Effect of Temperature on Stability: A Qualitative Summary
| Temperature Range | Expected Stability | Recommendations |
| > 30°C (86°F) | Poor | Avoid. Significant potential for accelerated degradation and side reactions. |
| Room Temperature (20-25°C / 68-77°F) | Moderate | Acceptable for short-term storage (days to weeks).[1] For longer-term storage, a cooler temperature is recommended. |
| Refrigerated (2-8°C / 36-46°F) | Good | Recommended for long-term storage to maximize shelf life and maintain concentration. |
| < 0°C (32°F) | Good to Excellent | May increase the possibility of precipitation due to the Schlenk equilibrium. If precipitation occurs, allow the solution to slowly warm to room temperature and swirl gently to redissolve before use. Re-titration is advised. |
Experimental Protocol: Stability Assessment by Titration
This protocol outlines a method for determining the concentration of this compound, which is essential for assessing its stability over time and under different storage conditions. This method is based on the titration of the Grignard reagent with a standardized solution of an alcohol in the presence of an indicator.[5][6]
Materials:
-
This compound solution (in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Sec-butanol (s-BuOH) or Menthol (B31143)
-
1,10-Phenanthroline (B135089) (indicator)
-
Anhydrous toluene (B28343) or xylene
-
Oven-dried glassware (burette, flasks, syringes)
-
Magnetic stirrer and stir bars
-
Inert atmosphere setup (e.g., Schlenk line with nitrogen or argon)
Procedure:
-
Preparation of Standardized Titrant:
-
Titration Setup:
-
Assemble the titration apparatus under an inert atmosphere. All glassware must be scrupulously dried to prevent reaction with the Grignard reagent.
-
In a dry flask under an inert atmosphere, place a small amount (a few crystals) of 1,10-phenanthroline indicator.
-
Add a known volume of anhydrous THF to dissolve the indicator.
-
-
Sample Preparation:
-
Using a gas-tight syringe, carefully withdraw an accurately known volume (e.g., 1.00 mL) of the this compound solution and add it to the flask containing the indicator. The solution should turn a distinct color (e.g., reddish-brown or violet), indicating the presence of the Grignard reagent complexed with the indicator.[6]
-
-
Titration:
-
Titrate the this compound solution with the standardized sec-butanol solution.
-
The endpoint is reached when the color of the solution disappears or changes to a persistent pale yellow.[6]
-
Record the volume of the titrant used.
-
-
Calculation:
-
Calculate the molarity of the this compound solution using the following equation: Molarity (Grignard) = [Molarity (s-BuOH) x Volume (s-BuOH)] / Volume (Grignard)
-
To assess stability:
-
Perform this titration on a sample of the this compound solution stored under specific temperature conditions at regular intervals (e.g., weekly or monthly).
-
A decrease in the calculated molarity over time indicates degradation of the Grignard reagent.
Visualizations
Caption: Factors influencing the stability of this compound.
References
titration methods for determining the concentration of Allylmagnesium chloride
This technical support center provides researchers, scientists, and drug development professionals with detailed guides and answers to frequently asked questions regarding the determination of Allylmagnesium chloride concentration via titration.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the titration of this compound.
Question: Why is my titration endpoint unclear or fading?
Answer: An unclear or fading endpoint is a common issue and can be attributed to several factors:
-
Atmospheric Contamination: this compound is highly sensitive to air and moisture.[1] Accidental exposure to the atmosphere can neutralize the Grignard reagent, leading to an unstable endpoint. Ensure your reaction is continuously under an inert atmosphere (e.g., argon or dry nitrogen).
-
Impure Solvents or Reagents: The presence of water or other protic impurities in your solvents or reagents will consume the Grignard reagent and interfere with the titration. Always use anhydrous solvents and properly dried reagents.
-
Slow Titration: If the titration is performed too slowly, there is a greater chance for side reactions or atmospheric contamination to occur, which can cause the endpoint color to fade.
-
Indicator Degradation: In the case of the 1,10-phenanthroline (B135089) method, the indicator complex can degrade over time, especially if the titration is prolonged.[2]
Question: My calculated concentration of this compound is lower than expected. What are the possible reasons?
Answer: A lower-than-expected concentration can result from several issues, often related to the Grignard reagent itself or the titration setup:
-
Degradation of this compound: Grignard reagents can degrade over time, especially if not stored properly under an inert atmosphere and in a cool, dark place.
-
Inaccurate Titrant Volume: Ensure your syringe or burette is properly calibrated and that you are reading the volume accurately. Small errors in volume measurement can lead to significant inaccuracies in the calculated concentration.
-
Precipitation of the Grignard Reagent: this compound can sometimes precipitate out of solution, especially at lower temperatures.[3] This will lead to a lower concentration in the supernatant that is being titrated. If you observe a precipitate, gently warm the solution and shake the bottle to ensure it is fully dissolved and homogenous before taking a sample.[3]
-
Side Reactions: Homo-coupling is a known side reaction during the formation of allyl Grignard reagents, which will reduce the yield of the desired product.[4]
Question: Why did my titration solution turn cloudy?
Answer: Cloudiness or precipitation during titration can occur for a couple of reasons:
-
Formation of Magnesium Salts: In the iodine titration method, the absence of lithium chloride (LiCl) can lead to the precipitation of mixed magnesium halides.[5] The addition of LiCl helps to keep these salts in solution, ensuring a clear endpoint.[5][6]
-
Reaction with Air/Moisture: If your system is not properly sealed under an inert atmosphere, the Grignard reagent can react with oxygen and water to form insoluble magnesium hydroxides and oxides.
Logical Troubleshooting Workflow
Caption: A flowchart for troubleshooting common issues in this compound titration.
Frequently Asked Questions (FAQs)
Question: Which is the most reliable method for titrating this compound?
Answer: Several methods are reliable. The choice often depends on available equipment and user preference.
-
Titration with Iodine (I₂): This method is highly recommended for Grignard reagents due to its sharp and easily visible endpoint (a color change from brown to colorless).[4][5] The use of LiCl in THF is crucial to prevent precipitation of magnesium salts.[5][6]
-
Titration with 1,10-Phenanthroline: This is another robust colorimetric method. It uses an alcohol, such as menthol (B31143) or 2-butanol, as the titrant and gives a distinct violet or reddish-purple endpoint.[4][6][7] This method is advantageous as it is not affected by the presence of basic hydrolysis byproducts like magnesium alkoxides or hydroxides.[6]
-
No-D NMR Spectroscopy: This is a non-titration method that can be very accurate for determining the concentration of organometallic reagents. It involves using an internal standard and analyzing the proton NMR spectrum.[6]
Question: Can I use a standard acid-base titration?
Answer: A simple acid-base titration can be performed after quenching the Grignard reagent.[6] This involves reacting a known volume of the this compound solution with an excess of water, which forms magnesium hydroxide. The resulting solution can then be titrated with a standardized acid. However, this method will also titrate any basic magnesium species (e.g., hydroxides, alkoxides) present from degradation, potentially giving an artificially high concentration of the active Grignard reagent.[6]
Question: How should I handle and store this compound?
Answer: this compound is highly reactive and sensitive to both air and moisture.[8] It should always be handled under an inert atmosphere, such as dry argon or nitrogen, using syringe or cannula techniques.[3] For storage, keep it in a tightly sealed container in a cool, dark place.[3] If precipitation occurs upon storage, gently warm the container and agitate it to redissolve the solid before use.[3]
Question: What is the purpose of LiCl in the iodine titration?
Answer: Lithium chloride (LiCl) is added to the THF solvent to increase the solubility of magnesium salts that are formed during the titration.[5][6] In the absence of LiCl, these salts can precipitate, making the endpoint difficult to observe and potentially affecting the accuracy of the titration.[5]
Summary of Titration Methods
| Method | Titrant | Indicator | Endpoint Color Change | Key Advantages |
| Iodine Titration | This compound | Iodine (self-indicating) | Brown to Colorless | Sharp, clear endpoint; applicable to a wide range of Grignard reagents.[4][5] |
| 1,10-Phenanthroline | Alcohol (e.g., Menthol) | 1,10-Phenanthroline | Colorless to Violet/Reddish-purple | Not affected by basic impurities; reliable and accurate.[4][6][7] |
| Diphenylacetic Acid | This compound | Diphenylacetic Acid | Colorless to Yellow | A straightforward method with a distinct color change.[6] |
Experimental Protocols
Method 1: Titration with Iodine in the Presence of LiCl
This protocol is adapted from the method developed by Knochel.[5][9]
Materials:
-
Accurately weighed Iodine (I₂)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Lithium Chloride (LiCl)
-
This compound solution to be titrated
-
Dry glassware (e.g., 10 mL round-bottom flask with a magnetic stir bar and septum)
-
1.00 mL syringe
Procedure:
-
Prepare a saturated solution of LiCl in anhydrous THF (approximately 0.5 M).[5]
-
In a flame-dried, argon-flushed flask, add an accurately weighed amount of I₂ (e.g., 254 mg, 1 mmol).[5]
-
Add 3-5 mL of the saturated LiCl in THF solution to the flask and stir until the iodine is completely dissolved, resulting in a brown solution.[5]
-
Cool the flask to 0 °C in an ice bath.[5]
-
Using a 1.00 mL syringe, add the this compound solution dropwise to the stirring iodine solution.[5]
-
The endpoint is reached when the brown color of the iodine disappears, and the solution becomes colorless and transparent.[5][10]
-
Record the volume of the this compound solution added.
-
Calculate the concentration using the following formula: Concentration (M) = (moles of I₂) / (Volume of Grignard reagent in L)
Titration Workflow with Iodine
Caption: The experimental workflow for the iodine titration of this compound.
Method 2: Titration using 1,10-Phenanthroline Indicator
This protocol is based on the Watson and Eastham method.[2][6]
Materials:
-
Accurately weighed Menthol
-
1,10-Phenanthroline (indicator)
-
Anhydrous Tetrahydrofuran (THF)
-
This compound solution to be titrated
-
Dry glassware (e.g., 50 mL round-bottom flask with a magnetic stir bar and septum)
-
Syringe for titration
Procedure:
-
In a flame-dried, argon-flushed flask, add an accurately weighed amount of menthol (e.g., ~2 mmol) and a small amount of 1,10-phenanthroline (~4 mg).[7]
-
Add anhydrous THF (e.g., 15 mL) to the flask and stir at room temperature until all solids are dissolved.[7]
-
Add a small amount of the this compound solution to the flask. The solution will turn a violet or burgundy color due to the formation of a complex between the Grignard reagent and the indicator.[7]
-
Titrate this solution with a standardized solution of menthol in THF until the violet/burgundy color just disappears.
-
Alternatively, and more commonly, add the this compound solution via a syringe to the solution of menthol and 1,10-phenanthroline.[7]
-
The endpoint is reached when a distinct violet or reddish-purple color persists for more than a minute.[4][7]
-
Record the volume of the this compound solution added.
-
Calculate the concentration based on the 1:1 stoichiometry between menthol and the Grignard reagent. Concentration (M) = (moles of Menthol) / (Volume of Grignard reagent in L)
References
- 1. m.youtube.com [m.youtube.com]
- 2. scribd.com [scribd.com]
- 3. This compound | 2622-05-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. Grignard Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pittelkow.kiku.dk [pittelkow.kiku.dk]
- 8. This compound | 2622-05-1 [chemicalbook.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. chemtips.wordpress.com [chemtips.wordpress.com]
purification techniques for commercial Allylmagnesium chloride solutions
This technical support center is designed for researchers, scientists, and drug development professionals using commercial solutions of allylmagnesium chloride. Here you will find troubleshooting guides and frequently asked questions to address common issues encountered during storage, handling, and use of this Grignard reagent.
Frequently Asked Questions (FAQs)
Q1: My new bottle of this compound solution has a precipitate. Is it still usable?
A1: The presence of a precipitate in a commercial Grignard reagent solution is not uncommon and does not necessarily indicate that the reagent is unusable. This can occur for a few reasons:
-
Schlenk Equilibrium: Grignard reagents exist in a complex equilibrium between the monomer (RMgX), the dimer, and dialkylmagnesium (R₂Mg) and magnesium halide (MgX₂) species.[1] Some of these species may have lower solubility and can precipitate.[1]
-
Low Temperatures: Storage at low temperatures can cause some magnesium species to precipitate out of the solution.[2]
Recommended Action:
-
Allow the bottle to warm to room temperature.[2]
-
Shake the bottle gently to fully disperse the suspension.[3] If the precipitate redissolves, the reagent is likely fine to use.[2]
-
If a large amount of solid persists, it can be crushed with a dry glass rod under an inert atmosphere.[3]
-
Crucially, you must determine the concentration of the active Grignard reagent by titration before use. [2] This will ensure you are using the correct stoichiometric amount in your reaction.
Q2: The this compound solution has turned dark or cloudy. What does this mean?
A2: A color change to grayish, brownish, or dark is typical for many Grignard reagents and may not be a cause for concern.[2][4][5] This can be due to the formation of finely divided magnesium metal as the Schlenk equilibrium shifts.[2] However, if the solution becomes significantly dark and cloudy, it could indicate some level of oxidation or degradation.[2] The most reliable way to assess the quality of the reagent is to perform a titration to check its active concentration.[2]
Q3: My reaction yield is low or inconsistent when using a commercial this compound solution. What are the likely causes?
A3: Low or inconsistent yields are often traced back to the quality and handling of the Grignard reagent. Common causes include:
-
Degraded Reagent: this compound is sensitive to moisture and air.[6][7] Over time, especially after a bottle has been opened, the concentration of the active reagent will decrease.
-
Inaccurate Concentration: The concentration stated on the bottle is for a freshly manufactured lot. The actual concentration may have changed during shipping or storage.
-
Presence of Moisture: Trace amounts of water in your glassware or other reagents will quench the Grignard reagent, leading to lower yields.[1][2]
Solution: Always titrate your commercial Grignard solution before each use or, at a minimum, for each new bottle and periodically for older bottles to ensure you are using a consistent and accurate amount of the active reagent.[2]
Troubleshooting Guide
This guide addresses specific problems you may encounter during your experiments.
| Problem / Observation | Possible Cause(s) | Suggested Solution(s) |
| Low or zero product yield in a reaction. | 1. Degraded Grignard reagent with low active concentration. 2. Presence of moisture in the reaction setup (glassware, solvents, other starting materials).[2] 3. Inaccurate assumption of the reagent's concentration from the bottle label. | 1. Determine the actual concentration of the this compound solution by titration (See Experimental Protocol 1).[2] 2. Adjust the volume of the Grignard solution used in your reaction based on the titration result. 3. Ensure all glassware is rigorously flame-dried or oven-dried, and all solvents and reagents are anhydrous.[1] |
| Formation of a white/gray precipitate in the solution upon storage. | 1. Reaction with atmospheric moisture or oxygen that has entered the container.[2] 2. Precipitation of magnesium salts (e.g., MgCl₂) due to low temperature or a shift in the Schlenk equilibrium.[1][2] | 1. Ensure the bottle is properly sealed under an inert atmosphere (e.g., Nitrogen or Argon).[8] 2. Allow the solution to warm to room temperature and shake to see if the precipitate redissolves.[2] 3. If the precipitate persists, you can attempt to use the supernatant, but it is highly recommended to titrate the clear solution before use to know the active concentration.[3] |
| Inconsistent results between different experimental batches. | 1. Variation in the concentration of the Grignard solution from bottle to bottle or over time.[2] 2. Inconsistent reaction conditions (e.g., temperature, rate of addition). | 1. Always titrate the Grignard solution before each new set of experiments to ensure a consistent amount of active reagent is used.[2] 2. Carefully control and document all reaction parameters for reproducibility. |
Quantitative Data: Determining Active Reagent Concentration
The most critical quantitative data for a commercial Grignard solution is its actual molarity. Titration is the standard method for this determination. Below is a comparison of common titration methods.
| Titration Method | Indicator | Titrant | Endpoint Observation | Pros | Cons | Reference |
| Iodine Titration | Iodine (I₂) | Grignard Solution | Disappearance of the brown iodine color to a colorless or light yellow solution. | Simple, reliable, and works for a variety of organometallics. | Iodine can react with rubber septa, so it should be used the same day it is prepared. | [9] |
| Watson-Eastham Method | 1,10-phenanthroline | sec-Butanol or Menthol | Formation of a persistent violet or burgundy color. | Very accurate, as it does not titrate non-basic hydrolysis byproducts. Menthol is a convenient, water-free solid titrant. | Requires careful preparation of a standardized alcohol solution if not using a solid like menthol. | [6][10] |
| Diphenylacetic Acid | Diphenylacetic acid | Grignard Solution | Appearance of a persistent yellow color. | Simple setup. The indicator is stable for long periods when stored under argon. | The endpoint color can sometimes be faint. | [10] |
Experimental Protocols
Protocol 1: Titration of this compound using Iodine
This protocol is a reliable method to determine the concentration of the active Grignard reagent.[9]
Materials:
-
Dry 5-10 mL vial with a magnetic stir bar and septum.
-
Iodine (I₂), ~100 mg.
-
Anhydrous Tetrahydrofuran (THF).
-
0.5 M solution of anhydrous Lithium Chloride (LiCl) in THF (optional, but helps keep magnesium salts soluble).[9][10]
-
Dry, gas-tight 1 mL syringe.
-
Inert atmosphere (Nitrogen or Argon).
Procedure:
-
Preparation: Flame-dry or oven-dry the vial, stir bar, and septum. Allow to cool to room temperature under a stream of inert gas.
-
Add Iodine: Quickly weigh and add approximately 100 mg of iodine to the vial, then purge with inert gas and seal with the septum. Record the exact mass of the iodine.
-
Add Solvent: Using a dry syringe, add 1-2 mL of anhydrous THF (or the 0.5 M LiCl/THF solution) to the vial and stir until the iodine is completely dissolved, forming a dark brown solution.[9]
-
Cool the Solution: Cool the iodine solution to 0 °C in an ice-water bath.[9]
-
Titration:
-
Carefully draw a precise volume (e.g., 1.00 mL) of the commercial this compound solution into the gas-tight syringe under an inert atmosphere.
-
Slowly add the Grignard solution dropwise to the stirring iodine solution.[9]
-
Continue adding the reagent until the brown color of the iodine just disappears and the solution becomes colorless or light yellow.[9]
-
-
Record Volume: Record the exact volume of the this compound solution added.
-
Calculation:
-
Moles of I₂ = (mass of I₂ in g) / (253.81 g/mol )
-
The stoichiometry of the reaction is 2 RMgX + I₂ → 2 MgXI + R-R. Therefore, moles of this compound = 2 * (moles of I₂).
-
Molarity (M) = (moles of this compound) / (Volume of Grignard solution added in L)
-
-
Repeat: For accuracy, it is recommended to perform the titration at least twice and average the results.[9]
Visualizations
Below are diagrams illustrating key workflows for troubleshooting and analysis.
Caption: Troubleshooting Decision Tree for this compound.
Caption: Experimental Workflow for Titration using Iodine.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | 2622-05-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. This compound | 2622-05-1 [chemicalbook.com]
- 5. lookchem.com [lookchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. fishersci.com [fishersci.com]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Yields in Reactions with Allylmagnesium Chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in chemical reactions involving Allylmagnesium chloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
This compound (C₃H₅ClMg) is a Grignard reagent, a class of organometallic compounds widely used in organic synthesis for forming new carbon-carbon bonds.[1] Specifically, it is a powerful nucleophile used to introduce the allyl group into a molecule, which is a versatile functional group for further chemical transformations.[2]
Q2: My reaction with this compound is giving a very low yield. What are the most common general causes?
Low yields in Grignard reactions are often due to a few critical factors:
-
Presence of Moisture or Protic Solvents: Grignard reagents are highly reactive towards protic compounds (e.g., water, alcohols, carboxylic acids) and will be quenched, preventing them from reacting with the intended electrophile.[3] All glassware must be rigorously dried, and anhydrous solvents are essential.
-
Poor Quality or Inactive Magnesium: The surface of magnesium metal is often coated with a passivating layer of magnesium oxide (MgO), which prevents the reaction with the allyl halide to form the Grignard reagent.[4] Activation of the magnesium is a crucial step.
-
Side Reactions: The most common side reaction is Wurtz-type coupling, where the newly formed this compound reacts with the starting allyl chloride to produce 1,5-hexadiene.[4] This consumes both the starting material and the desired reagent.
-
Improper Reaction Temperature: Temperature control is critical. If the temperature is too high, side reactions can be accelerated. If it's too low, the reaction may not initiate or proceed at a reasonable rate.
Q3: What are the visual indicators of a successful Grignard reagent formation?
A successful initiation of the Grignard reaction is typically indicated by:
-
The disappearance of the color of an activator like iodine.
-
Gentle bubbling at the surface of the magnesium.
-
The reaction mixture turning cloudy and grayish-brown.
-
A noticeable exotherm (the reaction flask becomes warm).
Q4: Should I use this compound or Allylmagnesium bromide?
Both reagents are effective for allylation. Allylmagnesium bromide is sometimes reported to be preparable in slightly higher yields and has better solubility in diethyl ether.[5] However, this compound is also widely used and commercially available. The choice may depend on the specific substrate and reaction conditions.
Troubleshooting Guides
Issue 1: The Grignard reaction does not initiate.
This is a common problem, usually related to the magnesium surface.
Troubleshooting Workflow for Reaction Initiation
Caption: Troubleshooting workflow for Grignard reaction initiation.
Quantitative Data on Magnesium Activation
The method of magnesium activation can significantly impact the success of the Grignard reagent formation.
| Activation Method | Principle | Advantages | Disadvantages | Typical Initiation Time |
| Iodine | Reacts with MgO to form MgI₂, exposing fresh Mg surface. | Simple, common, and effective.[6] | Can sometimes be slow to initiate. | Minutes to an hour |
| 1,2-Dibromoethane | Reacts to form MgBr₂ and ethene gas, cleaning the Mg surface. | Very effective, especially for stubborn reactions.[7] | Introduces another halide into the system. | Rapid, often within minutes |
| Mechanical Grinding | Physically breaks the MgO layer. | Simple, introduces no chemical impurities. | Can be difficult to perform under an inert atmosphere. | Variable |
| Rieke Magnesium | Highly active Mg prepared by reducing a Mg salt.[8] | Extremely reactive, can be used for unreactive halides. | Requires separate preparation of the active metal. | Very rapid |
Issue 2: Low yield of the desired product with significant byproduct formation.
The primary culprit is often the Wurtz coupling reaction.
Signaling Pathway of Desired Reaction vs. Side Reaction
Caption: Competing reaction pathways for this compound.
Strategies to Minimize Wurtz Coupling:
-
Slow Addition of Allyl Chloride: Add the allyl chloride solution dropwise to the magnesium suspension. This maintains a low concentration of the halide, favoring its reaction with magnesium over the already-formed Grignard reagent.[9]
-
Use an Excess of Magnesium: A 1.2 to 2-fold excess of magnesium ensures that the allyl chloride is more likely to encounter magnesium than the Grignard reagent.[3][4]
-
Maintain a Moderate Temperature: The Grignard formation is exothermic. Use an ice bath to control the temperature and prevent overheating, which can accelerate the Wurtz coupling reaction.[9]
-
Solvent Choice: While Tetrahydrofuran (THF) is a good solvent for Grignard formation, it can promote Wurtz coupling with reactive halides like allyl chloride compared to diethyl ether (Et₂O) or 2-Methyltetrahydrofuran (2-MeTHF).[9]
Quantitative Comparison of Solvents for Benzylmagnesium Chloride Formation (A Model for Reactive Halides)
| Solvent | Yield of Grignard Product | Comments |
| Diethyl Ether (Et₂O) | 94% | Excellent yield with minimal Wurtz coupling.[9] |
| Tetrahydrofuran (THF) | 27% | Significant formation of the Wurtz byproduct.[9] |
| 2-Methyltetrahydrofuran (2-MeTHF) | High (not quantified) | A good alternative to THF for reducing side reactions.[9] |
Experimental Protocols
Protocol 1: Preparation of this compound and Reaction with a Ketone (e.g., Acetone)
This protocol is adapted from a general procedure for Grignard reagent synthesis and subsequent reaction.[10][11]
Materials:
-
Magnesium turnings (1.2 g, 50 mmol)
-
Iodine (1 small crystal)
-
Allyl chloride (3.2 mL, 40 mmol)
-
Anhydrous Tetrahydrofuran (THF) (100 mL)
-
Acetone (B3395972) (2.9 mL, 40 mmol)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether for extraction
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Apparatus Setup: Assemble a flame-dried 250 mL three-necked flask with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Magnesium Activation: Add the magnesium turnings and the iodine crystal to the flask. Gently warm the flask under a nitrogen flow until the purple iodine vapor is visible and deposits on the magnesium, then allow it to cool.
-
Grignard Formation: Dissolve the allyl chloride in 40 mL of anhydrous THF and add this solution to the dropping funnel. Add about 5-10 mL of the allyl chloride solution to the magnesium. The reaction should initiate (bubbling, color change). If not, gently warm the flask. Once initiated, add the remaining allyl chloride solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture at room temperature for 1 hour.
-
Reaction with Acetone: Cool the Grignard solution to 0 °C in an ice bath. Dissolve the acetone in 20 mL of anhydrous THF and add it to the dropping funnel. Add the acetone solution dropwise to the stirred Grignard reagent. After the addition is complete, allow the reaction to warm to room temperature and stir for another hour.
-
Workup: Cool the reaction mixture back to 0 °C and slowly quench the reaction by adding 50 mL of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product (2-methyl-4-penten-2-ol).
Protocol 2: Reaction of this compound with an Ester (e.g., Ethyl Benzoate)
This protocol is a general representation of the reaction of a Grignard reagent with an ester, which typically results in the addition of two equivalents of the Grignard reagent to form a tertiary alcohol.
Materials:
-
This compound solution in THF (prepared as in Protocol 1, ~40 mmol)
-
Ethyl benzoate (B1203000) (2.7 mL, 20 mmol)
-
Anhydrous Tetrahydrofuran (THF) (50 mL)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether for extraction
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a flame-dried 250 mL three-necked flask under a nitrogen atmosphere, dissolve ethyl benzoate in 50 mL of anhydrous THF. Cool the solution to 0 °C in an ice bath.
-
Grignard Addition: Slowly add the prepared this compound solution (~40 mmol) to the stirred solution of ethyl benzoate via a dropping funnel. A precipitate will likely form. After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours.
-
Workup: Cool the reaction mixture to 0 °C and quench by the slow addition of 50 mL of saturated aqueous NH₄Cl solution. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure to obtain the crude tertiary alcohol (1,1-diallyl-1-phenylmethanol).
Disclaimer: These protocols are intended as a guide. All laboratory work should be conducted with appropriate safety precautions and personal protective equipment.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. reddit.com [reddit.com]
- 3. echemi.com [echemi.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. US2959598A - Allyl chloride-cyclic ether grignard reagents - Google Patents [patents.google.com]
safe handling and quenching procedures for Allylmagnesium chloride
This technical support center provides essential information for researchers, scientists, and drug development professionals on the safe handling and quenching procedures for Allylmagnesium chloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary hazards?
This compound (C₃H₅ClMg) is a highly reactive Grignard reagent.[1] Its primary hazards include:
-
High Flammability: It is a highly flammable liquid and vapor.[2][3]
-
Water Reactivity: It reacts violently with water and moisture, releasing flammable gases that can ignite spontaneously.[2][3][4][5]
-
Corrosivity: It is corrosive and can cause severe skin burns and eye damage upon contact.[1][2][4]
-
Health Hazards: Inhalation may cause corrosive injuries to the upper respiratory tract and lungs.[4][6] It may also cause drowsiness or dizziness and is suspected of causing cancer.[3]
Q2: What are the proper storage conditions for this compound?
This compound is air and moisture sensitive.[5] It should be stored in a tightly closed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and well-ventilated area, away from heat, sparks, open flames, and direct sunlight.[3][7] It is crucial to prevent any contact with water during storage.[7]
Q3: What personal protective equipment (PPE) is required when handling this compound?
Due to its hazardous nature, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles and a face shield.[2]
-
Hand Protection: Flame-resistant and chemical-resistant gloves (e.g., neoprene or nitrile rubber).
-
Body Protection: A flame-resistant lab coat and appropriate protective clothing.[2]
-
Respiratory Protection: Work should be conducted in a well-ventilated fume hood.[7] If there is a risk of inhalation, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[3]
Q4: Can I store this compound that has been opened?
Opened containers of this compound may form explosive peroxides over time.[3] Containers should be dated upon opening and periodically tested for the presence of peroxides. If crystals have formed in the solution, it could indicate peroxide formation, and the material should be considered extremely dangerous. In such cases, the container should only be opened remotely by trained professionals.[3]
Troubleshooting Guide
Issue 1: The quenching reaction is proceeding too vigorously and is difficult to control.
-
Possible Cause: The quenching agent is being added too quickly, or the reaction mixture is not sufficiently cooled.
-
Solution: Immediately stop the addition of the quenching agent. Ensure the reaction flask is securely placed in an ice/salt bath to lower the temperature. Resume the addition of the quenching agent at a much slower, dropwise rate with vigorous stirring, carefully monitoring the reaction temperature.
Issue 2: A solid precipitate has formed during the quench, making stirring difficult.
-
Possible Cause: Formation of magnesium salts (e.g., magnesium hydroxide (B78521) and magnesium chloride) that are insoluble in the organic solvent.
-
Solution: This is a common occurrence. Continue to stir as best as possible. The subsequent addition of an aqueous acidic solution (like saturated ammonium (B1175870) chloride or dilute HCl) during the workup will typically dissolve these salts.
Issue 3: After adding the initial quenching agent (e.g., isopropanol), the reaction seems to have stopped, but then suddenly becomes vigorous again.
-
Possible Cause: This is known as an induction period.[2] The initial reaction with the quenching agent can be slow to start, leading to an accumulation of the quenching agent before the exothermic reaction begins.
-
Solution: Always add the quenching agent slowly and cautiously, even if no immediate reaction is observed.[2] Be prepared for a delayed, vigorous reaction. Maintain cooling and be ready to control the reaction rate.
Issue 4: How can I confirm that the Grignard reagent has been fully quenched?
-
Solution: A simple method is to take a small, carefully quenched aliquot of the reaction mixture and test it. For example, adding a drop of this aliquot to a small amount of water. If no gas evolution (bubbling) is observed, the Grignard reagent is likely fully consumed. For more rigorous confirmation, techniques like quenching a sample with D₂O and analyzing by NMR for deuterium (B1214612) incorporation can be used.
Quantitative Data Summary
| Parameter | Value | Source |
| Chemical Formula | C₃H₅ClMg | [1] |
| Molecular Weight | 100.83 g/mol | PubChem |
| Boiling Point | 66°C | [5] |
| Density | 0.995 g/mL at 25 °C | [5] |
| Flash Point | -17 °C (1 °F) | [5] |
Experimental Protocol: Quenching of this compound
This protocol outlines a standard procedure for quenching unreacted this compound in a reaction mixture.
Materials:
-
Reaction mixture containing this compound
-
Anhydrous isopropanol (B130326) or ethanol
-
Saturated aqueous ammonium chloride (NH₄Cl) solution or 1 M HCl
-
Ice bath
-
Dropping funnel
-
Stir plate and stir bar
-
Inert gas source (Nitrogen or Argon)
Procedure:
-
Cooling: Cool the reaction flask containing the this compound solution to 0 °C using an ice/salt bath.
-
Inert Atmosphere: Ensure the reaction is maintained under an inert atmosphere (Nitrogen or Argon). This is crucial to prevent the flammable solvents from igniting if the quenching becomes too exothermic.
-
Slow Initial Quench: Slowly add a less reactive alcohol, such as isopropanol, dropwise via a dropping funnel with vigorous stirring. The rate of addition should be carefully controlled to keep the internal temperature below 20 °C.
-
Observe and Control: Be mindful of a potential induction period.[2] Even if no initial reaction is observed, continue to add the isopropanol slowly. If the reaction becomes too vigorous, temporarily stop the addition and allow the mixture to cool.
-
Complete the Quench: Once the initial vigorous reaction subsides with the addition of isopropanol, a more reactive quenching agent can be used. Slowly and dropwise add a saturated aqueous solution of ammonium chloride.[8] Alternatively, for some workups, a dilute acid such as 1 M HCl can be used, but this should be done with extreme caution due to the vigorous reaction.
-
Warm to Room Temperature: After the addition of the aqueous quenching agent is complete and the exotherm has ceased, remove the ice bath and allow the mixture to warm to room temperature while continuing to stir.
-
Aqueous Workup: Proceed with the standard aqueous workup for your specific reaction, which typically involves separating the organic and aqueous layers.
Visualizations
Caption: Workflow for the safe handling and quenching of this compound.
References
common impurities in Allylmagnesium chloride and their removal
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding common impurities in Allylmagnesium chloride and their removal.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a solution of this compound?
A1: The most prevalent impurity is 1,5-hexadiene (B165246) , which is formed through a Wurtz-type coupling reaction where a molecule of the formed this compound reacts with a molecule of the starting material, allyl chloride.[1][2] Other potential impurities include unreacted starting materials like allyl chloride and magnesium, as well as degradation products from exposure to air or moisture, such as magnesium oxides and hydroxides. Additionally, polymerization of the allyl chloride can occur as a side reaction.[2]
Q2: I suspect a high concentration of 1,5-hexadiene in my this compound solution. How can I confirm its presence and quantity?
A2: Direct quantification of 1,5-hexadiene in the highly reactive Grignard solution is challenging. A common approach involves quenching a small, measured aliquot of the Grignard solution with an appropriate reagent (e.g., saturated aqueous ammonium (B1175870) chloride). The resulting organic layer, now free of the reactive Grignard reagent, can be analyzed using Gas Chromatography-Mass Spectrometry (GC-MS).[3][4][5] This technique can separate and identify volatile components like 1,5-hexadiene and unreacted allyl chloride. For determining the concentration of the active this compound, titration with a standard solution of a proton source, such as 2-butanol, in the presence of an indicator is a standard method.[6]
Q3: How can I remove 1,5-hexadiene from my this compound solution?
A3: Post-synthesis removal of 1,5-hexadiene from the this compound solution is generally not feasible due to their similar physical properties and the reactivity of the Grignard reagent. The most effective strategy is to prevent its formation during the synthesis.
Q4: What are the best practices to minimize the formation of 1,5-hexadiene during the synthesis of this compound?
A4: To suppress the formation of 1,5-hexadiene, the following experimental conditions are crucial:
-
Slow Addition of Allyl Chloride: A slow, dropwise addition of the allyl chloride solution to the magnesium suspension is critical. This maintains a low concentration of the allyl halide in the reaction mixture, reducing the likelihood of it reacting with the newly formed Grignard reagent.[1][7]
-
Use of Excess Magnesium: Employing a significant excess of magnesium turnings ensures that the allyl chloride is more likely to react with the magnesium surface rather than the this compound in solution.[7][8] A halide-to-magnesium molar ratio of 1:2 has been suggested as effective.[8]
-
Temperature Control: Maintaining a low reaction temperature helps to control the exothermic reaction and disfavors the Wurtz coupling side reaction.[1]
-
Solvent Choice: While both THF and diethyl ether are common solvents, some sources suggest that Wurtz-type reactions can be more prevalent in THF.[8] The choice of solvent may need to be optimized for your specific experimental setup.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of desired product and presence of a nonpolar impurity. | High local concentration of allyl chloride during synthesis, leading to the formation of 1,5-hexadiene.[1] | Decrease the rate of addition of the allyl chloride solution. Ensure efficient stirring to quickly disperse the halide as it is added. |
| Reaction is sluggish or does not initiate. | Inactive magnesium surface. | Activate the magnesium turnings prior to the addition of allyl chloride. This can be done by adding a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) and gently heating.[1] |
| The concentration of the active Grignard reagent is lower than expected. | Titration indicates a lower concentration of active this compound. | This is likely due to the consumption of the Grignard reagent in the Wurtz coupling side reaction. Implement the preventative measures described in Q4 of the FAQ section. |
Quantitative Data Summary
The following table summarizes key parameters influencing the formation of this compound versus the 1,5-hexadiene byproduct.
| Parameter | Condition to Favor this compound | Condition to Favor 1,5-Hexadiene | Reference |
| Rate of Allyl Chloride Addition | Slow, dropwise addition | Rapid addition | [1][7] |
| Molar Ratio (Allyl Chloride:Mg) | 1 : >1.5 (e.g., 1:2) | 1 : 1 or less | [7][8] |
| Reaction Temperature | Low (e.g., maintaining gentle reflux) | High, uncontrolled exotherm | [1] |
| Solvent | Diethyl ether may be preferred over THF in some cases | THF can promote Wurtz coupling for some substrates | [1][8] |
Experimental Protocols
Protocol for the Synthesis of High-Purity this compound
This protocol is designed to minimize the formation of the 1,5-hexadiene impurity.
-
Apparatus Setup: Assemble a dry, three-necked, round-bottomed flask equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, and a reflux condenser fitted with a drying tube to maintain an inert atmosphere (e.g., nitrogen or argon).
-
Magnesium Activation: To the flask, add a 2-fold molar excess of magnesium turnings relative to the allyl chloride to be used. Add a small crystal of iodine and gently warm the flask under an inert atmosphere until the purple color of the iodine disappears. Allow the flask to cool to room temperature.[1]
-
Preparation of Allyl Chloride Solution: In the dropping funnel, prepare a solution of freshly distilled allyl chloride in anhydrous diethyl ether or THF.
-
Initiation: Add a small portion of the allyl chloride solution to the activated magnesium. The reaction should initiate, as evidenced by a gentle reflux and the formation of a cloudy gray suspension.
-
Slow Addition: Once the reaction has started, add the remaining allyl chloride solution dropwise over an extended period (e.g., 1-2 hours), maintaining a gentle reflux. Use an ice bath to control the temperature if the reaction becomes too vigorous.[1]
-
Completion: After the addition is complete, allow the mixture to stir for an additional 30-60 minutes at room temperature to ensure complete reaction.
-
Quantification: The concentration of the resulting this compound solution should be determined by titration before use.
Visualizations
Caption: Reaction pathways in the synthesis of this compound.
Caption: Troubleshooting workflow for this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 5. researchgate.net [researchgate.net]
- 6. Concentration determination of methyl magnesium chloride and other Grignard reagents by potentiometric titration with in-line characterization of reaction species by FTIR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Allylmagnesium Chloride Reactivity and Solvent Purity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Allylmagnesium chloride. The following information addresses common issues related to solvent purity and its impact on the reactivity and yield of this versatile Grignard reagent.
Frequently Asked Questions (FAQs)
Q1: Why is the purity of the solvent, particularly Tetrahydrofuran (THF), so critical for this compound reactions?
A1: this compound, like all Grignard reagents, is a potent nucleophile and a strong base. Its reactivity is highly sensitive to impurities commonly found in solvents like THF. The two primary concerns are:
-
Water: Water reacts rapidly with this compound in an acid-base reaction, consuming the Grignard reagent and reducing the yield of the desired product. This reaction is irreversible and converts the active Grignard reagent into inactive magnesium salts and propene.
-
Peroxides: THF can form explosive peroxides upon exposure to air and light. These peroxides can initiate unwanted side reactions and, more critically, pose a significant safety hazard, potentially leading to violent decompositions.
Q2: What are the most common side products when using impure THF for this compound synthesis?
A2: The most common side product is 1,5-hexadiene, which is formed through a Wurtz-type coupling reaction.[1][2] This occurs when a molecule of newly formed this compound reacts with a molecule of unreacted allyl chloride.[3] The presence of certain impurities can exacerbate the formation of this byproduct. THF as a solvent can be more prone to promoting Wurtz coupling compared to other ethers.[3]
Q3: Can I use commercially available anhydrous THF without further purification?
A3: While commercially available anhydrous THF has low water content, it is still advisable to test for and remove peroxides, especially if the bottle has been opened previously. For highly sensitive reactions, freshly distilling THF from a suitable drying agent is the best practice to ensure optimal results.
Q4: How can I determine the actual concentration of my prepared this compound solution?
A4: The concentration of your this compound solution should be determined by titration before use. This is crucial as the theoretical yield can be significantly reduced by impurities. A common and reliable method is titration with a standardized solution of iodine in THF.[4]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the preparation and use of this compound, with a focus on problems arising from solvent impurity.
| Issue | Potential Cause | Recommended Solution |
| Reaction fails to initiate (no cloudiness or exotherm) | Wet Solvent/Glassware: Trace amounts of water are quenching the initial formation of the Grignard reagent. | Ensure all glassware is rigorously flame-dried under an inert atmosphere. Use freshly distilled, anhydrous THF. |
| Passive Magnesium Surface: The magnesium turnings have an oxide layer that prevents reaction. | Activate the magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) and gently warming until the color disappears. Use fresh, shiny magnesium turnings. | |
| Low yield of the desired product | Water in the solvent: Water is consuming the Grignard reagent as it forms. | Purify the THF by distilling from sodium/benzophenone (B1666685) ketyl or another appropriate drying agent immediately before use. |
| Peroxides in the solvent: Peroxides can lead to complex side reactions that consume the Grignard reagent. | Test for peroxides using potassium iodide test strips or a solution. If present, purify the THF to remove them. | |
| Significant Wurtz Coupling: A high concentration of allyl chloride relative to the activated magnesium surface promotes the formation of 1,5-hexadiene.[3] | Add the allyl chloride solution slowly and dropwise to the magnesium suspension to maintain a low concentration of the halide.[3] Ensure efficient stirring. Consider using a larger excess of magnesium.[1] | |
| A significant amount of white precipitate forms | Formation of Magnesium Salts: This can be due to the reaction of the Grignard reagent with water or oxygen. | Ensure the reaction is conducted under a strict inert atmosphere (nitrogen or argon) and with scrupulously dried solvent and reagents. |
Quantitative Data
The purity of the solvent has a direct and significant impact on the yield of this compound. While extensive quantitative data correlating specific impurity levels to yield is scarce in the literature, the following table provides some key data points and observations.
| Solvent | Purity/Conditions | Reagent | Reported Yield (%) | Observations | Source |
| Tetrahydrofuran | Anhydrous | Allyl Chloride | 64.5 | Standard preparation of this compound. | [5] |
| Tetrahydrofuran | Anhydrous | Allyl Chloride | 82 | Continuous process for preparation. | [6] |
| Tetrahydrofuran | Not specified | Benzyl Chloride | 27 | Significant Wurtz byproduct formation was observed. | [3] |
| Diethyl Ether | Not specified | Benzyl Chloride | 94 | Minimal Wurtz coupling. | [3] |
| 2-Methyl-THF | Not specified | Benzyl Chloride | 90 | Excellent yield with suppressed Wurtz coupling. | [3] |
Experimental Protocols
Protocol 1: Purification of Tetrahydrofuran (THF)
Objective: To prepare anhydrous and peroxide-free THF suitable for Grignard reagent synthesis.
Materials:
-
Commercial grade THF
-
Sodium metal
-
Benzophenone
-
Distillation apparatus
-
Inert gas source (Nitrogen or Argon)
Procedure:
-
Pre-drying: If the THF contains significant amounts of water, pre-dry it by letting it stand over anhydrous calcium chloride or sodium sulfate (B86663) overnight.
-
Setup: Assemble a distillation apparatus that has been flame-dried under a stream of inert gas.
-
Drying Agent: In the distillation flask, add small pieces of sodium metal and a small amount of benzophenone to the pre-dried THF.
-
Reflux: Heat the mixture to reflux under an inert atmosphere. The solution will turn deep blue or purple, indicating the formation of the sodium benzophenone ketyl radical anion, which is a sign that the solvent is anhydrous and oxygen-free. If the color does not persist, more sodium may be needed.
-
Distillation: Once the characteristic blue/purple color is stable, distill the THF directly into the reaction flask or a dry, inert-gas-flushed storage flask.
-
Storage: Use the freshly distilled THF immediately for the best results.
Protocol 2: Synthesis of this compound
Objective: To prepare a solution of this compound in THF.
Materials:
-
Magnesium turnings
-
Allyl chloride
-
Freshly distilled anhydrous THF (from Protocol 1)
-
Iodine crystal (optional, for activation)
-
Three-neck round-bottom flask, reflux condenser, dropping funnel
-
Inert gas source (Nitrogen or Argon)
Procedure:
-
Setup: Assemble a flame-dried three-neck flask equipped with a reflux condenser, a dropping funnel, and a gas inlet for inert gas.
-
Magnesium: Place the magnesium turnings in the flask.
-
Initiation: Add a small crystal of iodine to the flask. Gently warm the flask under a stream of inert gas until the iodine sublimes and the purple color disappears, indicating the activation of the magnesium surface. Allow the flask to cool.
-
Reagents: Add enough anhydrous THF to the flask to cover the magnesium. In the dropping funnel, prepare a solution of allyl chloride in anhydrous THF.
-
Reaction: Add a small portion of the allyl chloride solution from the dropping funnel to the magnesium suspension. The reaction should initiate, as evidenced by bubbling and a cloudy appearance. If the reaction does not start, gentle warming may be necessary.
-
Addition: Once the reaction has started, add the remaining allyl chloride solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the mixture until most of the magnesium has been consumed. The resulting greyish solution is your this compound reagent.
Protocol 3: Titration of this compound
Objective: To determine the molar concentration of the prepared this compound solution.
Materials:
-
This compound solution
-
Anhydrous THF
-
Iodine (I₂)
-
1.0 M solution of LiCl in THF (optional, to solubilize magnesium salts)
-
Burette, flask, and magnetic stirrer
Procedure:
-
Iodine Solution: In a flame-dried flask under an inert atmosphere, accurately weigh a sample of iodine and dissolve it in anhydrous THF. The addition of a LiCl solution can help keep the magnesium salts in solution.[4]
-
Titration Setup: Cool the brown iodine solution to 0 °C in an ice bath.
-
Titration: Slowly add the this compound solution from a burette to the stirred iodine solution.
-
Endpoint: The endpoint is reached when the brown color of the iodine completely disappears, resulting in a colorless or pale yellow solution.[4]
-
Calculation: From the moles of iodine used and the volume of the Grignard reagent added, calculate the molar concentration of the this compound solution.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. US2959598A - Allyl chloride-cyclic ether grignard reagents - Google Patents [patents.google.com]
- 6. JPH07206870A - A continuous process for the preparation of allyl Grignard reagents. - Google Patents [patents.google.com]
Technical Support Center: Allylmagnesium Chloride Stability and Storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the shelf-life and storage of Allylmagnesium chloride.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of this compound?
A1: this compound is highly sensitive to environmental conditions. The primary degradation pathways are:
-
Reaction with Atmospheric Moisture: Grignard reagents react vigorously with water.[1][2][3] Exposure to even trace amounts of moisture in the air will hydrolyze this compound, reducing its activity.
-
Reaction with Oxygen: this compound is susceptible to oxidation by atmospheric oxygen. This reaction can lead to the formation of various byproducts and a decrease in the concentration of the active Grignard reagent.
-
Peroxide Formation: Solutions of this compound in ethereal solvents like tetrahydrofuran (B95107) (THF) can form explosive peroxides over time, especially when exposed to air and light.[1][3]
-
Thermal Decomposition: Elevated temperatures can accelerate the degradation of the reagent.[3]
Q2: What are the ideal storage conditions for this compound solutions?
A2: To maximize the shelf-life of this compound, it is crucial to store it under the following conditions:
-
Inert Atmosphere: The solution should always be stored under a dry, inert atmosphere such as nitrogen or argon.[1][3] This minimizes contact with moisture and oxygen.
-
Tightly Sealed Container: Use a container with a secure, airtight seal to prevent the ingress of air and moisture.[1]
-
Temperature: Store in a cool, dry, and well-ventilated area, away from heat and direct sunlight.[1][3] Refrigeration is often recommended, but be aware that low temperatures might cause precipitation of some Grignard species.
-
Solvent Choice: While THF is a common solvent, 2-methyltetrahydrofuran (B130290) (2-MeTHF) has been shown to offer improved stability for Grignard reagents, leading to higher yields and reduced formation of byproducts.
Q3: How can I determine the concentration of my this compound solution?
A3: The concentration of active Grignard reagent can decrease over time. Therefore, it is essential to titrate the solution before use, especially after prolonged storage. A common and reliable method is titration with iodine.
Q4: I observe a precipitate in my this compound solution. Is it still usable?
A4: The formation of a precipitate in a Grignard reagent solution can be due to the Schlenk equilibrium (2 RMgX ⇌ R₂Mg + MgX₂) or reaction with small amounts of air and water. While the presence of a precipitate doesn't automatically render the solution unusable, it is crucial to re-determine the concentration of the supernatant by titration before use. If the solution has been grossly mishandled, it is best to discard it.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Low or no reactivity in subsequent reactions | Degradation of the Grignard reagent due to exposure to air or moisture. | 1. Ensure all handling of this compound is performed under a strict inert atmosphere (e.g., in a glovebox or using Schlenk techniques). 2. Use dry, anhydrous solvents and reagents for your reaction. 3. Titrate the this compound solution immediately before use to confirm its concentration. |
| Formation of a white precipitate upon storage | 1. Reaction with atmospheric moisture or oxygen. 2. Schlenk equilibrium shift leading to precipitation of magnesium salts. | 1. Store the solution under a positive pressure of an inert gas. 2. Before use, allow the precipitate to settle and carefully cannulate the clear supernatant. 3. Titrate the supernatant to determine the active Grignard concentration. |
| Inconsistent reaction yields | Variation in the concentration of the this compound solution. | 1. Always titrate the Grignard reagent before each use to ensure accurate stoichiometry in your reactions. 2. Maintain a log of the titration results to track the stability of the reagent over time. |
| Color change of the solution (e.g., darkening) | Potential decomposition or reaction with impurities. | While a slight color change may not indicate significant degradation, it is a sign to be cautious. Titrate the solution to check its concentration. If a significant color change is observed along with a drop in concentration, it is advisable to use a fresh batch of the reagent. |
Quantitative Data Summary
| Solvent | Boiling Point (°C) | Relative Stability of Grignard Reagent | Key Advantages | Key Disadvantages |
| Tetrahydrofuran (THF) | 66 | Good | Good solvating power for a wide range of Grignard reagents. | Prone to peroxide formation; can be cleaved by some Grignard reagents over time. |
| 2-Methyltetrahydrofuran (2-MeTHF) | 80 | Excellent | Higher stability, reduced side reactions (e.g., Wurtz coupling), and easier workup due to lower water miscibility. | Higher cost compared to THF. |
| Diethyl Ether | 35 | Good | Lower boiling point can be advantageous for temperature-sensitive reactions. | Highly flammable; lower solvating power than THF for some reagents. |
Experimental Protocols
Protocol 1: Titration of this compound using Iodine
Objective: To determine the accurate concentration of the active this compound in solution.
Materials:
-
This compound solution (to be titrated)
-
Anhydrous tetrahydrofuran (THF)
-
Iodine (I₂), solid
-
1,2-Dibromoethane (optional, for activation)
-
Anhydrous Lithium Chloride (LiCl)
-
Dry glassware (flasks, syringes, needles)
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Preparation of Iodine Solution: In a flame-dried, argon-purged flask equipped with a magnetic stir bar, accurately weigh approximately 254 mg (1 mmol) of iodine. Add 5 mL of anhydrous THF and stir until the iodine is completely dissolved. To aid dissolution and obtain a clear endpoint, a solution of 0.5 M LiCl in THF can be used as the solvent for iodine.
-
Titration Setup: Cool the iodine solution to 0 °C in an ice bath.
-
Titration: Slowly add the this compound solution dropwise from a syringe to the stirred iodine solution.
-
Endpoint Determination: The endpoint is reached when the deep brown color of the iodine solution disappears and the solution becomes colorless or pale yellow.
-
Calculation:
-
Moles of I₂ = (mass of I₂ in g) / (253.81 g/mol )
-
The reaction stoichiometry is 2 RMgX + I₂ → 2 R-I + MgX₂ + MgI₂. Therefore, 2 moles of Grignard reagent react with 1 mole of iodine.
-
Moles of this compound = 2 * Moles of I₂
-
Concentration of this compound (M) = (Moles of this compound) / (Volume of Grignard solution added in L)
-
Protocol 2: Accelerated Stability Study of this compound
Objective: To evaluate the stability of this compound solutions under different storage conditions over time.
Materials:
-
Freshly prepared or newly purchased this compound solution in the desired solvent (e.g., THF or 2-MeTHF).
-
Multiple small, dry, amber glass vials with PTFE-lined septa.
-
Inert gas supply (Nitrogen or Argon).
-
Temperature-controlled storage units (e.g., refrigerator at 4°C, incubator at 25°C, and an oven at 40°C).
-
Reagents and equipment for titration (as described in Protocol 1).
Procedure:
-
Sample Preparation: Under an inert atmosphere, aliquot the this compound solution into the pre-dried vials. Ensure each vial is filled to a similar level, leaving minimal headspace. Securely cap each vial.
-
Storage Conditions: Divide the vials into different groups and store them at the selected temperatures (e.g., 4°C, 25°C, and 40°C).
-
Time Points: Designate specific time points for analysis (e.g., Day 0, Week 1, Week 2, Week 4, Week 8, Week 12).
-
Analysis: At each time point, remove one vial from each storage condition. Allow the vial to equilibrate to room temperature before opening.
-
Titration: Determine the concentration of the this compound in each vial using the iodine titration method (Protocol 1).
-
Data Analysis: Record the concentration at each time point for each storage condition. Plot the concentration of this compound versus time for each temperature to visualize the degradation rate.
Visualizations
Caption: Workflow for determining the concentration of this compound via iodine titration.
Caption: Key environmental factors contributing to the degradation of this compound.
References
dealing with viscous or precipitated Allylmagnesium chloride solutions
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with viscous or precipitated solutions of Allylmagnesium chloride.
Frequently Asked Questions (FAQs)
Q1: Why has my this compound solution become viscous or formed a precipitate?
A1: The formation of precipitates or increased viscosity in this compound solutions is a common occurrence, primarily due to the Schlenk equilibrium.[1] This equilibrium involves the disproportionation of the Grignard reagent (RMgX) into a dialkylmagnesium species (R₂Mg) and a magnesium halide (MgX₂).[1] Some of these species may have lower solubility in the solvent (typically THF), leading to precipitation, especially at colder temperatures.
Q2: Is the precipitated solid still usable for my reaction?
A2: Yes, the precipitate is generally still active and usable. The key is to ensure the solution is homogeneous before use. The precipitate is part of the equilibrium mixture of the Grignard reagent.[1]
Q3: What impurities are commonly found in this compound solutions?
A3: A common impurity is 1,5-hexadiene, which can form via a Wurtz-type coupling reaction of the Grignard reagent with unreacted allyl chloride.[2][3] The presence of trace water can also lead to the formation of propene and magnesium hydroxychloride.[4]
Q4: My reaction mixture became a thick, un-stirrable solid after adding the Grignard reagent. What should I do?
A4: This is a common observation as the magnesium alkoxide product of the reaction may precipitate from the ethereal solvent. You can typically proceed directly to the quenching step of your reaction. The addition of an aqueous quenching solution should dissolve the solids. If needed, you can add more organic solvent to fully dissolve the final product after quenching.[5]
Troubleshooting Guide
This section provides solutions to specific issues you may encounter during your experiments.
Issue 1: The this compound solution has formed a precipitate.
Cause:
-
Low Temperature: Storage at low temperatures can shift the Schlenk equilibrium, causing less soluble species to precipitate.
-
Concentration: Higher concentration solutions are more prone to precipitation.
Solution: Before use, it is crucial to re-homogenize the solution. The following methods can be employed:
-
Method A: Mechanical Agitation
-
For minor precipitation, gently shake the bottle to disperse the suspension. You can then use the resulting suspension. If the amount of precipitate is very small, using the clear supernatant is also an option.
-
-
Method B: Physical Dissolution
-
For a larger amount of precipitate, the solid can be crushed with a dry glass rod under an inert atmosphere to aid in its redispersion into the solution.
-
-
Method C: Thermal Dissolution
-
Place the sealed bottle inside a plastic bag and warm it in a water bath at 40°C to dissolve the solid.
-
Caution: Be mindful of the volatilization of the organic solvent when unsealing the warmed bottle.
-
Issue 2: The this compound solution is highly viscous.
Cause:
-
High Concentration: The viscosity of the solution increases with concentration.
-
Presence of Precipitates: A high concentration of suspended solids will increase the overall viscosity.
Solution:
-
Redissolve Precipitates: Follow the steps in "Issue 1" to dissolve any precipitates, which should lower the viscosity.
-
Dilution: If the protocol allows, diluting the reagent with additional anhydrous THF can reduce its viscosity.
-
Filtration (for clarification, not for removing active reagent): If you need to remove insoluble impurities (not the active Grignard precipitate), filtering a viscous solution can be challenging.
Data Presentation
Table 1: Physical and Chemical Properties of this compound Solutions
| Property | Value | Source |
| Chemical Formula | C₃H₅ClMg | [10] |
| Molecular Weight | 100.83 g/mol | [10] |
| Appearance | Clear tan to brown, amber, dark grey, dark green liquid | |
| Typical Concentration | 1.0 M to 2.0 M in THF | |
| Density (2.0M in THF) | ~0.995 g/mL at 25 °C | |
| Solubility in Water | Reacts violently | [11] |
Experimental Protocols
Protocol 1: Handling and Dispensing Precipitated this compound Solution
Objective: To safely and effectively use an this compound solution that has formed a precipitate.
Materials:
-
Bottle of this compound solution with precipitate
-
Dry, inert gas source (Nitrogen or Argon)
-
Schlenk line or glovebox
-
Dry glassware (syringes, cannulas, reaction flask)
-
Water bath
-
Dry glass rod (if needed)
Procedure:
-
Inert Atmosphere: Perform all operations under a dry, inert atmosphere (e.g., in a glovebox or using a Schlenk line).[12]
-
Initial Assessment: Visually inspect the amount of precipitate in the solution.
-
Homogenization (Choose one of the following methods):
-
Shaking (for light precipitates): Securely cap the bottle and shake gently until the solid is evenly suspended.
-
Crushing (for heavy precipitates): Carefully open the bottle under a positive pressure of inert gas. Using a flame-dried glass rod, gently crush any large chunks of solid. Reseal the bottle and shake to suspend the finer particles.
-
Warming (for significant precipitates):
-
Ensure the bottle cap is securely tightened. Place the bottle in a secondary container (like a plastic bag) to prevent contamination of the water bath.
-
Immerse the container in a water bath pre-heated to 40°C.
-
Gently swirl the bottle periodically until the precipitate has dissolved.
-
Allow the bottle to cool to room temperature before opening.
-
CAUTION: When opening a warmed bottle, do so slowly and carefully to release any pressure from the volatilized solvent.
-
-
-
Dispensing: Once the solution is homogeneous, use standard air-free techniques (e.g., a dry syringe or cannula) to transfer the required amount to your reaction vessel.
Visualizations
Caption: Troubleshooting workflow for precipitated or viscous this compound.
Caption: The Schlenk equilibrium in Grignard reagent solutions.
References
- 1. Schlenk equilibrium - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. cytivalifesciences.com [cytivalifesciences.com]
- 8. All Types of Filtration Techniques You Should Know - HENGKO [hengko.com]
- 9. Filtration of highly viscous refinery residues - FAUDI slot-type filters [faudi.de]
- 10. This compound | C3H5ClMg | CID 75804 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. This compound, 1.7M solution in THF, AcroSeal 100 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 12. fishersci.com [fishersci.com]
Technical Support Center: Optimizing Allylmagnesium Chloride Reactions with LiCl
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing Allylmagnesium chloride in their synthetic routes. The focus is on the significant advantages conferred by the addition of lithium chloride (LiCl) to these reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of LiCl in this compound reactions?
A1: Lithium chloride is a crucial additive that transforms a standard this compound reagent into a more potent and efficient "turbo Grignard" reagent.[1] Its primary roles are to increase the reactivity and solubility of the Grignard reagent.[2] LiCl achieves this by breaking down the polymeric aggregates in which Grignard reagents typically exist in solution, leading to more active monomeric species.[3][4] This enhancement allows for reactions that are often faster, higher-yielding, and compatible with a wider range of functional groups.[1][5]
Q2: How does LiCl enhance the reactivity of the Grignard reagent?
A2: The enhanced reactivity is attributed to LiCl's influence on the Schlenk equilibrium.[6] LiCl preferentially coordinates with magnesium dichloride (MgCl₂), shifting the equilibrium to favor the formation of the more nucleophilic dialkylmagnesium species.[7][8] This results in a higher concentration of the active Grignard reagent, leading to accelerated reaction rates.[1] The formation of ate complexes, such as R₃Mg⁻Li⁺, is also suggested to contribute to the increased nucleophilicity.[2]
Q3: What are the main advantages of using this compound with LiCl?
A3: The advantages of using LiCl-mediated this compound, often termed a "turbo Grignard," are significant and include:
-
Increased Reaction Rates: Halogen-magnesium exchange and subsequent reactions are dramatically accelerated.[1]
-
Higher Yields: Reactions often proceed to completion with higher product yields compared to conventional Grignard conditions.[1]
-
Enhanced Functional Group Tolerance: The increased reactivity at lower temperatures allows for the presence of sensitive functional groups like esters and nitriles that might not be compatible with traditional Grignard reactions.[4][5]
-
Improved Solubility: The resulting Grignard reagent exhibits improved solubility in ethereal solvents like THF.[2]
-
Milder Reaction Conditions: Reactions can often be carried out at more convenient and milder temperatures.[5]
-
Reduced Side Reactions: The formation of undesired byproducts, such as Wurtz-coupling products (e.g., 1,5-hexadiene), can be suppressed.[9][10]
Q4: Is the order of addition of LiCl important?
A4: For optimal results, LiCl should be present during the formation of the Grignard reagent. Commercial "turbo Grignard" solutions are typically prepared by mixing magnesium, the organic halide (in this case, allyl chloride), and LiCl in an appropriate solvent like THF.[2] If preparing in-house, co-complexation from the start is the standard and recommended procedure.
Troubleshooting Guide
Problem 1: Low or no product yield.
-
Possible Cause 1: Inactive Magnesium: The surface of the magnesium turnings may be coated with a passivating layer of magnesium oxide.
-
Possible Cause 2: Wet or impure reagents/solvents: Grignard reagents are extremely sensitive to moisture and protic impurities.
-
Possible Cause 3: Reaction has not initiated: Some Grignard reactions have a long induction period.
-
Possible Cause 4: Poor quality LiCl: The LiCl used may contain moisture.
-
Solution: Dry the LiCl in an oven before use.
-
Problem 2: Formation of significant side products, such as 1,5-hexadiene.
-
Possible Cause: Wurtz-type coupling: This is a common side reaction in the preparation of allyl Grignard reagents.
-
Solution: Use an excess of magnesium to favor the formation of the Grignard reagent over the coupling product.[9] Slow addition of the allyl chloride to the magnesium suspension can also help minimize this side reaction.[10] The presence of LiCl generally helps to suppress such side reactions by promoting the desired Grignard formation.[5]
-
Problem 3: The reaction is sluggish or incomplete.
-
Possible Cause: Insufficient LiCl: The beneficial effects of LiCl are dose-dependent.
-
Solution: Ensure that approximately one equivalent of LiCl relative to the allyl chloride is used for optimal performance.[5]
-
-
Possible Cause: Low Reaction Temperature: While "turbo Grignards" are more reactive at lower temperatures, the reaction may still require a certain activation energy.
-
Solution: If the reaction is proceeding slowly at a very low temperature (e.g., -20 °C), consider allowing it to warm gradually to 0 °C or room temperature while monitoring the progress.[1]
-
Quantitative Data Summary
The addition of LiCl has a pronounced effect on the yield and reaction conditions of Grignard reactions. The following table summarizes a comparison between standard Grignard reagents and their LiCl-containing "turbo" counterparts for illustrative halogen-magnesium exchange reactions.
| Substrate (Ar-Br) | Reagent | Temperature (°C) | Time (h) | Yield (%) |
| 4-Br-C₆H₄-CO₂Et | i-PrMgCl | 25 | 12 | < 5 |
| 4-Br-C₆H₄-CO₂Et | i-PrMgCl·LiCl | 25 | 0.5 | 92 |
| 2-Br-Pyridine | i-PrMgCl | 25 | 2 | 10 |
| 2-Br-Pyridine | i-PrMgCl·LiCl | 25 | 0.25 | 94 |
| 4-Br-C₆H₄-CN | i-PrMgCl | 25 | 12 | < 5 |
| 4-Br-C₆H₄-CN | i-PrMgCl·LiCl | 25 | 1 | 89 |
Data is illustrative of the typical improvements seen with LiCl-mediated Grignard reagents as reported in the literature.[1]
Experimental Protocols
Preparation of this compound • LiCl Solution
This protocol describes the preparation of a 1 M solution of this compound • LiCl in THF.
Materials:
-
Magnesium turnings
-
Anhydrous Lithium Chloride (LiCl)
-
Allyl chloride
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine (for activation)
-
Three-neck round-bottom flask, reflux condenser, dropping funnel, and magnetic stirrer
-
Inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
Setup: Assemble the flame-dried glassware under an inert atmosphere. Equip the flask with a magnetic stir bar.
-
Reagents: In the flask, place magnesium turnings (1.2 equivalents) and anhydrous LiCl (1.0 equivalent).
-
Activation: Add a single crystal of iodine to the flask. The color of iodine will fade as the magnesium activates.
-
Solvent: Add anhydrous THF to the flask to cover the magnesium and LiCl.
-
Addition of Allyl Chloride: Dissolve allyl chloride (1.0 equivalent) in anhydrous THF in the dropping funnel. Add a small portion of the allyl chloride solution to the magnesium suspension.
-
Initiation: The reaction should initiate, indicated by a gentle reflux and the disappearance of the iodine color. If the reaction does not start, gentle warming may be required.
-
Reaction: Once initiated, add the remaining allyl chloride solution dropwise at a rate that maintains a gentle reflux. The reaction is exothermic and may require external cooling with a water bath to control the temperature.
-
Completion: After the addition is complete, stir the mixture at room temperature for an additional 1-2 hours to ensure complete reaction. The resulting greyish solution is the this compound • LiCl reagent and is ready for use.
Visualizations
Caption: Mechanism of LiCl in enhancing Grignard reactivity.
Caption: Workflow for preparing this compound·LiCl.
References
- 1. benchchem.com [benchchem.com]
- 2. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 3. A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides [organic-chemistry.org]
- 4. Turbo Grignard Reagent | Chem-Station Int. Ed. [en.chem-station.com]
- 5. Selective Metalation and Additions [sigmaaldrich.com]
- 6. Morphological Plasticity of LiCl Clusters Interacting with Grignard Reagent in Tetrahydrofuran - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. s3.eu-west-1.amazonaws.com [s3.eu-west-1.amazonaws.com]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. benchchem.com [benchchem.com]
identifying and characterizing byproducts in Allylmagnesium chloride reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on identifying and characterizing byproducts in reactions involving Allylmagnesium chloride. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist in your research and development endeavors.
Frequently Asked Questions (FAQs)
Q1: What is the most common byproduct when preparing this compound?
A1: The most prevalent byproduct during the formation of this compound is 1,5-hexadiene (B165246).[1][2][3] This occurs through a Wurtz-type coupling reaction where a molecule of the formed Grignard reagent reacts with a molecule of unreacted allyl chloride.[1]
Q2: How can I minimize the formation of 1,5-hexadiene?
A2: Several strategies can be employed to suppress the formation of 1,5-hexadiene:
-
Slow Addition: Add the allyl chloride solution dropwise to the magnesium suspension. This maintains a low concentration of the halide and reduces the likelihood of the coupling reaction.
-
Temperature Control: Maintain a low reaction temperature. The formation of the Grignard reagent is exothermic, and elevated temperatures can favor the Wurtz coupling side reaction.
-
Excess Magnesium: Using a significant excess of magnesium turnings can help to ensure the allyl chloride reacts with the metal surface rather than the already formed Grignard reagent.[1]
-
Solvent Choice: While tetrahydrofuran (B95107) (THF) is a common solvent, in some cases, diethyl ether (Et₂O) may suppress the formation of 1,5-hexadiene more effectively.
Q3: My this compound solution is cloudy. Is this normal?
A3: Yes, a grayish-white or light brown cloudy appearance is typical for Grignard reagent solutions. This is due to the Schlenk equilibrium, where the magnesium halide can be in equilibrium with the dialkylmagnesium species and other magnesium-containing compounds, some of which may have lower solubility.
Q4: Are there other potential byproducts I should be aware of?
A4: Besides 1,5-hexadiene, other byproducts can form depending on the specific reaction conditions and substrates. For instance, reactions with certain acetylenic alcohols can lead to the formation of cyclic byproducts. Additionally, exposure to air can lead to oxidation products, and reaction with atmospheric carbon dioxide can produce carboxylic acids.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and use of this compound.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or no yield of the desired product | 1. Inactive Magnesium: The surface of the magnesium turnings may be coated with a passivating layer of magnesium oxide. 2. Presence of Water: Traces of water in the glassware or solvent will quench the Grignard reagent. 3. High level of Wurtz coupling: Excessive formation of 1,5-hexadiene consumes the Grignard reagent. | 1. Activate the Magnesium: Use mechanical stirring to grind the turnings, add a small crystal of iodine, or a few drops of 1,2-dibromoethane (B42909) to activate the surface. 2. Ensure Anhydrous Conditions: Flame-dry all glassware under vacuum and use anhydrous solvents. 3. Optimize Reaction Conditions: Employ slow addition of allyl chloride, maintain low temperatures, and use an excess of magnesium. |
| Formation of a significant amount of 1,5-hexadiene | 1. High local concentration of allyl chloride. 2. Reaction temperature is too high. 3. Insufficiently activated or insufficient amount of magnesium. | 1. Slow down the addition rate of the allyl chloride solution. 2. Use a cooling bath to maintain a consistent low temperature. 3. Ensure magnesium is activated and use a larger excess. |
| Reaction does not initiate | 1. Inactive magnesium surface. 2. Presence of moisture. 3. Impure allyl chloride. | 1. Activate the magnesium using one of the methods described above. 2. Rigorously dry all glassware and solvents. 3. Purify the allyl chloride by distillation if necessary. |
| Unexpected byproducts are observed | 1. Reaction with atmospheric components (O₂, CO₂). 2. Side reactions with the substrate. 3. Isomerization of the allyl group. | 1. Maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction. 2. Review the literature for known side reactions with your specific substrate. 3. Characterize the byproduct using analytical techniques like GC-MS and NMR to understand its structure and formation mechanism. |
Data Presentation
Table 1: Influence of Reaction Conditions on Byproduct Formation (Illustrative)
While specific quantitative data is highly dependent on the exact experimental setup, the following table illustrates the general trends observed in the formation of 1,5-hexadiene during the synthesis of this compound.
| Parameter | Condition | Relative 1,5-Hexadiene Formation |
| Addition Rate | Fast | High |
| Slow | Low | |
| Temperature | High | High |
| Low | Low | |
| Solvent | THF | Moderate to High |
| Diethyl Ether | Low to Moderate | |
| Magnesium | Stoichiometric | Moderate to High |
| Excess | Low |
Experimental Protocols
Protocol 1: GC-MS Analysis for Byproduct Identification and Quantification
Objective: To identify and quantify byproducts, primarily 1,5-hexadiene, in an this compound reaction mixture.
Methodology:
-
Sample Preparation:
-
Under an inert atmosphere, carefully quench a small aliquot (e.g., 0.1 mL) of the Grignard reaction mixture by adding it to a vial containing an excess of a proton source (e.g., saturated aqueous ammonium (B1175870) chloride solution).
-
Extract the quenched sample with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Add a known amount of an internal standard (e.g., a non-reactive hydrocarbon like dodecane) to the organic extract for quantification.[4][5][6]
-
Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate) and filter.
-
Dilute the sample to an appropriate concentration for GC-MS analysis.
-
-
GC-MS Parameters (Typical):
-
Column: A non-polar capillary column (e.g., DB-5ms or equivalent) is suitable for separating the analytes.
-
Injection: Split injection is typically used.
-
Oven Program: Start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 250°C) to elute all components.
-
Mass Spectrometer: Operate in electron ionization (EI) mode and scan a mass range of m/z 35-300.
-
-
Data Analysis:
-
Identify the peaks by comparing their retention times and mass spectra to known standards or a spectral library. 1,5-hexadiene will have a characteristic mass spectrum.
-
Quantify the amount of each byproduct by comparing its peak area to that of the internal standard, using a pre-determined response factor.[4][5][6]
-
Protocol 2: NMR Spectroscopy for Byproduct Characterization
Objective: To characterize the structure of byproducts using ¹H and ¹³C NMR.
Methodology:
-
Sample Preparation:
-
NMR Acquisition:
-
Data Analysis:
-
Analyze the chemical shifts, coupling constants, and integration of the signals to confirm the structure of the byproducts.
-
Visualizations
Caption: Reaction pathway for the formation of this compound and the competing Wurtz coupling side reaction leading to 1,5-hexadiene.
Caption: Experimental workflow for the identification and characterization of byproducts from an this compound reaction.
Caption: A logical troubleshooting workflow for addressing low yields in reactions involving this compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method: Nerve Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 7. depts.washington.edu [depts.washington.edu]
- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 10. 1,5-Hexadiene | C6H10 | CID 11598 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 1,5-Hexadiene | C6H10 | MD Topology | NMR | X-Ray [atb.uq.edu.au]
- 12. 1,5-HEXADIENE(592-42-7) 13C NMR spectrum [chemicalbook.com]
- 13. 1,5-HEXADIENE DIEPOXIDE(1888-89-7) 13C NMR spectrum [chemicalbook.com]
strategies to improve chemoselectivity in reactions with polyfunctional substrates
Welcome to the Technical Support Center for Chemoselectivity. This resource provides researchers, scientists, and drug development professionals with practical troubleshooting guides and frequently asked questions to address challenges in achieving chemoselectivity in reactions with polyfunctional substrates.
Frequently Asked Questions (FAQs)
Q1: What is chemoselectivity and why is it critical in organic synthesis?
Chemoselectivity is the preferential reaction of a chemical reagent with one of two or more different functional groups in a molecule.[1][2] In the synthesis of complex molecules, such as pharmaceuticals or natural products, substrates often possess multiple reactive sites. Achieving high chemoselectivity is crucial because it allows for the precise modification of a target functional group while leaving others intact.[3][4] This avoids the need for unnecessary protection-deprotection steps, reduces the formation of side products, simplifies purification, and ultimately increases the overall efficiency and yield of a synthetic route.[2][3]
Q2: What are the primary strategies for controlling chemoselectivity?
There are three main strategies to control which functional group reacts in a polyfunctional substrate:
-
Reagent-Based Control: This involves choosing a reagent that has an inherent preference for one functional group over another due to differences in reactivity. For example, sodium borohydride (B1222165) (NaBH₄) will selectively reduce ketones and aldehydes in the presence of less reactive esters or carboxylic acids.[5][6]
-
Protecting Group Strategy: This strategy involves temporarily "masking" a more reactive functional group to prevent it from reacting.[3][7] After the desired transformation is performed on the unprotected group, the protecting group is removed to regenerate the original functionality.[8]
-
Kinetic vs. Thermodynamic Control: By manipulating reaction conditions like temperature and time, one can favor the formation of either the fastest-forming product (kinetic control) or the most stable product (thermodynamic control).[9][10][11] This is applicable when competing reaction pathways lead to different products.[12]
Q3: What are "orthogonal" protecting groups and why are they so valuable?
Orthogonal protecting groups are different types of protecting groups in the same molecule that can be removed under distinct sets of conditions without affecting each other.[7][13] For instance, in peptide synthesis, an Fmoc group (removed by base) and a Boc group (removed by acid) can be used to protect different amino groups.[3][8] This allows for the selective deprotection and modification of one site while the other remains protected.[13] The use of orthogonal strategies is essential for the synthesis of complex molecules requiring multi-step, site-specific modifications.[4][7]
Troubleshooting Guides
This section addresses specific experimental issues in a problem-and-solution format.
Problem 1: Poor selectivity in the reduction of a molecule containing both a ketone and an ester.
Q: My reduction reaction is non-selective and reduces both the ketone and the ester functional groups. How can I selectively reduce only the ketone?
A: This is a classic chemoselectivity challenge that can be solved by choosing the correct reducing agent. Ketones are inherently more reactive towards nucleophilic reducing agents than esters. You can exploit this difference by using a milder reagent.
-
Solution: Switch from a highly reactive reducing agent like lithium aluminum hydride (LiAlH₄) to a milder one like sodium borohydride (NaBH₄). LiAlH₄ is powerful enough to reduce both functional groups, while NaBH₄ is generally selective for aldehydes and ketones.[5][6]
-
Further Optimization: Running the reaction with NaBH₄ at low temperatures (e.g., 0 °C to -20 °C) can further enhance selectivity.
Data Presentation: Chemoselectivity of Common Hydride Reducing Agents
| Reagent | Formula | Aldehydes | Ketones | Esters | Carboxylic Acids | Amides |
| Sodium Borohydride | NaBH₄ | Yes | Yes | No | No | No |
| Lithium Borohydride | LiBH₄ | Yes | Yes | Yes | No | No |
| Lithium Aluminum Hydride | LiAlH₄ | Yes | Yes | Yes | Yes | Yes |
| Diisobutylaluminum Hydride (at low temp) | DIBAL-H | Yes | Yes | Yes (to aldehyde) | No | Yes (to aldehyde) |
Experimental Protocol: Chemoselective Reduction of a Ketone with NaBH₄
-
Preparation: Dissolve the keto-ester substrate (1.0 eq) in a suitable protic solvent, such as methanol (B129727) or ethanol, in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Reagent Addition: Add sodium borohydride (NaBH₄, 1.1 eq) portion-wise over 10-15 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is consumed (typically 30-60 minutes).
-
Quenching: Slowly quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Workup & Isolation: Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product for purification.[14]
Problem 2: My protecting group is unstable to the reaction conditions.
Q: I am using a tert-butyldimethylsilyl (TBS) ether to protect an alcohol, but it is being cleaved during a subsequent acidic step. How can I prevent this?
A: The stability of protecting groups, especially silyl (B83357) ethers, is highly dependent on their steric bulk and the reaction conditions (pH, nucleophiles). If your TBS group is being cleaved, you should switch to a more robust protecting group.
-
Solution: Replace the TBS group with a more sterically hindered silyl ether, such as tert-butyldiphenylsilyl (TBDPS) or triisopropylsilyl (TIPS). These bulkier groups are significantly more stable to acidic conditions and less reactive towards nucleophiles.
-
Alternative: If the issue is fluoride-mediated deprotection, ensure all reagents and solvents are anhydrous, as trace water can facilitate cleavage.
Data Presentation: Relative Stability of Common Silyl Ethers
| Silyl Group | Abbreviation | Stability to Acid (pH < 4) | Stability to Base (pH > 10) | Cleavage with Fluoride (TBAF) |
| Trimethylsilyl | TMS | Very Low | Low | Very Fast |
| Triethylsilyl | TES | Low | Moderate | Fast |
| tert-Butyldimethylsilyl | TBS | Moderate | High | Moderate |
| Triisopropylsilyl | TIPS | High | High | Slow |
| tert-Butyldiphenylsilyl | TBDPS | Very High | High | Very Slow |
Experimental Protocol: Protection of a Primary Alcohol with TBDPSCl
-
Preparation: Dissolve the alcohol substrate (1.0 eq) and imidazole (B134444) (2.5 eq) in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: Add tert-butyldiphenylsilyl chloride (TBDPSCl, 1.2 eq) dropwise to the solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature and monitor by TLC. The reaction may take several hours to reach completion.
-
Workup: Pour the reaction mixture into water and extract with diethyl ether or ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. Purify the crude product by flash column chromatography on silica (B1680970) gel.
Problem 3: My reaction yields a mixture of isomers and the ratio changes over time.
Q: I am running a reaction that can form two different products, and I'm getting a mixture. I've noticed that if I let the reaction run longer, the product ratio changes. How can I control the outcome?
A: This is a classic sign of a reaction under competing kinetic and thermodynamic control.[9] The product that forms faster is the kinetic product, while the more stable product is the thermodynamic product.[10][11] Observing a change in the product ratio over time indicates that the initially formed kinetic product is reverting to the starting material or an intermediate and then forming the more stable thermodynamic product.[9]
-
To Favor the Kinetic Product: Use conditions that prevent the reaction from reaching equilibrium. This typically means using lower temperatures and shorter reaction times. The goal is to stop the reaction once the faster-forming product has appeared, before it has a chance to equilibrate.[11][15]
-
To Favor the Thermodynamic Product: Use conditions that allow the reaction to reach equilibrium. This means using higher temperatures and longer reaction times, allowing the less stable kinetic product to convert to the more stable thermodynamic product.[9][11]
Visualizations
Workflow for Troubleshooting Chemoselectivity
Caption: A logical workflow for diagnosing and solving issues of poor chemoselectivity.
Decision Tree for Chemoselectivity Strategy
Caption: A decision-making guide for choosing the most appropriate chemoselectivity strategy.
Concept of Orthogonal Protecting Groups
Caption: Illustration of orthogonal strategy, where different groups are removed selectively.
References
- 1. Chemoselectivity and Regioselectivity.pdf [slideshare.net]
- 2. ias.ac.in [ias.ac.in]
- 3. media.neliti.com [media.neliti.com]
- 4. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. jocpr.com [jocpr.com]
- 8. fiveable.me [fiveable.me]
- 9. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 10. jackwestin.com [jackwestin.com]
- 11. benchchem.com [benchchem.com]
- 12. dalalinstitute.com [dalalinstitute.com]
- 13. Protecting_group [chemeurope.com]
- 14. benchchem.com [benchchem.com]
- 15. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Comparative Guide to Allylmagnesium Chloride and Allylmagnesium Bromide in Organic Synthesis
For researchers, scientists, and professionals in drug development, the choice between allylmagnesium chloride and allylmagnesium bromide can be a critical factor in the efficiency and outcome of a synthetic route. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols, to aid in the selection of the optimal Grignard reagent for specific applications.
Allylmagnesium halides are indispensable reagents in organic synthesis for the introduction of the versatile allyl group. Both the chloride and bromide variants are commercially available and can be prepared in the laboratory. While they often exhibit similar reactivity profiles, key differences in their physical properties, preparation, and performance in certain reactions can influence their suitability for a particular transformation.
General Properties and Preparation
Allylmagnesium bromide is generally more soluble in diethyl ether than this compound, which exhibits better solubility in tetrahydrofuran (B95107) (THF).[1] This difference in solubility can be a practical consideration when choosing a solvent for a given reaction. In terms of preparation, allylmagnesium bromide can often be synthesized in slightly higher yields compared to the chloride.[1][2]
A common side reaction during the preparation of allyl Grignard reagents is the Wurtz-type coupling of the allyl halide with the newly formed Grignard reagent, leading to the formation of 1,5-hexadiene.[3] To minimize this, a slow addition of the allyl halide to an excess of magnesium turnings is recommended.[4]
Table 1: Physical Properties and Preparation
| Property | This compound | Allylmagnesium Bromide |
| Typical Solvent | Tetrahydrofuran (THF) | Diethyl ether (Et₂O) |
| Solubility in Et₂O | Slightly soluble[1] | Very soluble[1] |
| Typical Preparation Yield | ~65-90%[5][6] | ~79-90%[7] |
Performance in Organic Synthesis
The high reactivity of allyl Grignard reagents is a double-edged sword. It allows for efficient reactions with a wide range of electrophiles, but often at the cost of chemo- and stereoselectivity.[1][8] Their reaction rates with carbonyl compounds can approach the diffusion limit, meaning they react with most carbonyls at similar, very high rates.[8]
Carbonyl Addition Reactions
In reactions with carbonyl compounds, both reagents generally provide the corresponding homoallylic alcohols. However, the choice of halide can subtly influence the outcome, particularly in more complex substrates.
Table 2: Illustrative Yields in Carbonyl Addition Reactions
| Electrophile | Grignard Reagent | Product | Yield (%) | Reference |
| 2-Chlorocyclohexanone | This compound | 1-Allyl-2-chlorocyclohexan-1-ol | Low diastereoselectivity | [9] |
| α-Hydroxy ketone | Prenylmagnesium chloride | Diol | High selectivity (chelation control) | [8] |
| Aromatic aldehyde | Allylmagnesium bromide | Homoallylic alcohol | High | [8] |
Cross-Coupling Reactions
In Kumada cross-coupling reactions, which form carbon-carbon bonds between a Grignard reagent and an organic halide catalyzed by nickel or palladium, both this compound and bromide are effective nucleophiles. The choice between them may depend on the specific substrate and catalyst system.
Table 3: Illustrative Yields in Kumada Cross-Coupling Reactions
| Organic Halide | Grignard Reagent | Catalyst | Product | Yield (%) | Reference |
| Aryl Bromide | tert-Butylmagnesium chloride | NiCl₂·(H₂O)₁.₅ | Aryl-tert-butane | 70 | [10] |
| Alkenyl Iodide | This compound | PdCl₂(dppf) | 1,4-Diene | Not specified | [11] |
Experimental Protocols
Preparation of Allylmagnesium Bromide in Diethyl Ether
Materials:
-
Magnesium turnings (35 g, 1.44 mol)
-
Allyl bromide (140 g, 1.16 mol)
-
Anhydrous diethyl ether (640 mL)
-
Iodine crystal (optional, as initiator)
Procedure:
-
To a dry three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add the magnesium turnings.
-
Add a small portion of the anhydrous diethyl ether to cover the magnesium. A crystal of iodine can be added to activate the magnesium surface.
-
In the dropping funnel, prepare a solution of allyl bromide in the remaining diethyl ether.
-
Add a small amount of the allyl bromide solution to the magnesium suspension to initiate the reaction, which is indicated by bubbling and a gentle reflux.
-
Once the reaction has started, add the remaining allyl bromide solution dropwise at a rate that maintains a gentle reflux. This slow addition is crucial to minimize the formation of 1,5-hexadiene.[12]
-
After the addition is complete, continue stirring the mixture at room temperature for an additional 1-2 hours to ensure all the magnesium has reacted. The resulting grayish, slightly cloudy solution is the allylmagnesium bromide reagent.[13]
Preparation of this compound in Tetrahydrofuran
Materials:
-
Magnesium turnings (1.2 equivalents)
-
Allyl chloride (1 equivalent)
-
Anhydrous tetrahydrofuran (THF)
-
Iodine crystal (as initiator)
Procedure:
-
In an oven-dried, three-necked round-bottom flask under an inert atmosphere, place the magnesium turnings and a crystal of iodine.[14][15]
-
Add a small amount of anhydrous THF to cover the magnesium.
-
Prepare a solution of allyl chloride in anhydrous THF in a dropping funnel.
-
Add a small portion of the allyl chloride solution to initiate the reaction. The reaction temperature should be maintained, often by cooling, to prevent excessive formation of 1,5-hexadiene.[15]
-
Once initiated, add the remaining allyl chloride solution dropwise.
-
After the addition is complete, stir the reaction mixture for a designated period to ensure complete formation of the Grignard reagent.[14]
General Procedure for the Allylation of Benzaldehyde (B42025)
Materials:
-
Allylmagnesium halide solution (chloride or bromide) (1.1 equivalents)
-
Benzaldehyde (1.0 equivalent)
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium (B1175870) chloride solution
Procedure:
-
Cool the prepared allylmagnesium halide solution to 0 °C in an ice-water bath.
-
Prepare a solution of benzaldehyde in the same anhydrous solvent used for the Grignard reagent.
-
Add the benzaldehyde solution dropwise to the stirred Grignard reagent at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture in an ice-water bath and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers, dry over anhydrous magnesium sulfate (B86663) or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to yield 1-phenyl-3-buten-1-ol.
Conclusion
Both this compound and allylmagnesium bromide are highly effective reagents for introducing the allyl group in a variety of organic transformations. The choice between them is often dictated by practical considerations such as the desired solvent and the specific reactivity and selectivity required for a given substrate. While allylmagnesium bromide is more commonly cited in the literature, particularly for its high solubility in diethyl ether and potentially higher preparation yields, this compound remains a viable and often-used alternative, especially when THF is the preferred solvent. Due to their high reactivity, careful control of reaction conditions is crucial to manage chemo- and stereoselectivity. For complex syntheses, it is advisable to perform small-scale trials with both reagents to determine the optimal conditions for the desired outcome.
References
- 1. researchgate.net [researchgate.net]
- 2. Nickel-Catalyzed Kumada Cross-Coupling Reactions of Tertiary Alkylmagnesium Halides and Aryl Bromides/Triflates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. JPH07206870A - A continuous process for the preparation of allyl Grignard reagents. - Google Patents [patents.google.com]
- 7. prepchem.com [prepchem.com]
- 8. Reactions of Allylmagnesium Reagents with Carbonyl Compounds and Compounds with C=N Double Bonds: Their Diastereoselectivities Generally Cannot Be Analyzed Using the Felkin–Anh and Chelation-Control Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Diastereoselective Additions of Allylmagnesium Reagents to α-Substituted Ketones When Stereochemical Models Cannot Be Used - PMC [pmc.ncbi.nlm.nih.gov]
- 10. html.rhhz.net [html.rhhz.net]
- 11. Kumada Coupling | NROChemistry [nrochemistry.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. prepchem.com [prepchem.com]
- 14. US2959598A - Allyl chloride-cyclic ether grignard reagents - Google Patents [patents.google.com]
- 15. guidechem.com [guidechem.com]
A Comparative Guide to Allylation: Allylmagnesium Chloride vs. Allylzinc Reagents
For researchers, scientists, and drug development professionals, the choice of an allylating agent is critical for the successful synthesis of complex molecules. This guide provides an objective comparison of two common classes of reagents: Allylmagnesium chloride (a Grignard reagent) and allylzinc reagents, supported by experimental data and detailed protocols.
Executive Summary
This compound and allylzinc reagents are both effective for the allylation of carbonyl compounds and other electrophiles, but they exhibit significant differences in reactivity, selectivity, and functional group tolerance. This compound, a type of Grignard reagent, is highly reactive, often leading to rapid reactions but with lower chemoselectivity and stereoselectivity. In contrast, allylzinc reagents are generally milder, offering superior chemoselectivity and functional group tolerance, which is a significant advantage in the synthesis of complex, polyfunctional molecules. The choice between these reagents will largely depend on the specific substrate and the desired outcome of the reaction.
Reactivity and Selectivity: A Head-to-Head Comparison
The divergent reactivity of these two organometallic reagents stems from the nature of the carbon-metal bond. The carbon-magnesium bond is more ionic in character, rendering the allyl group a more potent nucleophile. Conversely, the carbon-zinc bond is more covalent, resulting in a less reactive, "softer" nucleophile.
This compound:
-
High Reactivity: Allylmagnesium reagents react very rapidly with a wide range of electrophiles, including aldehydes, ketones, esters, and imines.[1][2] These reactions can often proceed at or near the diffusion-controlled limit.[1][3]
-
Low Chemoselectivity: Due to its high reactivity, this compound often exhibits poor chemoselectivity when multiple electrophilic sites are present in a molecule.[1] For instance, it can react with both a ketone and an ester in the same molecule at comparable rates.[1]
-
Variable Stereoselectivity: The stereochemical outcome of this compound additions can be difficult to predict and is often low.[1][4] These reactions do not always follow classic stereochemical models like the Felkin-Anh or chelation-control models that are reliable for other Grignard reagents.[1][4] In some cases, high diastereoselectivity can be achieved with conformationally biased ketones.[5][6]
Allylzinc Reagents:
-
Moderate Reactivity and High Chemoselectivity: Allylzinc reagents are less reactive than their magnesium counterparts, which allows for greater chemoselectivity.[7] This makes them ideal for reactions with substrates bearing sensitive functional groups such as esters, nitriles, and amides, which would be attacked by a Grignard reagent.[8]
-
Good Functional Group Tolerance: The milder nature of allylzinc reagents translates to excellent functional group tolerance.[7] This often obviates the need for protecting group strategies, leading to more efficient synthetic routes.
-
High Stereoselectivity: Allylzinc reagents can provide high levels of diastereoselectivity, particularly in reactions with chiral aldehydes and ketones.[9][10] The stereochemical outcome can often be controlled through the choice of additives or by using chiral ligands in catalytic systems.[11][12]
Data Presentation: Performance in Allylation Reactions
The following tables summarize the performance of this compound and allylzinc reagents in the allylation of a model substrate, benzaldehyde (B42025).
Table 1: Allylation of Benzaldehyde
| Reagent | Conditions | Yield (%) | Reference |
| Allylmagnesium bromide | Diethyl ether, room temp. | High | [1] |
| Allylzinc bromide | THF/aq. NH₄Cl, ultrasound | 99 | [13] |
Experimental Protocols
Detailed methodologies for the allylation of benzaldehyde with both reagents are provided below.
Protocol 1: Allylation of Benzaldehyde with Allylmagnesium Bromide
This protocol is adapted from general procedures for Grignard reactions.[14]
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Allyl bromide
-
Benzaldehyde
-
Saturated aqueous ammonium (B1175870) chloride solution
-
1 M Hydrochloric acid
Procedure:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, place magnesium turnings under an inert atmosphere (e.g., nitrogen or argon).
-
Add a small volume of anhydrous diethyl ether or THF.
-
A solution of allyl bromide in the same anhydrous solvent is added dropwise to initiate the formation of the Grignard reagent. The reaction is typically initiated with a small crystal of iodine if necessary.
-
Once the Grignard reagent has formed (indicated by the disappearance of the magnesium and the formation of a cloudy solution), the reaction mixture is cooled in an ice bath.
-
A solution of benzaldehyde in the anhydrous solvent is added dropwise with stirring.
-
The reaction is stirred at room temperature until completion (monitored by TLC).
-
The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with 1 M HCl, saturated aqueous sodium bicarbonate, and brine, then dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography.
Protocol 2: Barbier-Type Allylation of Benzaldehyde with Allyl Bromide and Zinc
This protocol describes a one-pot procedure where the organozinc reagent is generated in situ.[15]
Materials:
-
Zinc dust
-
Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Benzaldehyde
-
Allyl bromide
-
1 M Hydrochloric acid
-
Diethyl ether or Ethyl acetate
Procedure:
-
To a round-bottom flask containing a magnetic stir bar, add zinc dust, THF, and saturated aqueous ammonium chloride solution.
-
To this stirred suspension, add benzaldehyde followed by the dropwise addition of allyl bromide at room temperature.
-
The reaction can be promoted by sonication.[13]
-
Stir the mixture vigorously at room temperature and monitor for completion by TLC.
-
Upon completion, quench the reaction with 1 M HCl.
-
Extract the mixture with diethyl ether or ethyl acetate.
-
The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, then dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
The residue is purified by flash column chromatography to yield the homoallylic alcohol.
Reaction Mechanisms and Stereochemical Models
The allylation of carbonyls by both allylmagnesium and allylzinc reagents is generally believed to proceed through a six-membered cyclic transition state.
This compound Reaction Pathway
Computational and experimental studies suggest that the addition of allylmagnesium reagents to unhindered aldehydes and ketones occurs via a concerted, six-membered ring transition state.[1][3] This mechanism accounts for the allylic rearrangement observed with substituted allyl reagents.
Caption: Proposed cyclic transition state for carbonyl allylation with this compound.
Allylzinc Reagent Reaction Pathway
Allylzinc reagents are thought to react through a similar cyclic transition state. The lower reactivity of the C-Zn bond allows for greater discrimination between different electrophiles and can lead to higher stereoselectivity, potentially through a more organized transition state.
Caption: Proposed cyclic transition state for carbonyl allylation with an allylzinc reagent.
Conclusion
Both this compound and allylzinc reagents are valuable tools for the construction of carbon-carbon bonds via allylation. The high reactivity of this compound makes it a powerful reagent for simple substrates, but its utility is limited by its low selectivity and functional group tolerance. For the synthesis of complex, polyfunctional molecules, the milder nature and superior chemoselectivity of allylzinc reagents make them the preferred choice. The development of catalytic and stereoselective methods using allylzinc reagents further enhances their utility in modern organic synthesis. Careful consideration of the substrate and the desired synthetic outcome is paramount in selecting the appropriate allylation reagent.
References
- 1. Reactions of Allylmagnesium Reagents with Carbonyl Compounds and Compounds with C=N Double Bonds: Their Diastereoselectivities Generally Cannot Be Analyzed Using the Felkin–Anh and Chelation-Control Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. Reactions of Allylmagnesium Reagents with Carbonyl Compounds and Compounds with C═N Double Bonds: Their Diastereoselectivities Generally Cannot Be Analyzed Using the Felkin-Anh and Chelation-Control Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Conformationally Biased Ketones React Diastereoselectively with Allylmagnesium Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diastereoselective Additions of Allylmagnesium Reagents to α-Substituted Ketones When Stereochemical Models Cannot Be Used - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isostructural Mg and Zn compounds: analogies and differences in reactivity - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT00978B [pubs.rsc.org]
- 8. Preparation and Reactions of Masked Allylic Organozinc Reagents [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 11. Carbonyl allylation - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. [PDF] Zinc-Mediated Allylation Reactions of Aldehydes and Ketones in Aqueous Media under Ultrasonic Irradiation. | Semantic Scholar [semanticscholar.org]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. benchchem.com [benchchem.com]
A Comparative Guide to the Reactivity of Allylmagnesium Chloride and Allylboronates
For researchers and professionals in drug development and synthetic chemistry, the choice of a nucleophilic allylating agent is critical for achieving desired reaction outcomes. Allylmagnesium chloride, a classic Grignard reagent, and allylboronates, a versatile class of organoboron compounds, are two primary options for the introduction of an allyl group. This guide provides an objective comparison of their reactivity, supported by experimental data, to aid in reagent selection for specific synthetic challenges.
Core Reactivity Profiles
This compound: As a Grignard reagent, this compound is a potent nucleophile characterized by its high reactivity.[1][2] This high reactivity allows it to react with a wide range of electrophiles, including less reactive ones like ketones and even some amides, often at rapid rates approaching the diffusion limit.[3][4][5] However, this strength comes at the cost of selectivity. Reactions involving this compound frequently exhibit low chemoselectivity, leading to multiple additions in complex molecules, and notably poor stereoselectivity in additions to chiral carbonyls and imines.[4][6] The reagent is also highly sensitive to moisture and air, requiring strictly anhydrous and inert reaction conditions.[1][7]
Allylboronates: In contrast, allylboronates (including allylboronic acids and their esters, such as the pinacol (B44631) ester) are generally less reactive and more selective nucleophiles. They are often bench-stable and less sensitive to ambient conditions compared to their Grignard counterparts.[8] The hallmark of allylboronates is their exceptional ability to deliver high levels of regio- and stereoselectivity.[3] This is attributed to two key factors: their configurational stability, which prevents the 1,3-metallotropic shifts common in allyl-metal reagents, and their tendency to react via highly ordered, six-membered Zimmerman-Traxler transition states.[8] While highly effective for aldehydes, their reaction with ketones can be sluggish and may require Lewis acid catalysis or harsher conditions to proceed efficiently.
Quantitative Performance Comparison
The reaction between an aldehyde, such as benzaldehyde, and an allylating agent is a fundamental C-C bond-forming reaction that clearly illustrates the performance differences between these two reagents. The following table summarizes typical experimental outcomes.
| Feature | This compound | Allylboronic Acid Pinacol Ester |
| Reaction Conditions | THF, 0 °C to rt, uncatalyzed | Toluene, -30 °C, with 5 mol% (R)-TRIP-PA catalyst[9] |
| Typical Yield | Generally high (up to 88% with aromatic aldehydes)[10] | High (e.g., 93%)[9] |
| Stereoselectivity | Low diastereoselectivity and no enantioselectivity (racemic)[3][6] | Excellent enantioselectivity (e.g., 98% ee)[9] |
| Functional Group Tolerance | Low; reacts with esters, amides, etc.[4] | Moderate to high; depends on catalyst and substrate[9] |
| Handling | Requires strictly anhydrous/inert atmosphere[1][7] | Bench-stable reagent, can be handled in air[8] |
Mechanistic Insights into Stereoselectivity
The profound difference in stereochemical control stems from the distinct transition states through which each reagent reacts with a carbonyl electrophile. Allylboronates proceed through a well-defined, chair-like six-membered transition state, which rigidly controls the facial selectivity of the addition. This compound, due to its extreme reactivity, often reacts through a less organized transition state, leading to poor stereochemical communication.
Experimental Protocols
The practical differences in using these reagents are significant, from setup to workup. The following sections provide representative experimental procedures.
General Protocol for Allylation using this compound
This procedure is based on standard methods for Grignard additions to aldehydes.
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser is charged with magnesium turnings (1.2 eq). Anhydrous diethyl ether or THF is added to cover the magnesium. A small crystal of iodine can be added to initiate the reaction.
-
Reagent Formation: Allyl chloride or allyl bromide (1.1 eq) dissolved in the anhydrous solvent is added dropwise to the magnesium suspension. The reaction is typically initiated at room temperature and may require cooling to maintain a gentle reflux. After the addition is complete, the mixture is stirred for 1-2 hours until the magnesium is consumed, yielding a solution of this compound.[1][7]
-
Reaction: The solution of the aldehyde (1.0 eq) in the same anhydrous solvent is cooled to 0 °C in a separate flask. The prepared this compound solution is then added dropwise via cannula or dropping funnel.
-
Workup: After completion (monitored by TLC), the reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) at 0 °C.[1] The mixture is then transferred to a separatory funnel, and the aqueous layer is extracted three times with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663) or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.
Protocol for Catalytic Asymmetric Allylation using Allylboronate
This procedure is adapted from a literature method for the highly enantioselective allylboration of aldehydes.[9]
-
Preparation: To a vial charged with the chiral phosphoric acid catalyst (R)-TRIP-PA (5 mol%, 0.0125 mmol) is added the aldehyde (1.0 eq, 0.25 mmol).
-
Reaction: Toluene (0.25 M) is added, followed by allylboronic acid pinacol ester (1.2 eq, 0.3 mmol). The reaction mixture is then cooled to the specified temperature (e.g., -30 °C) and stirred for the required time (e.g., 1 hour).
-
Workup: Upon completion, the reaction mixture is directly loaded onto a silica (B1680970) gel column.
-
Purification: The product is purified by flash column chromatography (e.g., using a hexane/ethyl acetate (B1210297) gradient) to yield the enantioenriched homoallylic alcohol.
Comparative Experimental Workflow
The distinct physical properties and reactivity of the two reagents dictate different laboratory workflows. The stability of the allylboronate simplifies the overall process compared to the stringent requirements for handling the Grignard reagent.
Conclusion
The choice between this compound and allylboronates represents a classic synthetic trade-off between reactivity and selectivity.
-
Choose this compound when high nucleophilic strength is paramount, the electrophile is sterically hindered or unreactive, and stereochemical control is not a primary concern. It is a cost-effective and powerful reagent for straightforward allyl additions where selectivity is not required.
-
Choose Allylboronates when precision is key. For syntheses requiring high diastereoselectivity or enantioselectivity, particularly in the construction of complex chiral molecules, the predictable and highly controlled reactivity of allylboronates is unparalleled. Their stability and milder reaction conditions also offer significant practical advantages in many modern synthetic applications.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Reactions of Allylmagnesium Reagents with Carbonyl Compounds and Compounds with C=N Double Bonds: Their Diastereoselectivities Generally Cannot Be Analyzed Using the Felkin–Anh and Chelation-Control Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. acs.org [acs.org]
- 6. Reactions of Allylmagnesium Reagents with Carbonyl Compounds and Compounds with C═N Double Bonds: Their Diastereoselectivities Generally Cannot Be Analyzed Using the Felkin-Anh and Chelation-Control Models. | Semantic Scholar [semanticscholar.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Chiral Brønsted Acid-Catalyzed Allylboration of Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
validating the stereochemistry of products from Allylmagnesium chloride additions
For researchers, scientists, and professionals in drug development, controlling the three-dimensional arrangement of atoms in a molecule is paramount. The stereochemistry of a compound can profoundly influence its biological activity, making its precise validation a critical step in the synthesis of new therapeutic agents. Additions of allylmagnesium chloride to carbonyl compounds are a common C-C bond-forming reaction, but their stereochemical outcomes are notoriously complex and often defy traditional predictive models. This guide provides a comparative analysis of the factors influencing the stereochemistry of these reactions, supported by experimental data and detailed protocols, to aid in the rational design and validation of synthetic pathways.
The high reactivity of allylmagnesium reagents, with reaction rates often approaching the diffusion-rate limit, is a double-edged sword.[1][2] While it allows for reactions with sterically hindered or less reactive carbonyls, it frequently leads to low stereoselectivity.[1][3][4][5] Unlike more predictable Grignard reagents, the stereochemical course of this compound additions cannot be consistently rationalized by conventional models such as the Felkin-Anh or chelation-control models.[1][4][5][6][7] This guide will explore the nuances of these reactions, providing a framework for understanding and, where possible, controlling their stereochemical outcomes.
The Unpredictability of Stereochemical Models
Standard models used to predict the stereoselectivity of nucleophilic additions to carbonyls often fail in the case of this compound.
-
Felkin-Anh Model: This model, which predicts the diastereoselectivity of additions to chiral α-substituted carbonyl compounds, is often unreliable for allylmagnesium reagents. In some instances, these reagents show low selectivity where other Grignard reagents react with high selectivity, and in other cases, they can even provide the opposite stereoisomer to that predicted.[1]
-
Chelation-Control Model: While chelation is a powerful tool for controlling stereochemistry in additions to α-alkoxy ketones, allylmagnesium reagents exhibit a general reluctance to engage in chelation-controlled additions.[1][3] There are, however, exceptions where high selectivity is observed, particularly with α-hydroxy ketones where the chelating group is an OMgX moiety.[1]
Factors Influencing Stereoselectivity
Despite the general lack of predictability, several factors can be leveraged to achieve higher stereoselectivity in this compound additions.
Steric Hindrance: A Key Determinant
The most reliable strategy for achieving high diastereoselectivity is the use of sterically demanding substrates. When one face of the carbonyl group is significantly more hindered than the other, the allyl nucleophile is forced to attack from the less encumbered side, leading to a single predominant stereoisomer.[1][6][8]
Table 1: Comparison of Diastereoselectivity in this compound Additions to Acyclic Ketones
| Entry | Ketone Substrate | Major Diastereomer | Diastereomeric Ratio (dr) | Reference |
| 1 | Pivaloyl Cyclohexane | syn | >95:5 | [8] |
| 2 | Benzoyl(tri-isopropylsilyl)methane | anti | 98:2 | [8] |
| 3 | 2,2,5,5-Tetramethyl-3-hexanone | syn | 10:1 | [1] |
The Role of the Substrate's Conformation
The conformational bias of the ketone substrate plays a crucial role. Additions to conformationally rigid cyclic ketones or acyclic ketones with bulky substituents that lock the conformation can lead to high stereoselectivity.[6][8] The stereochemical outcome is dictated by the approach of the nucleophile to the most accessible face of the lowest energy conformation of the ketone.[8]
Experimental Protocols
General Procedure for the Addition of this compound to a Ketone
Materials:
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Magnesium turnings
-
Allyl chloride
-
Ketone substrate
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Procedure:
-
Preparation of this compound: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings under an inert atmosphere (e.g., nitrogen or argon). Add a small volume of anhydrous diethyl ether or THF. Add a solution of allyl chloride in the same anhydrous solvent dropwise to the magnesium suspension. The reaction is typically initiated with a small crystal of iodine if it does not start spontaneously. After the addition is complete, the mixture is stirred until the magnesium is consumed. The resulting Grignard reagent is a grayish solution.[2][9][10][11]
-
Addition to the Ketone: Cool the Grignard solution to the desired temperature (e.g., 0 °C or -78 °C). Add a solution of the ketone substrate in anhydrous diethyl ether or THF dropwise with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, the reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution. The resulting mixture is extracted with diethyl ether or another suitable organic solvent. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification and Stereochemical Analysis: The crude product is purified by column chromatography. The stereochemistry of the product is then determined by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., NOE experiments), X-ray crystallography of a suitable crystalline derivative, or by chemical correlation to a compound of known stereochemistry.
Logical Workflow for Stereochemical Validation
The following diagram illustrates a typical workflow for the synthesis and stereochemical validation of products from this compound additions.
Caption: A flowchart outlining the key steps from substrate selection to the final validation of product stereochemistry.
Conclusion
The addition of this compound to carbonyl compounds presents a significant challenge in stereocontrol. The high reactivity of the reagent often leads to a lack of selectivity, and traditional predictive models are frequently unreliable. However, by carefully considering the steric environment of the carbonyl substrate and leveraging conformationally rigid systems, it is possible to achieve high levels of diastereoselectivity. A thorough validation of the product's stereochemistry through rigorous analytical methods is essential. This guide provides a foundational understanding for researchers to navigate the complexities of these reactions and to rationally design synthetic strategies that yield the desired stereochemical outcomes.
References
- 1. Reactions of Allylmagnesium Reagents with Carbonyl Compounds and Compounds with C=N Double Bonds: Their Diastereoselectivities Generally Cannot Be Analyzed Using the Felkin–Anh and Chelation-Control Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Reactions of Allylmagnesium Reagents with Carbonyl Compounds and Compounds with C═N Double Bonds: Their Diastereoselectivities Generally Cannot Be Analyzed Using the Felkin-Anh and Chelation-Control Models. | Semantic Scholar [semanticscholar.org]
- 6. Diastereoselective Additions of Allylmagnesium Reagents to α-Substituted Ketones When Stereochemical Models Cannot Be Used - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reactions of Allylmagnesium Reagents with Carbonyl Compounds and Compounds with C═N Double Bonds: Their Diastereoselectivities Generally Cannot Be Analyzed Using the Felkin-Anh and Chelation-Control Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Conformationally Biased Ketones React Diastereoselectively with Allylmagnesium Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US2959598A - Allyl chloride-cyclic ether grignard reagents - Google Patents [patents.google.com]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. Organic Syntheses Procedure [orgsyn.org]
Navigating Stereoselectivity: A Comparative Analysis of Felkin-Anh and Chelation Control Models in Allylmagnesium Chloride Reactions
For researchers, scientists, and drug development professionals engaged in the stereocontrolled synthesis of complex molecules, the addition of organometallic reagents to chiral carbonyl compounds is a foundational strategy. The stereochemical outcome of such reactions is often rationalized using predictive models, primarily the Felkin-Anh and chelation control models. However, the unique reactivity of allylmagnesium chloride frequently challenges the predictive power of these classical models. This guide provides a comparative study of the Felkin-Anh and chelation control models in the context of this compound reactions, supported by experimental data and detailed protocols to aid in reaction planning and interpretation.
The diastereoselectivity of nucleophilic additions to chiral aldehydes and ketones is of paramount importance in organic synthesis. The Felkin-Anh model generally predicts the stereochemical outcome for non-chelating substrates, where the largest substituent on the α-carbon orients itself anti-periplanar to the incoming nucleophile to minimize steric interactions. Conversely, the chelation control model is invoked when a Lewis basic atom on the substrate can form a rigid five- or six-membered chelate with the metal center of the nucleophile, directing the attack to a specific face of the carbonyl.
While these models are highly effective for many Grignard reagents, this compound often exhibits anomalous behavior. Experimental evidence indicates that reactions involving this compound can result in low diastereoselectivity or even a reversal of the selectivity predicted by these models.[1] This is often attributed to the high reactivity of the allyl nucleophile, with reaction rates approaching the diffusion limit, which can circumvent the thermodynamic preferences dictated by the transition state models.[1]
Comparative Analysis of Diastereoselectivity
The following tables summarize experimental data on the diastereoselectivity of this compound additions to a variety of chiral ketones and aldehydes, illustrating the variable applicability of the Felkin-Anh and chelation control models.
Addition to Chiral Ketones
| Substrate | Relevant Model | Product(s) (Major Isomer) | Diastereomeric Ratio (dr) | Reference |
| 2-Chloro-1-phenylpropan-1-one | Felkin-Anh | syn- and anti-2-chloro-3-phenylhex-5-en-3-ol | 89:11 | [2] |
| 2-Bromo-1-phenylpropan-1-one | Felkin-Anh | syn- and anti-2-bromo-3-phenylhex-5-en-3-ol | >95:5 | [2] |
| 2-Chlorocyclohexanone | Chelation (potential) | 1-allyl-2-chlorocyclohexan-1-ol | 56:44 | [3] |
| 2-Bromocyclohexanone | Chelation (potential) | 1-allyl-2-bromocyclohexan-1-ol | 30:70 | [3] |
| 2-Chlorocycloheptanone | Chelation (potential) | 1-allyl-2-chlorocycloheptan-1-ol | 59:41 | [3] |
| 2-Bromocycloheptanone | Chelation (potential) | 1-allyl-2-bromocycloheptan-1-ol | 40:60 | [3] |
| 2-Chlorocyclooctanone | Chelation (potential) | 1-allyl-2-chlorocyclooctan-1-ol | 42:58 | [3] |
| 2-Bromocyclooctanone | Chelation (potential) | 1-allyl-2-bromocyclooctan-1-ol | 68:32 | [3] |
| α-Hydroxy Ketone | Chelation | syn-diol | High selectivity | [1] |
| α-Alkoxy Ketone | Chelation | Generally unselective | Low selectivity | [1] |
Addition to Chiral Aldehydes
| Substrate | Relevant Model | Product(s) (Major Isomer) | Diastereomeric Ratio (dr) | Reference |
| Pyranoside-derived aldehyde | Chelation (potential) | Corresponding homoallylic alcohols | Not stereoselective | [1] |
| Aldehyde with carbamoyl (B1232498) group | Chelation (potential) | Corresponding homoallylic alcohols | No selectivity | [1] |
| α-Alkoxy aldimine | Chelation | Corresponding homoallylic amine | High diastereoselectivity | [1] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon published results. Below are representative experimental protocols for the addition of this compound to a chiral ketone.
General Procedure for the Addition of this compound to α-Halogenated Ketones: [3]
To a solution of the α-halogenated ketone (1.0 equiv) in anhydrous tetrahydrofuran (B95107) (THF) cooled to -78 °C under an inert atmosphere (e.g., nitrogen or argon), a solution of this compound in THF (typically 2.0 M, 1.2-1.5 equiv) is added dropwise. The reaction mixture is stirred at -78 °C for a specified time (e.g., 30 minutes to 1 hour), after which it is quenched by the addition of a suitable proton source, such as saturated aqueous ammonium (B1175870) chloride solution or methanol. The mixture is then allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is typically extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., magnesium sulfate (B86663) or sodium sulfate), filtered, and concentrated under reduced pressure. The diastereomeric ratio is determined by analysis of the crude product mixture, typically by 1H NMR or 13C NMR spectroscopy. The product can then be purified by flash column chromatography.
Visualizing the Stereochemical Models and Workflow
To further clarify the concepts discussed, the following diagrams illustrate the Felkin-Anh and chelation control models, as well as a typical experimental workflow.
Caption: Felkin-Anh model illustrating nucleophilic attack.
References
- 1. Reactions of Allylmagnesium Reagents with Carbonyl Compounds and Compounds with C=N Double Bonds: Their Diastereoselectivities Generally Cannot Be Analyzed Using the Felkin–Anh and Chelation-Control Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conformationally Biased Ketones React Diastereoselectively with Allylmagnesium Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diastereoselective Additions of Allylmagnesium Reagents to α-Substituted Ketones When Stereochemical Models Cannot Be Used - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Regioselectivity of Allylmagnesium Chloride with Unsymmetrical Ketones: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the regioselectivity of Grignard reagents is paramount in synthetic chemistry. This guide provides a comprehensive comparison of the performance of Allylmagnesium chloride in reactions with unsymmetrical ketones, focusing on the prevalent 1,2- versus 1,4-addition pathways. Experimental data, detailed protocols, and pathway visualizations are presented to offer a thorough analysis.
The addition of organometallic reagents to unsymmetrical ketones, particularly α,β-unsaturated ketones (enones), presents a fundamental challenge in controlling regioselectivity. The reaction can proceed via two primary pathways: direct attack at the carbonyl carbon (1,2-addition) to yield an allylic alcohol, or conjugate addition at the β-carbon (1,4-addition) to produce a ketone. This compound, a commonly utilized Grignard reagent, exhibits distinct regioselective behavior that is crucial for synthetic planning.
Performance Comparison: 1,2-Addition vs. 1,4-Addition
This compound is classified as a "hard" nucleophile. According to Hard and Soft Acid and Base (HSAB) theory, hard nucleophiles preferentially react with hard electrophilic centers. In an α,β-unsaturated ketone, the carbonyl carbon is a hard electrophilic center, while the β-carbon is a soft center. Consequently, the reaction of this compound with enones is generally under kinetic control, favoring the rapid and irreversible 1,2-addition to the carbonyl group.[1] This contrasts with "soft" nucleophiles like organocuprates (Gilman reagents), which predominantly yield the 1,4-addition product under thermodynamic control.[2]
The high reactivity of allylmagnesium reagents can lead to diffusion-controlled additions, meaning the reaction rate is so fast that it approaches the rate of diffusion of the reactants in the solvent.[3] This high reactivity further supports the prevalence of the kinetically favored 1,2-addition product.
While the general trend strongly favors 1,2-addition, the steric environment of the unsymmetrical ketone can influence the regioselectivity. Increased steric hindrance around the carbonyl group can disfavor 1,2-addition, potentially leading to an increase in the proportion of the 1,4-adduct. However, for most unhindered and moderately hindered enones, 1,2-addition remains the dominant pathway.
Quantitative Data Summary
The following table summarizes the observed regioselectivity of this compound and bromide with various α,β-unsaturated ketones. The data consistently demonstrates a strong preference for 1,2-addition.
| Ketone Substrate | Grignard Reagent | Solvent | Temperature (°C) | Product Ratio (1,2-adduct : 1,4-adduct) | Reference |
| Cyclohexenone | Allylmagnesium bromide | Et₂O | -78 to 25 | >95 : <5 | [4] |
| Chalcone (1,3-diphenyl-2-propen-1-one) | This compound | THF | -78 to 25 | Predominantly 1,2-adduct | General Observation |
| 4-Phenyl-3-buten-2-one | This compound | THF | -78 to 25 | Predominantly 1,2-adduct | General Observation |
| Carvone | Phenylmagnesium bromide | THF | 0 to 25 | Predominantly 1,2-adduct | [5] |
Note: "Predominantly 1,2-adduct" indicates that the 1,4-adduct was not significantly observed or reported in the cited literature.
Experimental Protocols
Below are detailed methodologies for the reaction of this compound with an α,β-unsaturated ketone and the subsequent analysis of the product mixture.
Protocol 1: General Procedure for the Reaction of this compound with an Unsymmetrical Ketone (e.g., Chalcone)
Materials:
-
Magnesium turnings
-
Allyl chloride
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Chalcone (or other α,β-unsaturated ketone)
-
Iodine crystal (for initiation)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)
Procedure:
-
Preparation of this compound:
-
Under an inert atmosphere (e.g., argon or nitrogen), place magnesium turnings (1.2 eq) in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.
-
Add a small crystal of iodine.
-
Add a small portion of anhydrous THF.
-
Slowly add a solution of allyl chloride (1.1 eq) in anhydrous THF via the dropping funnel. The reaction is exothermic and may require initial gentle warming to initiate.
-
Once initiated, maintain a gentle reflux by controlling the rate of addition.
-
After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.[6][7]
-
-
Reaction with the Unsymmetrical Ketone:
-
Cool the freshly prepared this compound solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of the unsymmetrical ketone (1.0 eq) in anhydrous THF dropwise to the stirred Grignard solution.
-
Allow the reaction mixture to stir at -78 °C for 1-2 hours.
-
Slowly warm the reaction to room temperature and stir for an additional 1-2 hours.
-
-
Work-up:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Quench the reaction by the slow, dropwise addition of a saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (B1210297) (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Protocol 2: Analysis of Regioselectivity by ¹H NMR and GC-MS
¹H NMR Spectroscopy:
-
Dissolve a small sample of the crude product in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire the ¹H NMR spectrum.
-
Analysis:
-
1,2-Addition Product (Allylic Alcohol): Look for characteristic signals of the newly formed alcohol proton (-OH), the vinyl protons of the preserved double bond in the enone backbone, and the protons of the added allyl group.
-
1,4-Addition Product (Ketone): Look for the absence of the alcohol proton and the presence of signals corresponding to the saturated ketone. The characteristic signals of the allyl group will also be present.
-
-
Determine the ratio of the two products by integrating characteristic, well-resolved peaks for each isomer.
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Prepare a dilute solution of the crude product in a volatile solvent (e.g., diethyl ether or dichloromethane).
-
Inject the sample into the GC-MS.
-
Analysis:
-
The 1,2- and 1,4-addition products will likely have different retention times.
-
The mass spectrum of each peak can be used to confirm the identity of the isomers. The molecular ion peak will be the same for both, but the fragmentation patterns may differ.
-
The relative peak areas in the gas chromatogram can be used to determine the product ratio.[8]
-
Mandatory Visualizations
The following diagrams illustrate the key concepts and workflows discussed in this guide.
Caption: Reaction pathways for this compound with enones.
Caption: Experimental workflow for assessing regioselectivity.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Reactions of Allylmagnesium Reagents with Carbonyl Compounds and Compounds with C=N Double Bonds: Their Diastereoselectivities Generally Cannot Be Analyzed Using the Felkin–Anh and Chelation-Control Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. researchgate.net [researchgate.net]
- 6. US2959598A - Allyl chloride-cyclic ether grignard reagents - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
A Researcher's Guide to Product Distribution in Competitive Reactions: A Comparative Analysis
For researchers, scientists, and professionals in drug development, understanding and controlling product distribution in competitive reactions is paramount. This guide provides a comparative analysis of two classic examples of competitive electrophilic aromatic substitution reactions: the sulfonation of naphthalene (B1677914) and the Friedel-Crafts alkylation of toluene. By examining the quantitative product distribution under varying conditions, this guide illustrates the principles of kinetic and thermodynamic control, offering insights into reaction optimization.
This document delves into the experimental data, detailed protocols, and reaction pathways for these two systems, presenting a clear comparison to aid in the design and execution of selective chemical syntheses.
Competitive Reaction Systems: A Head-to-Head Comparison
The outcome of a competitive reaction, where a reagent can react with a substrate at multiple positions to yield different products, is often dictated by the reaction conditions. Temperature, in particular, plays a crucial role in determining whether the product distribution is governed by the relative rates of competing pathways (kinetic control) or the relative stabilities of the products (thermodynamic control).
| Reaction System | Key Variable | Product Distribution Under Kinetic Control | Product Distribution Under Thermodynamic Control |
| Sulfonation of Naphthalene | Temperature | Predominantly 1-naphthalenesulfonic acid (α-product) at lower temperatures (e.g., 80°C).[1] | Predominantly 2-naphthalenesulfonic acid (β-product) at higher temperatures (e.g., 160°C).[1] |
| Friedel-Crafts Alkylation of Toluene | Temperature | Higher proportion of ortho- and para-xylenes at lower temperatures. | Higher proportion of the more stable meta-xylene at higher temperatures. |
Deep Dive into Reaction Pathways and Workflows
To visualize the competing reaction pathways and the general experimental workflow for their analysis, the following diagrams are provided.
References
The Synthetic Utility of Allylmagnesium Chloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Allylmagnesium chloride stands as a prominent and highly reactive Grignard reagent in the synthetic chemist's toolbox, primarily utilized for the introduction of the allyl group. Its utility is widespread in the formation of carbon-carbon bonds, particularly in the synthesis of homoallylic alcohols from carbonyl compounds. However, its high reactivity, while advantageous in certain contexts, often presents challenges in controlling chemoselectivity and stereoselectivity. This guide provides a comparative analysis of this compound with alternative allylating agents, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal reagent for their specific synthetic needs.
Reactivity Profile and Comparison with Other Allylating Agents
This compound is known for its exceptional reactivity, often reacting at diffusion-controlled rates with electrophiles.[1][2] This high reactivity can be beneficial when dealing with sterically hindered or less reactive carbonyl compounds.[1] However, it frequently leads to a lack of selectivity when multiple electrophilic sites are present in a molecule.
Chemoselectivity
In molecules containing multiple carbonyl groups (e.g., aldehydes and ketones, or ketones and esters), this compound often shows poor chemoselectivity, reacting with all available sites.[1] This contrasts with less reactive organometallic reagents, which can exhibit greater selectivity.
Stereoselectivity
The stereochemical outcome of additions of this compound to chiral aldehydes and ketones is often difficult to predict using standard models like the Felkin-Anh or Cram chelation models.[1][3] The high reaction rates can lead to low diastereoselectivity as the reaction may not be under thermodynamic or kinetic control in the traditional sense.[1] In some cases, the observed stereoselectivity is opposite to that predicted for other Grignard reagents.[1] However, high diastereoselectivity can be achieved in specific cases, such as with α-hydroxy ketones where chelation control can be effective.[1]
Comparison with Alternative Allylating Agents
A variety of other reagents are available for the allylation of carbonyl compounds, each with its own advantages and disadvantages in terms of reactivity, selectivity, and experimental conditions. A direct comparison of yields for the allylation of benzaldehyde (B42025) is presented in Table 1.
Table 1: Comparison of Allylating Agents for the Allylation of Benzaldehyde
| Allylating Agent/System | Reaction Conditions | Yield (%) | Reference |
| This compound | THF, rt | High Yields | [1] |
| Allylmagnesium bromide | Diethyl ether, 0 °C to rt | 79-89 (reagent prep) | [4] |
| Allyl bromide / Zn | Aqueous media | Good yields (66-90) | [5] |
| Allyl iodide / Mg (Barbier) | 0.1 M NH₄Cl (aq) | 58 | [4] |
| Allyltrimethylsilane (B147118) / Lewis Acid | CH₂Cl₂, -78 °C to rt | 83-99 | [6] |
| Allyltributyltin / Lewis Acid | CH₂Cl₂, -78 °C to rt | High Yields | [7] |
| Allyl iodide / CrCl₂/NiCl₂ (NHK) | DMF, rt | High Yields | [8] |
Note: Yields can vary significantly based on the specific reaction conditions, substrate, and scale.
Experimental Protocols
Preparation of this compound
This compound is typically prepared by the reaction of allyl chloride with magnesium turnings in an ethereal solvent like tetrahydrofuran (B95107) (THF).[4]
Detailed Protocol:
-
To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 equivalents).
-
Cover the magnesium with anhydrous THF.
-
Add a small crystal of iodine to initiate the reaction.
-
Slowly add a solution of allyl chloride (1.0 equivalent) in anhydrous THF via the dropping funnel. The reaction is exothermic and may require external cooling to maintain a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for an additional 1-2 hours. The resulting greyish solution of this compound is then ready for use.[9]
General Procedure for the Allylation of an Aldehyde
Detailed Protocol:
-
To a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of the aldehyde (1.0 equivalent) in anhydrous THF.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the prepared solution of this compound (1.1-1.5 equivalents) dropwise with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired homoallylic alcohol.[4][10]
Mechanistic Considerations and Visualizations
The reaction of allylmagnesium reagents with carbonyl compounds is believed to proceed through a six-membered cyclic transition state, which can help to rationalize the observed stereochemical outcomes in some cases.
Caption: Proposed six-membered cyclic transition state for the reaction of this compound with a carbonyl compound.
The stereochemical outcome of the addition to chiral α-substituted carbonyl compounds can sometimes be rationalized by considering the Felkin-Anh or chelation-control models. However, as previously mentioned, the high reactivity of this compound often leads to deviations from these predictive models.
Caption: Simplified logical flow for predicting stereochemical outcomes using the Felkin-Anh and Chelation-Control models.
The general workflow for a typical allylation experiment using this compound is outlined below.
References
- 1. Reactions of Allylmagnesium Reagents with Carbonyl Compounds and Compounds with C=N Double Bonds: Their Diastereoselectivities Generally Cannot Be Analyzed Using the Felkin–Anh and Chelation-Control Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Use of Cyclic Allylic Bromides in the Zinc–Mediated Aqueous Barbier–Grignard Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The remarkable journey of catalysts from stoichiometric to catalytic quantity for allyltrimethylsilane inspired allylation of acetals, ketals, aldehyd ... - RSC Advances (RSC Publishing) DOI:10.1039/C6RA27813B [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Nozaki–Hiyama–Kishi reaction - Wikipedia [en.wikipedia.org]
- 9. US2959598A - Allyl chloride-cyclic ether grignard reagents - Google Patents [patents.google.com]
- 10. community.wvu.edu [community.wvu.edu]
Unveiling Reaction Intermediates: A Comparative Guide to In-Situ Spectroscopic Techniques
For researchers, scientists, and drug development professionals, understanding the intricate mechanisms of chemical reactions is paramount. The fleeting existence of reaction intermediates holds the key to unlocking reaction pathways, optimizing processes, and ensuring the safe and efficient synthesis of pharmaceutical compounds. This guide provides a comprehensive comparison of leading in-situ spectroscopic techniques for the real-time confirmation of these transient structures, supported by experimental data and detailed protocols.
The ability to monitor chemical reactions as they occur, without the need for sample extraction, provides an unadulterated view of the transformation process. In-situ spectroscopy has emerged as a powerful tool for this purpose, offering a window into the dynamic world of reaction kinetics, mechanisms, and the identification of short-lived intermediates.[1][2] This guide focuses on three prominent techniques: in-situ Fourier Transform Infrared (FTIR) spectroscopy, in-situ Raman spectroscopy, and in-situ Nuclear Magnetic Resonance (NMR) spectroscopy.
Comparative Analysis of In-Situ Spectroscopic Techniques
Each technique offers unique advantages and is suited for different reaction conditions and molecular species. The choice of method depends on factors such as the nature of the chemical bonds to be observed, the physical state of the reaction mixture, and the concentration of the species of interest.
| Feature | In-Situ FTIR (e.g., ReactIR) | In-Situ Raman | In-Situ NMR |
| Principle | Measures the absorption of infrared radiation by molecular vibrations, providing information on functional groups.[3] | Measures the inelastic scattering of monochromatic light, revealing information about molecular vibrations, particularly of non-polar bonds.[4] | Measures the nuclear magnetic resonance of atomic nuclei, providing detailed structural information and quantification.[5] |
| Primary Applications | Monitoring changes in functional groups (e.g., C=O, N-H, O-H) in real-time.[6][7] Ideal for tracking the consumption of reactants and the formation of products and intermediates.[8] | Characterizing symmetric molecular vibrations and bonds that are weak or inactive in IR spectroscopy (e.g., C=C, C≡C, S-S).[1] Well-suited for polymorphism studies and reactions in aqueous media.[9] | Unambiguous structural elucidation of intermediates and quantitative analysis of reaction components.[10][11] |
| Strengths | - Broad applicability to a wide range of organic reactions.[7]- High sensitivity for many functional groups.[12]- Robust and easy-to-use probes for various reactor types.[3] | - Insensitive to water, making it excellent for aqueous solutions.[13]- Can analyze solid samples and slurries directly.[14]- Provides complementary information to FTIR.[1] | - Provides definitive structural information.[15]- Highly quantitative.[10]- Can identify and characterize completely unknown species. |
| Limitations | - Water is a strong IR absorber, which can interfere with measurements in aqueous solutions.[12]- Not ideal for symmetric bonds.- Signal can be affected by changes in the reaction matrix. | - Can suffer from fluorescence interference from the sample or impurities.[1]- Can have lower sensitivity for some functional groups compared to FTIR.- Laser-induced sample heating can be a concern.[16] | - Lower sensitivity compared to vibrational spectroscopy, requiring higher concentrations of intermediates.[17]- Slower data acquisition times may not be suitable for very fast reactions.[15]- Requires specialized and more expensive equipment. |
| Typical Time Resolution | Seconds to minutes.[3] | Seconds to minutes.[14] | Minutes to hours, though techniques like compressed sensing are improving speed.[15] |
Experimental Protocols
Detailed methodologies are crucial for obtaining high-quality, reproducible data. Below are generalized protocols for each of the discussed in-situ spectroscopic techniques.
In-Situ FTIR (ReactIR) Spectroscopy
Objective: To monitor the concentration changes of reactants, intermediates, and products during a chemical reaction by observing their characteristic infrared absorption bands.
Methodology:
-
System Setup:
-
Install the in-situ FTIR probe (e.g., an Attenuated Total Reflectance - ATR probe) into the reaction vessel through a standard port.[3] Ensure the probe tip is fully immersed in the reaction mixture.
-
Connect the probe to the FTIR spectrometer.
-
Set up the data acquisition software to collect spectra at desired time intervals.
-
-
Background Spectrum Acquisition:
-
Before initiating the reaction, record a background spectrum of the solvent and any starting materials that are present at time zero. This will be subtracted from subsequent spectra to isolate the signals of changing species.
-
-
Reaction Initiation and Monitoring:
-
Initiate the reaction by adding the final reagent or changing the temperature.
-
Begin continuous spectral acquisition. The software will display a real-time waterfall plot of absorbance versus wavenumber over time.
-
-
Data Analysis:
-
Identify the characteristic absorption bands for the reactants, products, and any observed intermediates.
-
Track the change in absorbance of these peaks over time to generate concentration profiles.[6] This data can be used to determine reaction kinetics and endpoints.
-
In-Situ Raman Spectroscopy
Objective: To identify and track the structural changes of molecules, particularly those with symmetric bonds, during a reaction.
Methodology:
-
System Setup:
-
Position the Raman probe to focus the laser on the reaction mixture. This can be done non-invasively through a glass window on the reactor or by using an immersion probe.[18]
-
Connect the probe to the Raman spectrometer and laser source.
-
Configure the software for data collection, specifying laser power and acquisition time.
-
-
Initial Spectrum:
-
Acquire a spectrum of the initial reaction mixture to serve as a reference.
-
-
Reaction Monitoring:
-
Start the reaction and begin collecting Raman spectra at regular intervals.
-
-
Data Analysis:
In-Situ NMR Spectroscopy
Objective: To obtain detailed structural information and quantitative data on all species present in a reaction mixture over time.
Methodology:
-
Sample Preparation:
-
The reaction is typically carried out directly within an NMR tube.[5] The reactants are mixed in the tube, which is then placed inside the NMR spectrometer.
-
For reactions requiring specific conditions, specialized NMR tubes and inserts that allow for temperature control and reagent injection can be used.
-
-
Spectrometer Setup:
-
Set up the NMR experiment (e.g., ¹H or ¹³C) with parameters optimized for rapid data acquisition.[5] This often involves using a small number of scans per time point.
-
-
Reaction Monitoring:
-
Initiate the reaction and begin acquiring a series of spectra over time.
-
-
Data Analysis:
-
Process the series of spectra to identify the signals of reactants, products, and intermediates.
-
Integrate the peaks to determine the relative concentrations of each species at different time points.[10] This quantitative data is invaluable for detailed kinetic and mechanistic studies.
-
Visualizing Workflows and Pathways
Diagrams are essential for visualizing the logical flow of experiments and the complex relationships in reaction pathways.
Caption: General experimental workflow for in-situ spectroscopic reaction monitoring.
Caption: A simplified reaction pathway illustrating the role of an intermediate.
By leveraging the strengths of these in-situ spectroscopic techniques, researchers can gain unprecedented insights into the mechanisms of complex chemical reactions. This knowledge is not only academically valuable but also crucial for the development of safer, more efficient, and robust chemical processes in the pharmaceutical industry and beyond.
References
- 1. benchchem.com [benchchem.com]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. m.youtube.com [m.youtube.com]
- 4. lehigh.edu [lehigh.edu]
- 5. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. mt.com [mt.com]
- 7. mt.com [mt.com]
- 8. m.youtube.com [m.youtube.com]
- 9. mt.com [mt.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Develop In-Situ NMR Analysis for Reaction Monitoring [eureka.patsnap.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Frontiers | Time-resolved in situ vibrational spectroscopy for electrocatalysis: challenge and opportunity [frontiersin.org]
- 14. Raman spectroscopy for real-time and in situ monitoring of mechanochemical milling reactions | Springer Nature Experiments [experiments.springernature.com]
- 15. In situ study of reaction kinetics using compressed sensing NMR - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC06051B [pubs.rsc.org]
- 16. mdpi.com [mdpi.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. horiba.com [horiba.com]
A Researcher's Guide to Selecting Magnesium Grades for Optimal Synthesis Performance
In the realm of chemical synthesis, particularly in the formation of organometallic compounds critical for drug development and fine chemical manufacturing, the choice of reagents is paramount. Magnesium (Mg), a key element in seminal reactions like the Grignard and Barbier reactions, is often treated as a simple commodity. However, its performance is profoundly influenced by its grade, categorized by purity and physical form. For researchers and drug development professionals, understanding these differences is crucial for achieving high yields, ensuring product purity, and maintaining reaction control.[1][2]
This guide provides a comparative analysis of different magnesium grades, supported by experimental data, to inform selection for synthesis applications.
The Impact of Purity on Reaction Yield
The purity of magnesium is a critical, yet often overlooked, factor. Commercial "Grignard grade" magnesium can contain metallic impurities that significantly hinder reaction performance. Notably, iron (Fe) and manganese (Mn) have been identified as detrimental, leading to reduced yields of the desired product.[3]
An experimental study on the addition of butylmagnesium bromide to sec-butyl crotonate conclusively demonstrated this effect. Using magnesium samples of varying purity, a clear correlation was observed: as the concentration of iron and manganese impurities increases, the yield of the final product decreases.[3] High-purity, triply sublimed magnesium, which forms clear and colorless Grignard reagents, consistently delivers the highest yields. In contrast, commercial grades containing higher levels of these impurities produce dark, colloid-containing reagents and result in significantly lower yields.[3]
Table 1: Effect of Magnesium Purity on Grignard Reaction Yield [3]
| Magnesium Sample | Iron (Fe) (ppm) | Manganese (Mn) (ppm) | Other Impurities (Si, Cu, Zn, etc.) (ppm) | Product Yield (%) |
| I (High Purity) | 10 | <10 | <120 | 80 |
| IV | 340 | 60 | <125 | 68 |
| II | 245 | 130 | <485 | 65 |
| V | 160 | 160 | <365 | 65 |
| III | 295 | 695 | <235 | 57 |
| VI | 380 | 350 | <280 | 56 |
Data sourced from a study on the reaction of sec-butyl crotonate with butylmagnesium bromide prepared from magnesium of varying purity.[3]
The Influence of Physical Form on Reactivity and Selectivity
Beyond purity, the physical form of magnesium—such as turnings, powder, ribbon, or granules—plays a vital role in reaction kinetics and product selectivity. The primary differentiating factor is the surface area-to-mass ratio. A larger surface area allows for more contact between the magnesium and the reactant, leading to a faster reaction rate.[4][5][6]
Magnesium Turnings: The Industry Standard
Magnesium turnings are the most common form used for Grignard reactions, offering a balance between reactivity and control.[2] However, not all turnings are equal. Studies comparing "fine" turnings to "coarse" turnings in continuous flow synthesis have shown that the increased surface area of fine turnings leads to higher yields and better selectivity.[7] A larger magnesium surface area promotes the desired Grignard reagent formation over side reactions, such as Wurtz coupling, which diminishes yield and product purity.[7][8]
Magnesium Powder: High Reactivity, High Risk
Magnesium powder offers the largest surface area, resulting in a significantly faster reaction rate compared to turnings or ribbon.[5][6] While this can be advantageous, it also presents considerable risks. The high reactivity can lead to a thermal runaway, where the reaction becomes dangerously exothermic and uncontrollable.[9] Furthermore, the large surface area makes magnesium powder highly susceptible to oxidation if exposed to air, forming a passivating layer of magnesium oxide that inhibits the Grignard reaction.[9][10] For these reasons, turnings are generally preferred for achieving a controlled and safe reaction.[2]
Table 2: Effect of Magnesium Physical Form (Surface Area) on Grignard Reaction Selectivity [7]
| Magnesium Form | Mean Particle Size (Max Diameter) | Packing Density | Outcome |
| Coarse Turnings | 1.83 mm | Lower (Void fraction: 0.58) | Lower selectivity, increased formation of Wurtz coupling side product. |
| Fine Turnings | 0.85 mm | Higher (Void fraction: 0.51) | Higher selectivity, higher yield of the desired Grignard reagent. |
Data adapted from studies on continuous Grignard reagent formation, highlighting that a larger available magnesium surface (finer turnings) improves reaction outcomes.[7][11]
Experimental Protocols
Protocol: Evaluating Magnesium Performance in Grignard Reagent Synthesis
This protocol describes a standardized method for preparing a Grignard reagent and can be used to compare the performance of different magnesium grades. The key is to keep all other variables constant (reagents, concentrations, temperatures, times) while only changing the grade of magnesium.
Objective: To prepare Phenylmagnesium Bromide and evaluate the performance of a specific magnesium grade based on initiation time, visual observation, and final product yield (if reacted further).
Materials:
-
Magnesium turnings or powder (the grade to be evaluated)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)[12][13]
-
Iodine crystal (for activation)[12]
-
Glassware: 250 mL round-bottom flask, Claisen adapter, condenser, separatory funnel[1][14]
-
Stir bar and magnetic stir plate
-
Heating mantle or water bath
-
Inert atmosphere setup (e.g., nitrogen or argon)
Methodology:
-
Preparation and Assembly:
-
Thoroughly flame-dry all glassware under an inert atmosphere to eliminate any moisture, which can quench the reaction.[1][14]
-
Assemble the 250 mL round-bottom flask with a Claisen adapter, a reflux condenser (with drying tube), and a separatory funnel.
-
Place a pre-weighed amount of the magnesium grade to be tested (e.g., 2.4 g, 0.1 mol) into the flask.
-
-
Activation:
-
Add a single small crystal of iodine to the flask. The iodine helps to activate the magnesium surface by reacting with the passivating oxide layer.[12]
-
Gently warm the flask. The purple color of the iodine will fade as the magnesium becomes activated.[1]
-
If the reaction does not start, crushing some magnesium pieces with a dry glass rod can expose a fresh, unoxidized surface.[12]
-
-
Grignard Reagent Formation:
-
Prepare a solution of bromobenzene (e.g., 10.5 mL, 0.1 mol) in 40 mL of anhydrous diethyl ether in the separatory funnel.
-
Add a small portion (~5 mL) of the bromobenzene solution to the activated magnesium.
-
An exothermic reaction should initiate, indicated by bubbling on the metal surface and the formation of a cloudy, grayish solution. Record the time required for initiation.
-
Once the reaction has started, add the remaining bromobenzene solution dropwise from the separatory funnel at a rate that maintains a gentle reflux. Use an ice bath to moderate the reaction if it becomes too vigorous.[1]
-
-
Completion and Observation:
-
After the addition is complete, allow the mixture to stir until most of the magnesium has been consumed. The resulting dark grey or brown solution is the Grignard reagent.
-
Qualitatively assess the amount of unreacted magnesium.[1]
-
-
Evaluation (via subsequent reaction):
-
To quantify the yield, the prepared Grignard reagent can be reacted with a known amount of an electrophile, such as benzophenone (B1666685) or carbon dioxide (dry ice).[12][14][15]
-
Following the reaction and an acidic workup, the final product (e.g., triphenylmethanol (B194598) or benzoic acid) is isolated, purified, and weighed to calculate the overall yield based on the initial limiting reactant.
-
Visualizing Workflows and Relationships
To better illustrate the processes and concepts discussed, the following diagrams were generated using the DOT language.
Caption: Experimental workflow for evaluating magnesium grade performance.
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. pentaphos.com [pentaphos.com]
- 3. scispace.com [scispace.com]
- 4. Factors Affecting Reaction Rates [cdli.ca]
- 5. 061 – The influence of contact surface on reaction rate 1 – Proteus [proteus-vr.com]
- 6. science-revision.co.uk [science-revision.co.uk]
- 7. Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation – selectivity of Grignard reagent formation (pa ... - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00191A [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. chegg.com [chegg.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. cerritos.edu [cerritos.edu]
- 13. leah4sci.com [leah4sci.com]
- 14. odp.library.tamu.edu [odp.library.tamu.edu]
- 15. Grignard Reaction [organic-chemistry.org]
A Comparative Guide to the Formation of Allylmagnesium Chloride in THF vs. Diethyl Ether
For Researchers, Scientists, and Drug Development Professionals
The synthesis of Grignard reagents is a cornerstone of organic chemistry, pivotal in the formation of carbon-carbon bonds. Among these, allylmagnesium chloride is a particularly useful reagent. The choice of solvent is a critical parameter in the preparation of Grignard reagents, significantly influencing reaction efficiency, kinetics, and the profile of byproducts. This guide provides an objective comparison of tetrahydrofuran (B95107) (THF) and diethyl ether (Et₂O) as solvents for the formation of this compound, supported by experimental data and detailed protocols.
Performance Comparison at a Glance
The selection of a solvent for the synthesis of this compound has a profound impact on reaction outcomes. THF generally offers faster reaction times and potentially higher yields, though it may also promote the formation of the undesirable Wurtz coupling byproduct, 1,5-hexadiene. Diethyl ether, while leading to a cleaner reaction in some cases, is hampered by significantly longer reaction times and lower solubility of the Grignard reagent.
| Parameter | Tetrahydrofuran (THF) | Diethyl Ether (Et₂O) | Key Considerations |
| Typical Yield | 64.5% - 90%[1][2] | Estimated 79-89% (for Allylmagnesium Bromide)[2] | Yield in diethyl ether for the chloride is not well-documented in comparative studies; the value for the bromide is a close approximation. Higher yields in THF are often achievable under optimized conditions. |
| Reaction Time | ~2 - 3 hours[1] | 10 - 20 hours[1] | The higher boiling point and greater solvating power of THF significantly accelerate the reaction. |
| Wurtz Coupling Byproduct (1,5-Hexadiene) | Can be a significant impurity, formation is promoted in some cases[3] | Generally less prone to Wurtz coupling for some substrates | Slow addition of allyl chloride and maintaining a low reaction temperature are crucial to minimize this side reaction in both solvents. |
| Solubility of Grignard Reagent | High | Low to moderate; the reagent can precipitate[4] | The higher solubility in THF leads to a more homogeneous reaction mixture and facilitates subsequent reactions. |
| Stability of Solution | Commercially available solutions have a shelf life of ~12 months[5] | Data for lab-prepared solutions is not readily available, but generally considered stable under inert conditions. | Both reagents are sensitive to air and moisture and must be handled under an inert atmosphere. |
Experimental Protocols
The following are representative experimental protocols for the synthesis of this compound in THF and an adapted protocol for its synthesis in diethyl ether, based on the procedure for allylmagnesium bromide.
Protocol 1: Synthesis of this compound in Tetrahydrofuran (THF)
This protocol is adapted from a patented procedure.[1]
Materials:
-
Magnesium turnings (1.0 g atom)
-
Allyl chloride (1.0 mole)
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine crystal (for initiation)
-
Ethyl bromide (for initiation, optional)
Procedure:
-
A dry, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser protected by a drying tube is charged with magnesium turnings and a crystal of iodine.
-
The flask is purged with a stream of dry nitrogen or argon.
-
A solution of allyl chloride in anhydrous THF is prepared.
-
A small portion of the allyl chloride solution is added to the magnesium. If the reaction does not initiate (as evidenced by heat evolution and disappearance of the iodine color), gentle warming or the addition of a small amount of ethyl bromide may be necessary.
-
Once the reaction has initiated, the remainder of the allyl chloride solution is added dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, the reaction mixture is stirred for an additional 1-2 hours to ensure complete reaction.
-
The concentration of the resulting Grignard reagent solution should be determined by titration.
Protocol 2: Synthesis of this compound in Diethyl Ether (Et₂O)
This protocol is adapted from the Organic Syntheses procedure for allylmagnesium bromide.[2]
Materials:
-
Magnesium turnings (large excess, e.g., 2.4 moles per mole of allyl chloride)
-
Allyl chloride (1.0 mole)
-
Anhydrous Diethyl Ether (Et₂O)
-
Iodine crystal (for initiation)
Procedure:
-
A dry, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser protected by a drying tube is charged with a large excess of magnesium turnings.
-
The flask is purged with a stream of dry nitrogen or argon, and a small amount of anhydrous diethyl ether is added, followed by a crystal of iodine.
-
A solution of allyl chloride in anhydrous diethyl ether is added dropwise to the stirred magnesium suspension over a prolonged period (e.g., 10-17 hours).
-
The reaction is typically initiated at room temperature and may require gentle cooling to maintain a controlled rate of reaction.
-
After the addition is complete, the mixture is stirred for an additional hour.
-
The resulting Grignard solution, which may be a slurry due to lower solubility, is then cannulated away from the excess magnesium for storage or use.
-
The concentration of the Grignard reagent should be determined by titration.
Determination of Grignard Reagent Concentration (Titration)
A common method for determining the concentration of the prepared this compound solution is the Gilman titration.[1]
Procedure:
-
An accurately measured aliquot of the Grignard solution is added to a known excess of a standard solution of iodine in an appropriate solvent (e.g., THF or diethyl ether).
-
The unreacted iodine is then back-titrated with a standardized solution of sodium thiosulfate (B1220275) using a starch indicator.
Reaction Mechanisms and Logical Workflow
The formation of a Grignard reagent involves the oxidative addition of magnesium metal to an organic halide. The solvent plays a crucial role in stabilizing the resulting organomagnesium species.
Caption: Formation of this compound.
The diagram above illustrates the central role of the solvent in the Grignard reaction, facilitating the formation of the desired this compound while also being a medium where the undesirable Wurtz coupling side reaction can occur.
The experimental workflow for preparing and utilizing the Grignard reagent is outlined below.
Caption: Experimental Workflow for Grignard Synthesis.
Conclusion
The choice between THF and diethyl ether for the synthesis of this compound depends on the specific requirements of the researcher. For rapid synthesis and when higher concentrations are desired, THF is the superior solvent, with the caveat that careful control of reaction conditions is necessary to minimize the formation of 1,5-hexadiene. When a cleaner reaction is prioritized and longer reaction times are acceptable, diethyl ether can be a suitable alternative, although the lower solubility of the Grignard reagent may present challenges in subsequent applications. For drug development and process chemistry, the significantly shorter reaction times offered by THF often make it the more economically viable option, provided the Wurtz coupling byproduct can be effectively controlled or removed.
References
Validating Allylmagnesium Chloride Concentration: A Comparative Guide to NMR Spectroscopy and Titration Methods
For researchers, scientists, and drug development professionals, the accurate determination of Grignard reagent concentration is paramount for reproducible and reliable synthetic outcomes. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy and established titration methods for validating the concentration of Allylmagnesium chloride solutions.
The reactivity of Grignard reagents, such as this compound, makes them susceptible to degradation through contact with moisture or air. Consequently, the molarity of commercially available or freshly prepared solutions can be variable. This variability necessitates a reliable method for determining the precise concentration of the active Grignard reagent prior to its use in sensitive chemical reactions. This guide explores the utility of quantitative NMR (qNMR) spectroscopy as a modern, non-destructive analytical technique and compares it with two widely used traditional titration methods.
Comparison of Analytical Methods
The choice of method for determining the concentration of this compound depends on factors such as available equipment, desired accuracy, and sample throughput. The following table summarizes the key aspects of qNMR spectroscopy and two popular titration methods.
| Feature | Quantitative NMR (qNMR) | Iodine Titration | Menthol (B31143)/1,10-Phenanthroline Titration |
| Principle | Integration of the analyte signal relative to a known amount of an internal standard. | Redox reaction where the Grignard reagent reacts with iodine. | Acid-base type reaction where the Grignard reagent is titrated with a standard solution of an alcohol. |
| Endpoint Detection | Not applicable (direct measurement). | Disappearance of the brown iodine color. | Disappearance of the colored complex formed between the Grignard reagent and the indicator. |
| Selectivity | Highly selective for the active Grignard reagent. | Reacts with the active Grignard reagent. | Titrates the total basicity, which may include non-Grignard basic species. |
| Sample Consumption | Non-destructive (sample can be recovered). | Destructive. | Destructive. |
| Speed | Relatively fast, especially for multiple samples. | Can be time-consuming per sample. | Can be time-consuming per sample. |
| Equipment | NMR Spectrometer. | Standard laboratory glassware. | Standard laboratory glassware. |
| Internal Standard | Required (e.g., 1,5-cyclooctadiene). | Not required. | Not required. |
| Estimated Accuracy | High (can be <1% error with proper setup). | Good (typically 1-5% error). | Good (typically 1-5% error). |
Experimental Protocols
Detailed methodologies for each of the discussed techniques are provided below. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and equipment.
Method 1: Quantitative NMR (qNMR) Spectroscopy
This method utilizes an internal standard to determine the concentration of this compound by comparing the integral of a characteristic proton signal of the analyte to that of the standard. 1,5-cyclooctadiene (B75094) (COD) is a suitable internal standard as its vinyl proton signals do not overlap with those of the this compound or the common solvent, THF.
Materials:
-
This compound solution in THF
-
1,5-cyclooctadiene (COD), high purity
-
Anhydrous THF-d8 in a sealed ampoule
-
NMR tube with a sealable cap
-
Gas-tight syringe
Procedure:
-
In a glovebox or under an inert atmosphere, accurately weigh approximately 10-20 mg of 1,5-cyclooctadiene into a clean, dry vial.
-
Dissolve the weighed COD in a known volume (e.g., 0.5 mL) of anhydrous THF-d8.
-
Transfer a precise volume of this standard solution (e.g., 0.4 mL) to a clean, dry NMR tube.
-
Using a gas-tight syringe, add a precise volume (e.g., 0.1 mL) of the this compound solution to the NMR tube containing the internal standard.
-
Seal the NMR tube, remove it from the inert atmosphere, and acquire the 1H NMR spectrum immediately.
-
Integrate the signal corresponding to the vinyl protons of COD (typically around 5.6 ppm) and a well-resolved signal of this compound, for instance, the methylene (B1212753) protons adjacent to the magnesium atom (CH2MgCl).
-
Calculate the concentration of the this compound solution using the following formula:
Concentration (M) = (Integral_AllylMgCl / N_protons_AllylMgCl) * (Moles_COD / Integral_COD) / Volume_AllylMgCl (L)
Where N_protons is the number of protons giving rise to the integrated signal.
Method 2: Iodine Titration
This method is based on the reaction of the Grignard reagent with a standardized solution of iodine. The endpoint is indicated by the disappearance of the characteristic brown color of iodine. The presence of lithium chloride helps to solubilize the magnesium salts formed during the titration, leading to a sharper endpoint.
Materials:
-
This compound solution in THF
-
Iodine (I2), solid
-
Anhydrous Lithium Chloride (LiCl)
-
Anhydrous THF
-
Standard laboratory glassware (burette, flask, etc.)
Procedure:
-
Prepare a 0.5 M solution of LiCl in anhydrous THF by dissolving the appropriate amount of anhydrous LiCl in THF under an inert atmosphere.
-
In a dry flask under an inert atmosphere, accurately weigh a known amount of iodine (e.g., 100 mg).
-
Dissolve the iodine in a known volume of the 0.5 M LiCl/THF solution (e.g., 2 mL).
-
Cool the iodine solution to 0 °C in an ice bath.
-
Slowly add the this compound solution dropwise from a burette to the stirred iodine solution.
-
The endpoint is reached when the brown color of the iodine just disappears.
-
Record the volume of the Grignard reagent added and calculate the concentration based on the 1:1 stoichiometry of the reaction.
Method 3: Titration with Menthol and 1,10-Phenanthroline
In this titration, a standard solution of an alcohol (menthol is often used as it is a solid and easy to handle) is used to titrate the Grignard reagent. 1,10-Phenanthroline is used as an indicator, which forms a colored complex with the Grignard reagent. The endpoint is the disappearance of this color.
Materials:
-
This compound solution in THF
-
(-)-Menthol, solid
-
1,10-Phenanthroline, solid
-
Anhydrous THF
-
Standard laboratory glassware (burette, flask, etc.)
Procedure:
-
Prepare a standard solution of (-)-menthol in anhydrous THF of a known concentration (e.g., 1.0 M).
-
In a dry flask under an inert atmosphere, add a small crystal of 1,10-phenanthroline.
-
Add a known volume of the this compound solution to the flask. The solution should turn a distinct color (e.g., reddish-brown).
-
Titrate this solution with the standardized menthol solution from a burette.
-
The endpoint is reached when the color of the solution disappears or turns a pale yellow.
-
Record the volume of the menthol solution added and calculate the concentration of the Grignard reagent.
Workflow Visualizations
The following diagrams illustrate the logical flow of the experimental procedures.
Caption: Workflow for qNMR analysis of this compound.
Caption: Workflows for titration-based analysis of this compound.
Bridging the Gap: A Comparative Guide to Experimental and Computational Analyses of the Diels-Alder Reaction
For researchers, scientists, and professionals in drug development, the synergy between experimental results and computational modeling is paramount for elucidating complex reaction mechanisms. This guide provides a direct comparison of experimental data and computational studies for the classic Diels-Alder reaction between cyclopentadiene (B3395910) and maleic anhydride (B1165640), a cornerstone of organic synthesis.
The Diels-Alder reaction, a [4+2] cycloaddition, is a fundamental process for forming six-membered rings, crucial in the synthesis of numerous pharmaceutical compounds and complex molecules.[1] Understanding its mechanism, particularly the stereoselectivity that leads to endo and exo products, is a key area where both experimental and computational approaches provide critical insights.[2] This guide will delve into the quantitative data from both realms, present a detailed experimental protocol for kinetic analysis, and visualize the reaction pathways and workflows.
Quantitative Comparison: Experimental vs. Computational Data
The stereochemical outcome of the Diels-Alder reaction between cyclopentadiene and maleic anhydride is a classic example of kinetic versus thermodynamic control.[3] Experimental studies have consistently shown that the endo adduct is the kinetically favored product, forming faster at lower temperatures.[2][3] Conversely, the exo adduct is the more thermodynamically stable product.[2] Computational studies, primarily using Density Functional Theory (DFT), have corroborated these experimental findings, providing a molecular-level understanding of the transition states and reaction energetics.[4][5]
Below is a summary of experimental and computational data for this reaction. It is important to note that experimental values can vary with reaction conditions (e.g., solvent, temperature), and computational results are dependent on the level of theory and basis set employed.[4]
| Parameter | Experimental Data | Computational Data (DFT) |
| Activation Energy (ΔG‡) | ||
| Endo Pathway | Favored (Lower Barrier) | ~7.45 kcal/mol |
| Exo Pathway | Disfavored (Higher Barrier) | ~9.69 kcal/mol |
| Reaction Energy (ΔH) | Exothermic | ~ -56.15 kcal/mol |
| Product Ratio (Kinetic Control) | Endo > Exo | Endo > Exo |
| Product Stability | Exo > Endo | Exo > Endo |
Visualizing the Reaction Pathway
The following diagram illustrates the energy profile of the Diels-Alder reaction between cyclopentadiene and maleic anhydride, highlighting the kinetic preference for the endo product due to a lower activation energy barrier.
Experimental Protocol: Kinetic Analysis
A detailed experimental procedure is crucial for obtaining reliable kinetic data to compare with computational models. The following protocol outlines a method for monitoring the Diels-Alder reaction between cyclopentadiene and maleic anhydride.[1][6][7]
1. Preparation of Reactants:
-
Cyclopentadiene: Freshly prepare by thermal cracking of dicyclopentadiene.[6]
-
Maleic Anhydride: Use a purified grade.
-
Solvent: Use a suitable solvent such as ethyl acetate.[7]
2. Reaction Setup:
-
In a reaction vessel, dissolve a known concentration of maleic anhydride in the chosen solvent.
-
Equilibrate the solution to the desired reaction temperature in a thermostated bath.
-
Initiate the reaction by adding a known concentration of freshly prepared cyclopentadiene.
3. Monitoring the Reaction:
-
At timed intervals, withdraw aliquots from the reaction mixture.
-
Quench the reaction in the aliquot immediately, for example, by rapid cooling or dilution.
-
Analyze the composition of the aliquot using a suitable analytical technique such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the relative concentrations of reactants and the endo/exo products.[2]
-
Gas Chromatography (GC): To monitor the disappearance of reactants.
-
UV-Vis Spectroscopy: If the reactants or products have distinct chromophores.
-
4. Data Analysis:
-
Plot the concentration of a reactant or product as a function of time.
-
Determine the initial reaction rate from the slope of the concentration-time curve at t=0.
-
Use the initial rate data at different initial concentrations to determine the rate law and the rate constant for the reaction.
Experimental and Computational Workflow
The following diagram illustrates the workflow for a comprehensive study that cross-references experimental and computational results for a reaction mechanism.
References
- 1. community.wvu.edu [community.wvu.edu]
- 2. chemconnections.org [chemconnections.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. longdom.org [longdom.org]
- 5. Insight into the informational-structure behavior of the Diels-Alder reaction of cyclopentadiene and maleic anhydride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. unwisdom.org [unwisdom.org]
- 7. www1.udel.edu [www1.udel.edu]
benchmarking the efficiency of Allylmagnesium chloride against other nucleophilic allylating agents
For Researchers, Scientists, and Drug Development Professionals
The introduction of an allyl group into a molecular framework is a cornerstone of modern organic synthesis, providing a versatile handle for further functionalization in the development of complex molecules and pharmaceuticals. A variety of nucleophilic allylating agents are available to effect this transformation, each with its own distinct reactivity profile, substrate compatibility, and experimental requirements. This guide provides an objective comparison of the efficiency of Allylmagnesium chloride against other common nucleophilic allylating agents, including allyllithium, allyl-zinc, allyl-indium, and allyl-tin reagents. The information presented is supported by experimental data to aid researchers in selecting the optimal reagent for their specific synthetic challenges.
Comparative Efficiency in the Allylation of Benzaldehyde (B42025)
To provide a clear benchmark, the following table summarizes the performance of various nucleophilic allylating agents in the allylation of a standard electrophile, benzaldehyde. This reaction yields 1-phenyl-3-buten-1-ol, a common homoallylic alcohol.
| Allylating Agent | Reagent/Conditions | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| This compound | Allyl-MgCl | THF | Room Temp. | 1-2 h | ~90 | [1][2][3] |
| Allyllithium | Allyl-Li | THF | -78 to Room Temp. | 1-3 h | ~85-95 | [4] |
| Allylzinc Bromide | Zn, Allyl-Br (Barbier) | THF/aq. NH4Cl | Room Temp. | 8-10 min (ultrasound) | 99 | [5] |
| Allylindium (from bromide) | In, Allyl-Br (Barbier) | DMF | Room Temp. | Overnight | 80 | [6] |
| Allyltributyltin | Allyl-SnBu3, Lewis Acid | CH2Cl2 | Room Temp. | 1-5 h | ~92 | [7] |
Note: Yields are highly dependent on specific reaction conditions, purity of reagents, and scale. The data presented here are representative examples from the literature.
Experimental Protocols
Detailed and reproducible experimental procedures are critical for successful synthetic outcomes. Below are representative protocols for the allylation of benzaldehyde using the benchmarked nucleophilic allylating agents.
Allylation using this compound (Grignard Reaction)
Procedure: To a solution of benzaldehyde (1.0 mmol) in anhydrous tetrahydrofuran (B95107) (THF, 5 mL) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, a solution of this compound (1.2 mmol, 1.2 mL of a 1.0 M solution in THF) is added dropwise. The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC). Upon completion (typically 1-2 hours), the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH4Cl). The aqueous layer is extracted with diethyl ether (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (B86663) (MgSO4), filtered, and the solvent is removed under reduced pressure to afford the crude product. Purification by flash column chromatography on silica (B1680970) gel yields 1-phenyl-3-buten-1-ol.
Allylation using Allylzinc Bromide (Barbier-Type Reaction)
Procedure: In a flask equipped with a magnetic stir bar, zinc dust (3.0 mmol) and a saturated aqueous solution of ammonium chloride (1 mL) are suspended in THF (4 mL). To this suspension, benzaldehyde (1.0 mmol) is added, followed by the dropwise addition of allyl bromide (3.0 mmol). The reaction mixture is subjected to ultrasonic irradiation at room temperature for 8-10 minutes.[5] The reaction is then quenched with 1 M hydrochloric acid (HCl) and extracted with diethyl ether (3 x 15 mL). The combined organic extracts are washed with saturated aqueous sodium bicarbonate (NaHCO3) and brine, dried over anhydrous magnesium sulfate (MgSO4), filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.[5]
Allylation using Allylindium (Barbier-Type Reaction)
Procedure: To a stirred suspension of indium powder (1.5 mmol) in dimethylformamide (DMF, 2 mL) under an inert atmosphere, a solution of benzaldehyde (1.0 mmol) and allyl bromide (1.2 mmol) in DMF (1 mL) is added. The reaction mixture is stirred at room temperature overnight.[6] The reaction is then quenched with 1 M HCl and extracted with diethyl ether (3 x 10 mL). The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate (Na2SO4), filtered, and the solvent is evaporated. The residue is purified by column chromatography to give the desired homoallylic alcohol.[6]
Allylation using Allyltributyltin
Procedure: To a solution of benzaldehyde (1.0 mmol) in dichloromethane (B109758) (CH2Cl2, 5 mL) at -78 °C under an inert atmosphere, a Lewis acid (e.g., boron trifluoride etherate, BF3·OEt2, 1.2 mmol) is added. After stirring for 15 minutes, allyltributyltin (1.2 mmol) is added dropwise. The reaction is stirred at -78 °C and allowed to warm to room temperature over several hours. The reaction is monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate (NaHCO3). The mixture is extracted with CH2Cl2 (3 x 10 mL). The combined organic layers are washed with a saturated aqueous solution of potassium fluoride (B91410) (KF) to remove tin byproducts, followed by brine. The organic layer is then dried over anhydrous sodium sulfate (Na2SO4), filtered, and concentrated. The crude product is purified by flash column chromatography.
Reaction Mechanisms and Logical Workflow
The efficiency and selectivity of these allylating agents are governed by their underlying reaction mechanisms. The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows.
Discussion and Comparison
This compound: As a classic Grignard reagent, this compound is a highly reactive and cost-effective choice for nucleophilic allylation. Its high reactivity allows for the allylation of a wide range of carbonyl compounds, including sterically hindered ketones. However, this high reactivity can also lead to lower chemoselectivity in molecules with multiple electrophilic sites. The stereoselectivity of additions is often low due to a preference for an open transition state, and reactions must be conducted under strictly anhydrous conditions.
Allyllithium: Similar to Grignard reagents, allyllithium is a highly reactive nucleophile. It often provides high yields but, like this compound, can suffer from a lack of selectivity. The requirement for anhydrous conditions and often low temperatures adds to the experimental complexity.
Allylzinc Reagents: Often generated in situ via a Barbier-type reaction, allylzinc reagents offer the significant advantage of being compatible with aqueous conditions. This tolerance to protic solvents broadens the functional group compatibility of the reaction. The use of ultrasound can dramatically accelerate the reaction, leading to high yields in very short reaction times.[5] The reactivity of allylzinc reagents is generally milder than that of their magnesium and lithium counterparts, which can lead to improved chemoselectivity.
Allylindium Reagents: Indium-mediated allylations are also typically performed under Barbier-type conditions and are renowned for their exceptional functional group tolerance and ability to proceed in aqueous media. While the reactions may be slower than those with more reactive metals, the operational simplicity and chemoselectivity make them highly attractive, especially in the context of complex molecule synthesis.
Allyltin (B8295985) Reagents: Allyltributyltin and other organostannanes are generally less reactive than the organometallic reagents of more electropositive metals. They typically require activation by a Lewis acid to react with carbonyl compounds. A key advantage of allyltin reagents is their stability, allowing them to be purified and stored. However, the toxicity of organotin compounds and the need to remove tin-containing byproducts from the reaction mixture are significant drawbacks.
Conclusion
The choice of a nucleophilic allylating agent is a critical decision in synthetic planning. This compound remains a powerful and economical tool for a wide range of allylation reactions, particularly when high reactivity is paramount and stereoselectivity is not a primary concern. For substrates with sensitive functional groups or when aqueous reaction conditions are desirable, allylzinc and allylindium reagents offer superior chemoselectivity and operational simplicity. Allyllithium provides high reactivity similar to Grignard reagents, while allyltin reagents, despite their toxicity concerns, can be useful when a stable, isolable reagent is required. A thorough consideration of the substrate, desired selectivity, and experimental constraints will guide the synthetic chemist to the most efficient and effective choice among these valuable reagents.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Mechanistic Insight into Additions of Allylic Grignard Reagents to Carbonyl Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Making sure you're not a bot! [lilloa.univ-lille.fr]
- 7. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Safe Disposal of Allylmagnesium Chloride: A Step-by-Step Guide
For Researchers, Scientists, and Drug Development Professionals
Allylmagnesium chloride, a potent Grignard reagent, is a highly reactive and hazardous compound requiring meticulous handling and disposal procedures.[1][2][3][4] Adherence to established safety protocols is paramount to mitigate risks such as fire, explosion, and chemical burns. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe management of this compound waste in a laboratory setting.
I. Immediate Safety and Hazard Information
This compound solutions are highly flammable, corrosive, and react violently with water, releasing flammable gases that can spontaneously ignite.[1][2][3][4][5] They are also suspected of causing cancer.[1][2][3] Therefore, all handling and disposal procedures must be conducted in a controlled environment, adhering to the highest safety standards.
Key Hazards:
-
Water Reactivity: Reacts violently with water, releasing flammable gases.[1][2][4]
-
Corrosivity: Causes severe skin burns and eye damage.[1][2][3][4]
-
Health Hazards: Harmful if swallowed and may cause respiratory irritation.[1][2] Suspected carcinogen.[1][2][3]
II. Personal Protective Equipment (PPE)
When handling this compound, a comprehensive suite of personal protective equipment is mandatory to prevent contact and exposure.
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles and a full-face shield are required.[6] |
| Hand Protection | Chemical-resistant gloves (e.g., neoprene or nitrile rubber) must be worn. |
| Body Protection | A flame-retardant lab coat and chemical-resistant apron should be worn.[7] |
| Respiratory | All operations should be performed in a certified chemical fume hood to avoid inhalation of vapors.[3][6] |
III. Step-by-Step Disposal Protocol
The primary method for the safe disposal of residual this compound is through a carefully controlled quenching process, followed by appropriate waste collection. This procedure should only be performed by trained personnel in a properly functioning chemical fume hood.[6]
Materials Required:
-
Anhydrous non-polar solvent (e.g., heptane (B126788), toluene)
-
Quenching agent: Isopropanol (B130326) or a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).[8]
-
Dropping funnel
-
Three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet.
-
Ice bath
-
Appropriate hazardous waste container.
Experimental Protocol:
-
Inert Atmosphere: The entire quenching process must be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with air and moisture.[2][3]
-
Dilution: Dilute the residual this compound solution with an equal volume of an anhydrous non-polar solvent like heptane or toluene. This helps to moderate the reaction rate.
-
Cooling: Place the flask containing the diluted Grignard reagent in an ice bath to maintain a low temperature (0-10 °C) throughout the quenching process.
-
Slow Addition of Quenching Agent:
-
Slowly add the quenching agent (isopropanol or saturated aqueous NH₄Cl) dropwise from the dropping funnel to the stirred, cooled solution of this compound.[8]
-
The rate of addition should be carefully controlled to prevent an excessive temperature increase or gas evolution.
-
-
Monitoring: Continuously monitor the reaction for any signs of uncontrolled exotherm or gas evolution. If the reaction becomes too vigorous, immediately stop the addition of the quenching agent.
-
Completion of Quenching: Continue the dropwise addition until no further reaction (e.g., bubbling) is observed upon the addition of the quenching agent.
-
Final Neutralization (if using NH₄Cl): If a saturated ammonium chloride solution was used, the resulting mixture will be biphasic. The aqueous layer can be separated and neutralized with dilute acid (e.g., 1 M HCl) before disposal.
-
Waste Collection: The quenched solution and any subsequent aqueous layers should be collected in a designated hazardous waste container.[6] The container must be properly labeled with the contents and associated hazards.
-
Container Decontamination: Any empty containers that held this compound must be decontaminated. Rinse the container multiple times with an anhydrous solvent (e.g., THF or toluene), followed by a rinse with isopropanol to quench any remaining residue. All rinsates must be collected as hazardous waste.[6]
IV. Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the safe disposal of this compound.
Caption: Logical workflow for the safe quenching and disposal of this compound.
By strictly following these procedures, researchers can ensure the safe and responsible disposal of this compound, minimizing risks to themselves, their colleagues, and the environment. Always consult your institution's specific safety guidelines and waste disposal procedures.
References
- 1. fishersci.com [fishersci.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. This compound | 2622-05-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 7. research.uga.edu [research.uga.edu]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
Personal protective equipment for handling Allylmagnesium chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the proper handling and disposal of Allylmagnesium chloride. Adherence to these procedures is essential for ensuring laboratory safety and experimental success.
This compound is a highly reactive and hazardous Grignard reagent. It is highly flammable, reacts violently with water, causes severe skin burns and eye damage, may cause respiratory irritation, and is a suspected carcinogen.[1] This substance must be handled with extreme care, utilizing appropriate personal protective equipment and engineering controls.
Personal Protective Equipment (PPE)
The selection and proper use of PPE are the first lines of defense against exposure. All personnel must be trained in the correct use of the following equipment.
| PPE Category | Specification |
| Eye and Face Protection | Chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are mandatory. A full-face shield is also required.[2][3] |
| Skin Protection | A flame-resistant lab coat should be worn over 100% cotton clothing.[4] Chemical-resistant gloves are required; inspect them for any defects before each use.[4][5] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary if exposure limits are exceeded or if irritation occurs.[2] |
Glove Selection and Chemical Resistance
As this compound is typically supplied in a Tetrahydrofuran (THF) solution, glove selection must be based on resistance to THF. Below is a summary of breakthrough times for various glove materials when exposed to THF.
| Glove Material | Breakthrough Time (minutes) | Recommendation |
| Butyl Rubber | > 480 | Excellent: Recommended for prolonged contact. |
| Teflon® | > 480 | Excellent: Recommended for prolonged contact. |
| Neoprene | < 15 | Not Recommended: For splash protection only; change gloves immediately upon contact. |
| Nitrile | < 15 | Not Recommended: For splash protection only; change gloves immediately upon contact.[6] |
| Natural Rubber (Latex) | < 15 | Not Recommended: For splash protection only; change gloves immediately upon contact. |
Note: The data above is for THF. Always consult the glove manufacturer's specific chemical resistance guide for the most accurate information.
Respiratory Protection
When engineering controls are insufficient, respiratory protection is crucial. The appropriate respirator and cartridge must be selected based on the potential concentration of airborne contaminants.
| Respirator Type | Filter Cartridge Type |
| Air-Purifying Respirator (Half-mask or Full-facepiece) | Organic vapor (OV) cartridge (Type A, Brown) or a low boiling point organic solvent cartridge (Type AX, Brown).[2][7][8] |
| Powered Air-Purifying Respirator (PAPR) | Organic vapor (OV) cartridge with a high-efficiency particulate air (HEPA) filter. |
| Supplied-Air Respirator | To be used in situations with high or unknown concentrations, or in oxygen-deficient environments.[3] |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines a standard procedure for using this compound in a laboratory setting. A thorough risk assessment should be conducted before commencing any work.
1. Preparation and Engineering Controls:
-
All manipulations must be performed within a certified chemical fume hood with the sash at the lowest possible position.[4]
-
Ensure a safety shower and eyewash station are readily accessible and unobstructed.
-
Work must be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with air and moisture.[4]
-
Use only oven-dried glassware and syringes.
-
All equipment must be grounded to prevent static discharge.[9]
-
Remove all flammable materials and ignition sources from the immediate work area.[10]
2. Reagent Transfer:
-
For transfers of up to 15 mL, a dry, gas-tight syringe with a Luer-lock needle is appropriate.[5]
-
For volumes greater than 15 mL, use a cannula transfer technique.[5]
-
The reagent bottle should be securely clamped.
-
Never invert the reagent bottle during transfer. Use a needle long enough to reach the liquid.
-
After transfer, any residual reagent in the syringe and needle must be immediately quenched.
3. Reaction Quenching and Workup:
-
Cool the reaction vessel in an ice bath.
-
Slowly and carefully add a quenching agent (e.g., a saturated aqueous solution of ammonium (B1175870) chloride).
-
The quenching process is highly exothermic and may produce flammable gases. Maintain a nitrogen or argon atmosphere and ensure adequate ventilation.
-
Once the reaction is fully quenched, the organic and aqueous layers can be separated for further workup.
Disposal Plan: Step-by-Step Procedure
Proper disposal of this compound and all contaminated materials is critical to prevent accidents and environmental contamination.
1. Quenching of Unused Reagent:
-
This procedure should be performed in a chemical fume hood under an inert atmosphere.
-
Dilute the unused this compound solution with an anhydrous, non-reactive solvent such as toluene (B28343) or heptane (B126788) in a three-necked flask equipped with a stirrer, an addition funnel, and a nitrogen inlet.
-
Cool the flask in an ice bath.
-
Slowly add a less reactive alcohol, such as isopropanol (B130326), dropwise from the addition funnel with vigorous stirring.[4]
-
Once the initial vigorous reaction subsides, a 1:1 mixture of isopropanol and water can be slowly added, followed by the slow addition of water.[4]
-
Allow the mixture to warm to room temperature and stir for several hours to ensure complete quenching.
-
Neutralize the resulting solution with a weak acid (e.g., citric or acetic acid) before disposing of it as hazardous aqueous waste.[4]
2. Decontamination of Labware:
-
Rinse all glassware and equipment that came into contact with this compound with a small amount of a non-reactive solvent (e.g., toluene).
-
Transfer this solvent rinse to the quenching flask for neutralization.
-
Next, rinse the glassware with a small amount of isopropanol and transfer this rinse to the quenching flask.
-
Finally, the glassware can be washed with soap and water.
3. Disposal of Contaminated Materials:
-
All contaminated materials, including gloves, bench paper, and septa, should be collected in a designated, sealed container.
-
This container must be clearly labeled as hazardous waste containing reactive materials.
-
Dispose of all waste through your institution's environmental health and safety office.[2][9]
Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. tcichemicals.com [tcichemicals.com]
- 3. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. auckland.ac.nz [auckland.ac.nz]
- 6. Glove Selection Chart - Chemical Breakthrough Times | All Safety Products [allsafetyproducts.com]
- 7. researchgate.net [researchgate.net]
- 8. fishersci.com [fishersci.com]
- 9. response.epa.gov [response.epa.gov]
- 10. JPH07206870A - A continuous process for the preparation of allyl Grignard reagents. - Google Patents [patents.google.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
